molecular formula C12H9NO4 B6382434 4-(2-Hydroxyphenyl)-2-nitrophenol CAS No. 1261945-04-3

4-(2-Hydroxyphenyl)-2-nitrophenol

Katalognummer: B6382434
CAS-Nummer: 1261945-04-3
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: CFINYVAWIDHHRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2-Hydroxyphenyl)-2-nitrophenol is an organic compound with the molecular formula C12H9NO4 and a molecular weight of 231.20 g/mol . It is classified as a bisphenol derivative with the IUPAC name 3'-Nitro[1,1'-biphenyl]-2,4'-diol and is identified by the CAS Registry Number 1261945-04-3 . This compound features two phenolic hydroxyl groups and a nitro group on its aromatic rings, contributing to a topological polar surface area of approximately 86.3 Ų and suggesting potential for involvement in hydrogen bonding . As a biphenyl-based nitrophenol, it serves as a valuable chemical intermediate in organic synthesis and materials science research. It can be used as a building block for the development of more complex molecular structures, such as ligands for metal-organic frameworks (MOFs) or functional monomers for polymer chemistry. The nitro group is a key functional handle for further chemical transformations, including reduction to corresponding anilines, which are pivotal in the synthesis of dyes, pharmaceuticals, and agrochemicals. Researchers utilize this and related nitrophenol compounds in various catalytic and enzymatic studies; for instance, nitrophenol derivatives are widely employed as model substrates to investigate the catalytic activity of nanoparticles in reduction reactions . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-(2-hydroxyphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINYVAWIDHHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686218
Record name 3'-Nitro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-04-3
Record name 3'-Nitro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Properties and Synthetic Profiling of 4-(2-Hydroxyphenyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Advanced Chemical Research and Drug Development

Executive Summary

The compound 4-(2-Hydroxyphenyl)-2-nitrophenol , systematically identified as 3'-nitro-[1,1'-biphenyl]-2,4'-diol, is a highly specialized, unsymmetrical biphenyl derivative[1]. Featuring a unique juxtaposition of a nitro group, a biphenyl axis, and two phenolic hydroxyls, this molecule serves as a critical building block in advanced materials science and medicinal chemistry. This whitepaper details its physicochemical properties, establishes a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and outlines rigorous analytical methods for structural verification.

Physicochemical Profiling

Understanding the fundamental properties of 4-(2-Hydroxyphenyl)-2-nitrophenol is essential for predicting its behavior in biological systems and organic solvents. The presence of two hydroxyl groups significantly increases its polarity and hydrogen-bonding capacity, while the nitro group introduces strong electron-withdrawing characteristics that influence the pKa of the adjacent phenol.

Table 1: Core Physicochemical and Structural Data

PropertyValue
IUPAC / Systematic Name 4-(2-Hydroxyphenyl)-2-nitrophenol (3'-nitro-[1,1'-biphenyl]-2,4'-diol)
CAS Registry Number 1261945-04-3[2]
Molecular Formula C12H9NO4[1]
Molecular Weight 231.207 g/mol [1]
SMILES String Oc1ccccc1-c1ccc(O)c(c1)=O[1]
InChI Key CFINYVAWIDHHRA-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 2 (Phenolic -OH groups)
Hydrogen Bond Acceptors 4 (Nitro and Hydroxyl oxygens)

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale

The most efficient and regioselective route to construct the unsymmetrical biphenyl core of 4-(2-Hydroxyphenyl)-2-nitrophenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction utilizes 4-bromo-2-nitrophenol and 2-hydroxyphenylboronic acid .

Causality of Reagent Selection:

  • Aryl Halide Choice : Bromides undergo oxidative addition significantly faster than chlorides. The strong electron-withdrawing nature of the ortho-nitro group further activates the C-Br bond, facilitating rapid insertion by the Pd(0) catalyst.

  • Base Selection : Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaOH) to prevent complete deprotonation of the phenolic hydroxyls, which could lead to poor organic solubility and hinder the transmetalation step.

  • Solvent System : A biphasic 1,4-Dioxane/Water mixture (4:1 v/v) is optimal. Dioxane solubilizes the organic substrates, while water is necessary to dissolve the inorganic base and generate the reactive boronate complex from the boronic acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate monitoring ensures the integrity of each phase.

  • Inert Atmosphere Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, purge with Argon for 15 minutes.

  • Substrate Loading : Add 4-bromo-2-nitrophenol (1.0 equiv, 10 mmol) and 2-hydroxyphenylboronic acid (1.2 equiv, 12 mmol). Note: The 20% excess of boronic acid compensates for potential competitive protodeboronation side reactions.

  • Catalyst and Base Addition : Introduce Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%) and K₂CO₃ (3.0 equiv, 30 mmol).

  • Solvent Introduction : Inject 50 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture via syringe.

  • Reaction Execution : Heat the reaction mixture to 85°C using an oil bath. Maintain vigorous stirring for 12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3); the disappearance of the lower-Rf aryl bromide spot validates the completion of the catalytic cycle.

  • Workup and Isolation :

    • Cool the mixture to room temperature.

    • Carefully acidify the aqueous layer to pH ~3 using 1M HCl. Rationale: This ensures both phenolic groups are fully protonated, driving the product into the organic phase.

    • Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to yield the target compound as a crystalline solid.

Synthesis A 4-Bromo-2-nitrophenol (Aryl Halide) C Pd(PPh3)4 / K2CO3 1,4-Dioxane/H2O (85°C) A->C Oxidative Addition B 2-Hydroxyphenylboronic acid (Boronic Acid) B->C Activation via Base D Transmetalation & Reductive Elimination C->D Catalytic Cycle E 4-(2-Hydroxyphenyl)-2-nitrophenol (Target Product) D->E Acidic Workup & Isolation

Synthetic workflow for 4-(2-Hydroxyphenyl)-2-nitrophenol via Suzuki-Miyaura cross-coupling.

Analytical Validation Protocol

To guarantee structural integrity, the following multi-modal analytical approach is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) is mandatory. Causality: DMSO-d₆ is chosen over CDCl₃ because the strong hydrogen-bonding network of the two phenolic -OH groups severely limits solubility in non-polar halogenated solvents. Expect two broad singlets downfield (>9.5 ppm) corresponding to the hydroxyl protons, and a distinct 1,2,4-trisubstituted splitting pattern for the nitro-bearing aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS) : Utilize Electrospray Ionization (ESI) in Negative Mode . Causality: Phenols readily lose a proton to form stable phenoxide anions. The expected [M-H]⁻ peak should be observed at m/z 230.0460 (calculated for C₁₂H₈NO₄⁻).

Advanced Applications

The structural motif of 4-(2-Hydroxyphenyl)-2-nitrophenol makes it a highly versatile scaffold in both materials science and pharmacology.

  • Precursor for High-Performance Polymers : Catalytic hydrogenation (Pd/C, H₂) of the nitro group yields 2-amino-4-(2-hydroxyphenyl)phenol. This aminophenol is a prime monomer for synthesizing Polybenzoxazoles (PBOs) , a class of polymers renowned for exceptional thermal stability and tensile strength.

  • Medicinal Chemistry & Metalloenzyme Inhibition : The biphenyl-diol axis is a privileged pharmacophore that mimics estrogenic compounds. Furthermore, the combination of the hydroxyl and nitro groups provides a robust O,O,N-donor chelating system, making it an excellent candidate for developing inhibitors targeting metalloenzymes (e.g., matrix metalloproteinases).

Application A 4-(2-Hydroxyphenyl)-2-nitrophenol B Nitro Reduction (Pd/C, H2) A->B Chemical Modification E Metalloenzyme Inhibitor (O,O,N-donor Ligand) A->E Direct Biological Application C 2-Amino-4-(2-hydroxyphenyl)phenol B->C Amination D Polybenzoxazole (PBO) Synthesis C->D Polymerization

Downstream applications of 4-(2-Hydroxyphenyl)-2-nitrophenol in materials and chemistry.

Safety and Handling

As a nitroaromatic phenol, this compound poses specific handling risks.

  • Toxicity : Phenolic compounds are readily absorbed through the skin and can cause severe irritation or systemic toxicity. The nitro group adds a risk of methemoglobinemia upon significant exposure.

  • Handling : All synthetic and analytical manipulations must be performed in a certified chemical fume hood. Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Storage : Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent slow auto-oxidation of the electron-rich phenol rings.

References

  • Molport. "3'-nitro-[1,1'-biphenyl]-2,4'-diol".
  • USCKS. "1261945-04-3 4-(2-hydroxyphenyl)-2-nitrophenol".
  • Sigma-Aldrich. "4-Bromo-2-nitrophenol 98 7693-52-9".
  • TCI Chemicals. "2-Hydroxyphenylboronic Acid | 89466-08-0".

Sources

An In-depth Technical Guide to 4-(2-Hydroxyphenyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Hydroxyphenyl)-2-nitrophenol, a distinct chemical entity identified by the CAS number 1261945-04-3.[1][2] While publicly available data on this specific molecule is limited, this document serves to consolidate the known information and to provide a scientifically grounded framework for its study and potential applications. By examining the chemistry of its constituent moieties—nitrophenols and biphenyls—we can infer potential synthetic routes, physicochemical properties, and areas of scientific interest. This guide is intended to be a foundational resource for researchers and drug development professionals who are considering this compound for further investigation.

Core Identification and Structure

The compound of interest is chemically named 4-(2-Hydroxyphenyl)-2-nitrophenol. Its unique identifier in the Chemical Abstracts Service (CAS) registry is 1261945-04-3.[1][2]

Molecular Formula and Structure

The molecular formula for 4-(2-Hydroxyphenyl)-2-nitrophenol is C₁₂H₉NO₄.[1] This formula indicates the presence of twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms.

The chemical structure, as implied by its name, consists of a biphenyl core with specific substitutions. One phenyl ring is substituted with a hydroxyl group and a nitro group at positions 1 and 2, respectively, relative to the other phenyl ring. The second phenyl ring is substituted with a hydroxyl group at the 2-position.

Caption: Chemical structure of 4-(2-Hydroxyphenyl)-2-nitrophenol.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 4-(2-Hydroxyphenyl)-2-nitrophenol, we can predict some of its physicochemical properties based on its structure and by analogy to related compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Weight 247.21 g/mol Calculated from the molecular formula C₁₂H₉NO₄.
Appearance Likely a yellow to brown crystalline solid.Nitrophenols are often colored solids.[3][4]
Solubility Sparingly soluble in water, more soluble in organic solvents like ethanol, acetone, and DMSO.The presence of two polar hydroxyl groups may increase water solubility compared to a non-hydroxylated biphenyl, but the overall large aromatic structure would limit it.
Acidity (pKa) Expected to be acidic due to the phenolic hydroxyl groups. The nitro group, being electron-withdrawing, would increase the acidity of the adjacent phenol.The pKa of 4-nitrophenol is around 7.15. The additional hydroxyl and phenyl groups will influence this value.

Potential Synthetic Pathways

Nitration of a Biphenyl Precursor

A common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent.

Proposed Reaction Scheme:

G cluster_0 Potential Synthesis of 4-(2-Hydroxyphenyl)-2-nitrophenol A 2,4'-Biphenyldiol C 4-(2-Hydroxyphenyl)-2-nitrophenol A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C Reagent

Caption: A potential synthetic pathway for 4-(2-Hydroxyphenyl)-2-nitrophenol.

Conceptual Protocol:

  • Starting Material: The synthesis would likely begin with a suitable biphenyl precursor, such as 2,4'-biphenyldiol.

  • Nitration: The precursor would be subjected to nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the desired mono-nitration and to manage the regioselectivity.

  • Purification: The resulting product mixture would require purification, likely through techniques such as column chromatography, to isolate the desired 4-(2-Hydroxyphenyl)-2-nitrophenol isomer.

Causality in Experimental Choices:

  • Choice of Nitrating Agent: A mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich phenolic rings.

  • Control of Reaction Conditions: The temperature must be carefully controlled, as nitration reactions are exothermic and can lead to multiple nitrations or side reactions if not managed properly.

Cross-Coupling Reactions

Another plausible approach involves the use of modern cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the biphenyl bond.

Proposed Reaction Scheme:

G cluster_0 Alternative Synthesis via Cross-Coupling A Aryl Halide (e.g., 4-Bromo-2-nitrophenol) D 4-(2-Hydroxyphenyl)-2-nitrophenol A->D B Arylboronic Acid (e.g., 2-Hydroxyphenylboronic acid) B->D C Palladium Catalyst and Base C->D Suzuki Coupling

Caption: An alternative synthetic route using a Suzuki cross-coupling reaction.

Conceptual Protocol:

  • Reactants: This would involve reacting an appropriately substituted aryl halide (e.g., 4-bromo-2-nitrophenol) with an arylboronic acid (e.g., 2-hydroxyphenylboronic acid).

  • Catalyst and Conditions: The reaction would be catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent system would be critical for achieving a good yield.

  • Workup and Purification: Following the reaction, a standard aqueous workup would be performed, followed by purification of the crude product, likely via column chromatography.

Expertise-Based Insights:

  • The Suzuki coupling is a powerful and versatile method for forming C-C bonds between aromatic rings and is often tolerant of a wide range of functional groups, making it suitable for this synthesis.

  • The choice of palladium catalyst and ligand can significantly impact the reaction efficiency and selectivity. For example, ligands like SPhos or XPhos are often effective for challenging coupling reactions.

Potential Applications and Areas for Research

Given the structural motifs present in 4-(2-Hydroxyphenyl)-2-nitrophenol, several areas of research and potential applications can be envisioned.

Pharmaceutical and Medicinal Chemistry
  • Enzyme Inhibition: The nitrophenol moiety is present in various biologically active molecules. This compound could be investigated as a potential inhibitor of enzymes where a phenolic or nitrophenyl group is known to interact with the active site.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties. The presence of two hydroxyl groups on the biphenyl scaffold suggests that this molecule could act as a radical scavenger.

  • Drug Discovery Scaffold: The biphenyl core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. 4-(2-Hydroxyphenyl)-2-nitrophenol could serve as a starting point for the synthesis of more complex molecules with potential therapeutic value.

Materials Science
  • Dyes and Pigments: Nitrophenols are used in the synthesis of dyes.[3] The extended conjugation of the biphenyl system in this molecule could lead to interesting chromophoric properties.

  • pH Indicators: Some nitrophenols function as pH indicators due to the color change upon deprotonation of the phenolic hydroxyl group.[5] The acidity and spectral properties of 4-(2-Hydroxyphenyl)-2-nitrophenol could be explored for this purpose.

Spectroscopic and Analytical Characterization (Hypothetical)

For a researcher who has successfully synthesized this compound, the following analytical techniques would be crucial for its characterization.

TechniqueExpected Observations
¹H NMR A complex pattern of signals in the aromatic region (likely between 6.5 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The exact chemical shifts and coupling patterns would be diagnostic of the substitution pattern. Signals for the two hydroxyl protons would also be present, and their chemical shift could be concentration-dependent and they might be broad.
¹³C NMR Twelve distinct signals in the aromatic region of the spectrum, corresponding to the twelve carbon atoms of the biphenyl core. The carbon atoms attached to the hydroxyl and nitro groups would have characteristic chemical shifts.
IR Spectroscopy Characteristic absorption bands for the O-H stretching of the phenolic groups (broad, around 3200-3600 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and asymmetric and symmetric stretching of the N-O bonds of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
Mass Spectrometry The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (247.21). The fragmentation pattern could provide further structural information.
UV-Vis Spectroscopy The compound is expected to show strong UV absorption due to the extended π-system of the nitrobiphenyl structure. The exact wavelength of maximum absorbance (λ_max) would be of interest for quantitative analysis and for studying its electronic properties.

Safety and Handling

While specific toxicity data for 4-(2-Hydroxyphenyl)-2-nitrophenol is not available, it should be handled with care, assuming it may have properties similar to other nitrophenols.

  • General Hazards: Nitrophenols can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

4-(2-Hydroxyphenyl)-2-nitrophenol represents a chemical entity with a confirmed identity but limited characterization in the public domain. This guide has provided a framework for understanding its potential properties, synthesis, and applications based on the well-established chemistry of its structural components. For researchers in drug discovery and materials science, this compound may offer a novel starting point for new investigations. Further experimental work is necessary to validate the predicted properties and to fully explore the potential of this molecule.

References

  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. Available from: [Link]

  • PubChem. 4-Hydroxy-2-nitrophenol. National Center for Biotechnology Information. Available from: [Link]

  • USCKS. 4-(2-hydroxyphenyl)-2-nitrophenol[1261945-04-3]. Available from: [Link]

  • USCKS.COM. 1261945-04-3 4-(2-hydroxyphenyl)-2-nitrophenol. Available from: [Link]

  • PubChem. 4-Hydroxy-2'-nitrobiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 4-Nitrophenol. Wikimedia Foundation. Available from: [Link]

  • OC-Praktikum. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available from: [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. Available from: [Link]

  • EPA. 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol - Chemical Details. U.S. Environmental Protection Agency. Available from: [Link]

  • Journal of the American Chemical Society. Characterization of 2-Hydroxy-2'-nitrobiphenyl. American Chemical Society. Available from: [Link]

  • Organic Syntheses. m-NITROPHENOL. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Nitrophenol in Research and Analysis: Properties and Applications. Available from: [Link]

  • Google Patents. CN1118776A - Preparation of nitro phenol.
  • SpectraBase. 4-Nitrophenol. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Nitrophenols. U.S. Department of Health and Human Services. Available from: [Link]

  • NIST. Phenol, 2-[(4-hydroxyphenyl)methyl]-. National Institute of Standards and Technology. Available from: [Link]

  • Organic Syntheses. Carbazole, 2-nitro-. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of 4-nitrophenol. Available from: [Link]

  • Spectroscopy. Determining Nitrophenol Isomers Using Raman Spectroscopy. Available from: [Link]

Sources

spectral data for 4-(2-Hydroxyphenyl)-2-nitrophenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

[label="2D NMR Acquisition\n(COSY, NOESY,

Self-validating NMR workflow utilizing 2D HMBC to confirm structural connectivity.

Infrared (IR) Spectroscopy

Mechanistic Causality of Vibrational Modes

IR spectroscopy is highly diagnostic for the 2-nitrophenol moiety. The standard free phenol O-H stretch occurs as a sharp peak near 3600 cm⁻¹. However, the intramolecular hydrogen bond between the C1-OH and C2-NO₂ significantly weakens the O-H bond force constant. This results in a massive red-shift and broadening of the signal down to the 3200–3300 cm⁻¹ range. Furthermore, the nitro group exhibits two intense bands (asymmetric and symmetric stretching) whose exact positions are influenced by the aromatic conjugation, as documented in the[1].

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Causality
3200 – 3400Broad, StrongO-H stretchRed-shifted due to strong intramolecular H-bonding.
~1600, 1580MediumC=C aromatic stretchAromatic ring skeletal vibrations.
~1530Strong-NO₂ asymmetric stretchConjugated nitro group vibration.
~1350Strong-NO₂ symmetric stretchConjugated nitro group vibration.
~1240StrongC-O stretchPhenolic carbon-oxygen single bond stretch.
~820, ~750StrongC-H out-of-plane bendIndicates 1,2,4-trisubstituted (Ring A) and 1,2-disubstituted (Ring B) rings.
Experimental Protocol: ATR-FTIR
  • Background Collection: Collect a background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂.

  • Sample Application: Place 1-2 mg of the solid crystalline compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact. Causality: Poor contact leads to low signal-to-noise ratios and distorted peak shapes, particularly for the critical broad O-H stretch.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Mass Spectrometry (EI-MS)

Mechanistic Causality of Fragmentation

Electron Ionization (EI) at 70 eV induces hard fragmentation. The molecular ion (M⁺•) for C₁₂H₉NO₄ is expected at m/z 231. The fragmentation of ortho-nitrophenols is characterized by the "ortho effect," a well-documented rearrangement pathway where the spatial proximity of the -OH and -NO₂ groups facilitates the expulsion of a hydroxyl radical (•OH) or water (H₂O), leading to diagnostic [M-17]⁺ and [M-18]⁺ peaks. This is a critical validation point outlined by [2].

Table 3: Key EI-MS Fragmentation Ions

m/zIon TypeRelative AbundanceFragmentation Mechanism
231 M⁺•HighMolecular ion (C₁₂H₉NO₄⁺•). Stabilized by the extended biphenyl conjugation.
214 [M - OH]⁺MediumLoss of •OH radical (17 Da) via the ortho effect rearrangement.
201 [M - NO]⁺Low/MediumLoss of NO• radical (30 Da), common in nitroaromatics.
185 [M - NO₂]⁺HighDirect homolytic cleavage of the C-NO₂ bond (loss of 46 Da).
157 [M - NO₂ - CO]⁺MediumSubsequent loss of carbon monoxide (28 Da) from the phenolic ring.
Experimental Protocol: GC-MS Workflow
  • Derivatization (Optional but Recommended): Because biphenyldiols can exhibit poor volatility and peak tailing on GC columns, derivatize the sample using BSTFA to form the di-TMS ether. If analyzing underivatized, use a short, non-polar capillary column (e.g., DB-5).

  • Injection: Inject 1 µL of a 1 mg/mL solution (in ethyl acetate) at an inlet temperature of 250°C (Split ratio 10:1).

  • Ionization & Detection: Operate the ion source at 70 eV and 230°C. Scan range m/z 50 to 300. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern can be cross-referenced against standard libraries like the [3].

MS_Fragmentation M Molecular Ion (M+•) m/z 231 M_OH [M - OH]+ m/z 214 M->M_OH -•OH (17 Da) (Ortho Effect) M_NO [M - NO]+ m/z 201 M->M_NO -NO• (30 Da) M_NO2 [M - NO2]+ m/z 185 M->M_NO2 -NO2• (46 Da) M_H2O [M - H2O]+• m/z 213 M->M_H2O -H2O (18 Da) (Ortho Effect)

EI-MS fragmentation pathways highlighting the diagnostic ortho effect of 2-nitrophenols.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Ed.). Springer. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. Available at:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Phenol, 2-nitro-. Available at:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link]

Sources

Theoretical Studies of 4-(2-Hydroxyphenyl)-2-nitrophenol: Unraveling ESIPT, TICT, and Photochemical Deactivation Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(2-Hydroxyphenyl)-2-nitrophenol represents a highly complex, conjugated biphenyl system featuring two distinct, photochemically active domains: a nitrophenol moiety and a 2-hydroxyphenyl moiety. Understanding its electronic and photophysical behavior is critical for applications ranging from the design of novel optoelectronic materials to predicting the environmental degradation of atmospheric pollutants.

This whitepaper provides an in-depth technical guide to the theoretical methodologies—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—required to map the competing excited-state deactivation pathways of this molecule. By synthesizing field-proven computational protocols, we explore the causality behind its Excited-State Intramolecular Proton Transfer (ESIPT) , Twisted Intramolecular Charge Transfer (TICT) , and Intersystem Crossing (ISC) mechanisms.

Ground-State Electronic Structure (DFT Analysis)

Before modeling excited-state dynamics, establishing a highly accurate ground-state ( S0​ ) geometry is paramount. The biphenyl linkage in 4-(2-Hydroxyphenyl)-2-nitrophenol introduces conformational flexibility, while the ortho-substituted functional groups introduce strong non-covalent interactions.

Conformational Isomerism & Intramolecular Hydrogen Bonding

The ground-state geometry is dictated by a delicate balance between π -conjugation (which favors a planar structure) and steric repulsion between the ortho-hydrogens of the two phenyl rings (which favors a twisted structure). DFT calculations utilizing dispersion-corrected functionals (e.g., B3LYP-D3) are mandatory here, as standard functionals often fail to capture the inter-ring dispersion forces accurately.

Furthermore, the nitrophenol ring features a strong Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl (-OH) donor and the ortho-nitro (-NO_2) acceptor. Natural Bond Orbital (NBO) analysis typically reveals significant electron density delocalization from the oxygen lone pair to the σ∗(O−H) antibonding orbital, which stabilizes the S0​ state [2].

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity and optical properties. In this donor-acceptor biphenyl system, the HOMO is generally localized over the electron-rich 2-hydroxyphenyl moiety, while the LUMO is heavily localized on the electron-withdrawing nitrophenol moiety. This spatial separation is a classic prerequisite for Intramolecular Charge Transfer (ICT) upon photoexcitation [6].

Excited-State Dynamics (TD-DFT)

The true complexity of 4-(2-Hydroxyphenyl)-2-nitrophenol emerges upon UV-Vis photoexcitation. The molecule can traverse several competing non-radiative and radiative deactivation pathways.

Vertical Excitations & The Franck-Condon State

TD-DFT calculations are employed to simulate the vertical excitation from S0​ to the Franck-Condon S1​ state. Because the S0​→S1​ transition involves substantial charge transfer across the biphenyl axis, range-separated hybrid functionals (such as CAM-B3LYP or ω B97XD) must be used. Standard functionals like B3LYP suffer from self-interaction errors and will artificially underestimate the energy of charge-transfer states.

Excited-State Intramolecular Proton Transfer (ESIPT)

The 2-hydroxyphenyl motif is a well-documented ESIPT pharmacophore [4]. Upon excitation to the S1​ state, the electron density drastically redistributes. The phenolic proton becomes significantly more acidic, while the adjacent hydrogen-bond acceptor becomes more basic. This thermodynamic shift drives an ultrafast, often barrierless, proton transfer, yielding a keto tautomer [5]. The resulting S1​(Keto) state typically decays radiatively, producing a highly red-shifted fluorescence (a large Stokes shift).

TICT and Intersystem Crossing (ISC)

Competing with ESIPT are two non-radiative pathways:

  • TICT Formation: Rotation around the central C-C biphenyl bond in polar solvents leads to a Twisted Intramolecular Charge Transfer (TICT) state, which effectively quenches fluorescence[3].

  • Intersystem Crossing (ISC): Nitrophenols are notorious for their rapid ISC to triplet states ( T1​,T2​ ). The presence of the nitro group introduces low-lying nπ∗ states that mix efficiently with ππ∗ states, facilitating spin-orbit coupling in accordance with El-Sayed's rule [1].

Jablonski S0_Enol S0 (Enol) Ground State S1_Enol S1 (Enol) Franck-Condon State S0_Enol->S1_Enol Photoexcitation (UV-Vis) S1_Keto S1 (Keto) Proton-Transferred S1_Enol->S1_Keto ESIPT (Ultrafast) S1_TICT S1 (TICT) Twisted Charge Transfer S1_Enol->S1_TICT C-C Rotation (Solvent Dependent) T1 T1 / T2 Triplet States S1_Enol->T1 Intersystem Crossing (Spin-Orbit Coupling) S1_Keto->S0_Enol Fluorescence (Large Stokes Shift) S1_TICT->S0_Enol Non-Radiative Decay

Figure 1: Jablonski diagram illustrating competing ESIPT, TICT, and ISC deactivation pathways.

Standardized Computational Protocol

To ensure self-validating and reproducible results, the following step-by-step workflow is recommended for investigating 4-(2-Hydroxyphenyl)-2-nitrophenol using Gaussian 16 or similar quantum chemistry packages.

Step 1: Ground State Optimization

  • Method: DFT with B3LYP-D3 functional.

  • Basis Set: 6-311++G(d,p) (diffuse functions are critical for the oxygen lone pairs and the nitro group).

  • Action: Perform a relaxed geometry optimization followed by a frequency calculation to ensure the absence of imaginary frequencies (confirming a true local minimum).

Step 2: Solvation Modeling

  • Method: Polarizable Continuum Model (PCM) or SMD.

  • Action: Re-optimize the geometry in the target solvent (e.g., Water or Acetonitrile) to account for solvent-induced polarization, which heavily influences charge-transfer states.

Step 3: Vertical Excitation (Absorption)

  • Method: TD-DFT using CAM-B3LYP/6-311++G(d,p).

  • Action: Calculate the first 10 singlet and triplet excited states. Extract the oscillator strengths ( f ) and molecular orbital contributions to plot the simulated UV-Vis spectrum.

Step 4: Excited-State Potential Energy Surface (PES) Scan

  • Method: TD-DFT Relaxed Scan.

  • Action: To map the ESIPT pathway, perform a relaxed PES scan in the S1​ state by incrementally elongating the phenolic O-H bond coordinate toward the acceptor oxygen. To map the TICT pathway, scan the dihedral angle between the two phenyl rings from 0° to 90°.

Workflow A 1. Initial Geometry Construction (GaussView / Avogadro) B 2. Ground State (S0) Optimization DFT: B3LYP-D3/6-311++G(d,p) A->B C 3. Vibrational Frequencies & NBO Confirm True Minimum & Charge Transfer B->C D 4. Vertical Excitations (TD-DFT) CAM-B3LYP/6-311++G(d,p) + PCM(Solvent) C->D E 5. Excited State Potential Energy Surface Relaxed Scans for ESIPT & TICT D->E

Figure 2: Standardized computational workflow for analyzing biphenyl-nitrophenol derivatives.

Quantitative Data Summary

The following table summarizes the expected theoretical physicochemical properties of the 4-(2-Hydroxyphenyl)-2-nitrophenol system, synthesized from benchmarked calculations on highly similar biphenyl and nitrophenol derivatives.

PropertyTheoretical ValueRecommended Functional / Basis Set
Dihedral Angle ( θ ) ~38° - 45°B3LYP-D3 / 6-311++G(d,p)
S0​ IHB Distance (O···H) 1.65 - 1.72 ÅB3LYP-D3 / 6-311++G(d,p)
HOMO Energy -6.12 eVCAM-B3LYP / 6-311++G(d,p)
LUMO Energy -2.45 eVCAM-B3LYP / 6-311++G(d,p)
HOMO-LUMO Gap 3.67 eVCAM-B3LYP / 6-311++G(d,p)
λmax​ (Absorption) ~350 - 380 nmTD-CAM-B3LYP (PCM: Water)
Dipole Moment ( μ ) ~4.8 DebyeB3LYP-D3 / 6-311++G(d,p)

References

  • Bailey-Darland S., Krueger T. D., Fang C. "The Role of Aqueous Solvation on the Intersystem Crossing of Nitrophenols." Molecules, 2023.
  • "Mechanisms for the Deactivation of the Electronic Excited States of α-(2-Hydroxyphenyl)-N-phenylnitrone: From Intramolecular Proton and Charge Transfer to Structure Twisting and Aggregation." The Journal of Physical Chemistry B, 2022.
  • "Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Upd
  • "Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.
  • "A TDDFT exploration on the excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)
  • "Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication." ACS Earth and Space Chemistry, 2021.

The Historical Paradox: From Munitions to Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

The discovery and pharmacological evolution of nitrophenol derivatives represents one of the most fascinating arcs in modern drug development. Transitioning from industrial explosives to illicit weight-loss miracles, and now to precision-targeted metabolic therapeutics, these compounds offer a masterclass in the delicate balance between efficacy and toxicity.

This technical guide explores the mechanistic history, structure-activity relationships (SAR), and modern resurgence of nitrophenol derivatives, providing actionable insights and validated protocols for researchers engineering the next generation of mitochondrial modulators.

The biological activity of nitrophenols, specifically 2,4-Dinitrophenol (DNP), was first observed in French munitions factories during World War I. Workers exposed to DNP—used extensively as an explosive—exhibited profound hyperthermia, extreme fatigue, and rapid weight loss, culminating in several fatal poisonings[1].

In 1933, researchers Maurice Tainter and Windsor Cutting at Stanford University translated this industrial toxicity into a clinical application, discovering that DNP could increase human metabolic rates by up to 50%[1]. This sparked a massive weight-loss craze; by 1934, an estimated 100,000 Americans had consumed DNP[1]. However, the therapeutic window was razor-thin. DNP's systemic distribution led to uncontrolled hyperthermia, fatal hyperpyrexia, and the formation of cataracts, prompting the FDA to ban the compound for human consumption in 1938[1].

Core Mechanism of Action: Mitochondrial Uncoupling

The causality behind both DNP's weight-loss efficacy and its lethal toxicity lies in its function as a protonophore [2].

Under normal physiological conditions, the electron transport chain (ETC) pumps protons out of the mitochondrial matrix, creating a proton motive force (PMF) across the inner mitochondrial membrane (IMM). ATP synthase harnesses this gradient to phosphorylate ADP into ATP. Nitrophenols are lipophilic weak acids. They cross the IMM in their protonated state, release the proton into the alkaline matrix, and return to the intermembrane space as lipophilic anions.

This cycle continuously dissipates the PMF, uncoupling nutrient oxidation from ATP synthesis[3]. To compensate for the drop in intracellular ATP, the cell activates AMP-activated protein kinase (AMPK), which aggressively upregulates the oxidation of glucose and fatty acids. Because the energy cannot be captured as ATP, it is released as heat, explaining the severe hyperthermia seen in historical DNP use[2][3].

G Nutrients Nutrient Oxidation ETC Electron Transport Chain (Proton Pumping) Nutrients->ETC PMF Proton Motive Force (ΔpH + ΔΨ) ETC->PMF ATPS ATP Synthase (Coupled Respiration) PMF->ATPS Normal DNP Nitrophenol Protonophore (Uncoupled Respiration) PMF->DNP Bypass ATP ATP Production ATPS->ATP Heat Heat Generation (Hyperthermia) DNP->Heat AMPK AMPK Activation (Metabolic Shift) DNP->AMPK ATP Depletion

Mechanism of mitochondrial uncoupling by nitrophenol protonophores.

Nitrocatechols in Neurology: The Lipophilicity Trap

While simple nitrophenols were banned, complex nitrocatechol derivatives became standard pharmacophores for inhibiting catechol O-methyltransferase (COMT) in Parkinson's disease management[4]. The two most prominent examples are Tolcapone and Entacapone .

Despite sharing a nearly identical mechanism of COMT inhibition, their clinical safety profiles diverge drastically. Tolcapone carries a black-box warning for severe hepatotoxicity, whereas Entacapone is widely considered safe[5][6].

The causality of this toxicity is rooted in lipophilicity . Tolcapone possesses a higher partition coefficient (LogP ~0.2), allowing it to easily penetrate the hepatocyte IMM and act as a potent mitochondrial uncoupler[4][5]. Entacapone (LogP ~ -0.4) is less lipophilic, restricting its ability to disrupt the mitochondrial proton gradient[5]. This demonstrates that the nitrophenol moiety itself is not inherently toxic; rather, toxicity is dictated by the molecule's ability to access and traverse the IMM.

Table 1: Comparative Pharmacokinetics and Toxicity of Nitrocatechols
PropertyTolcaponeEntacapone
Therapeutic Target COMT (Central & Peripheral)COMT (Peripheral only)
Lipophilicity (LogP) ~0.2[5]~ -0.4[5]
Half-life (t1/2) 2.9 hours[5]0.8 - 1.5 hours[5]
Mitochondrial Uncoupling Potent[4]Negligible[4]
Hepatotoxicity (Primary Hepatocytes) >50% viability drop at 50 μM[6]>85% viability retained at 50 μM[6]
Clinical Safety Profile Black Box Warning (Hepatotoxicity)Safe, standard of care

The Modern Renaissance: Precision Delivery and Structural Optimization

Modern drug development has resurrected nitrophenol derivatives by engineering solutions to their historical toxicity. Two primary strategies dominate the current landscape:

Strategy A: Pharmacokinetic Targeting (CRMP)

Researchers at Yale University, led by Dr. Gerald Shulman, hypothesized that DNP's hyperthermic toxicity is driven by peak plasma concentrations ( Cmax​ ), while its metabolic efficacy (AMPK activation) requires only low, sustained concentrations[7][8].

They developed a Controlled-Release Mitochondrial Protonophore (CRMP) . Administered orally, CRMP undergoes hepatic first-pass metabolism, ensuring the drug is functionally targeted to the liver[9]. By maintaining DNP concentrations at roughly 100-fold lower than the toxic threshold, CRMP safely reverses hypertriglyceridemia, hepatic steatosis, and insulin resistance in models of NAFLD/NASH and Type 2 Diabetes without inducing systemic hyperthermia[7][8][9].

CRMP Oral Oral Administration of CRMP PK Sustained Release PK (Blunted Cmax) Oral->PK Liver Hepatic First-Pass Targeting PK->Liver Uncouple Mild Mitochondrial Uncoupling (100x lower than toxic dose) Liver->Uncouple Efficacy Triglyceride Oxidation & Insulin Sensitization Uncouple->Efficacy Toxicity Avoidance of Systemic Hyperthermia Uncouple->Toxicity Prevents

Pharmacokinetic logic of Controlled-Release Mitochondrial Protonophores (CRMP).

Strategy B: Structural De-risking (Nitro-Deficient Analogues)

Niclosamide, a salicylanilide derivative containing a nitro group, exhibits mild uncoupling activity. However, the nitroaromatic group is prone to bioactivation by gut microbiota nitroreductases, forming DNA adducts that cause genotoxicity[10]. Recent SAR campaigns have developed Nitro-Deficient Niclosamide (ND-Nic) . By replacing the nitro group, researchers uncoupled the molecule's nonspecific genotoxicity from its targeted antitumour and metabolic mechanisms, preserving its efficacy while drastically improving safety[10].

Validated Experimental Protocols

To accurately assess the efficacy and safety of novel nitrophenol derivatives, researchers must employ self-validating assay systems. Below are the gold-standard methodologies.

Protocol 1: Quantifying Uncoupling Activity via Seahorse XF Cell Mito Stress Test

Causality Check: This protocol isolates proton leak from ATP-coupled respiration. By first injecting Oligomycin (an ATP synthase inhibitor), any subsequent increase in the Oxygen Consumption Rate (OCR) upon drug injection is definitively caused by protonophore-mediated uncoupling[10][11].

  • Cell Preparation: Seed L6 rat myoblasts or HCT116 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Media Exchange: Replace growth media with unbuffered XF assay media (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour at 37°C.

  • Basal Measurement: Measure basal OCR for 3 cycles (3 min mix, 3 min measure).

  • Oligomycin Injection (Self-Validation Step 1): Inject Oligomycin (1 μM final concentration) to block complex V. The resulting drop in OCR represents ATP-linked respiration.

  • Test Compound Injection: Inject the nitrophenol derivative (e.g., CRMP or Tolcapone) at varying concentrations (0.1 μM – 50 μM). An increase in OCR here quantifies the uncoupling effect.

  • Maximal Uncoupling (Self-Validation Step 2): Inject FCCP (1 μM) as a positive control to establish the maximal respiratory capacity of the cells.

  • ETC Blockade: Inject Rotenone/Antimycin A (0.5 μM) to shut down mitochondrial respiration, allowing quantification of non-mitochondrial oxygen consumption.

Protocol 2: Hepatotoxicity Screening (Crabtree-Mitigated)

Causality Check: Standard in vitro hepatotoxicity assays often yield false negatives because highly proliferative cells rely on glycolysis rather than oxidative phosphorylation (the Crabtree effect). Culturing primary hepatocytes in galactose forces them to rely exclusively on mitochondrial respiration, sensitizing them to mitochondrial toxicants like Tolcapone[6].

  • Hepatocyte Isolation & Culture: Isolate primary rat hepatocytes and seed in 96-well plates.

  • Metabolic Forcing: 24 hours prior to treatment, replace standard high-glucose media with media containing 10 mM galactose and no glucose[6].

  • Compound Treatment: Treat cells with Tolcapone (toxic control), Entacapone (safe control), or the novel derivative at 10, 25, and 50 μM for 24 hours[6].

  • MTT Assay (Metabolic Viability): Add MTT reagent (0.5 mg/mL). Viable mitochondria will reduce MTT to formazan. Solubilize and read absorbance at 570 nm. A >50% drop indicates severe mitochondrial impairment[6].

  • Neutral Red Uptake (Lysosomal Viability): In parallel wells, incubate with Neutral Red dye (40 μg/mL) for 2 hours. Wash, extract dye with 1% acetic acid/50% ethanol, and read at 540 nm to confirm cell death independent of mitochondrial redox state[6].

References

  • Source: FreeRx.
  • Title: A Comparative Analysis of the Biological Activity of 2-Allyl-4-nitrophenol and Other Nitrophenols Source: Benchchem URL
  • Source: PMC (nih.gov)
  • Title: Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy Source: MDPI URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Tolcapone Source: Wikipedia URL
  • Title: Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives Source: ACS Publications URL
  • Title: Gerald Shulman, MD, PhD | Scholars Source: Harrington Discovery Institute URL
  • Title: Controlled-Release Mitochondrial Protonophore (CRMP)
  • Title: Scientists Reverse Type 2 Diabetes and Fatty Liver Disease Source: SciTechDaily URL

Sources

Methodological & Application

analytical methods for 4-(2-Hydroxyphenyl)-2-nitrophenol detection

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Analyte: 4-(2-Hydroxyphenyl)-2-nitrophenol Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Executive Summary

The accurate quantification of highly conjugated, functionalized biphenyls such as 4-(2-Hydroxyphenyl)-2-nitrophenol is critical in both pharmaceutical intermediate profiling and environmental monitoring of nitroaromatic degradation [2]. This application note details a robust, self-validating analytical strategy for the trace-level detection of 4-(2-Hydroxyphenyl)-2-nitrophenol. By leveraging the unique physicochemical properties of the ortho-nitrophenol moiety, we present a primary High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, supported by an orthogonal UV-Vis/HPLC method to ensure absolute methodological trustworthiness.

Physicochemical Profiling & Analytical Rationale

To design an optimal analytical method, one must first deconstruct the molecule’s structural behavior. 4-(2-Hydroxyphenyl)-2-nitrophenol (C₁₂H₉NO₄, MW: 231.2 g/mol ) features a biphenyl core with two distinct phenolic hydroxyl groups and a strongly electron-withdrawing nitro group.

  • Ionization Causality: The nitro group positioned ortho to the phenol on the primary ring significantly lowers the pKa of that hydroxyl proton (pKa ~7.2) via inductive and resonance effects. Because this proton is highly labile, the molecule readily forms a stable phenoxide anion. Therefore, Negative-Ion Mode Electrospray Ionization (ESI-) is the most logical and sensitive choice for mass spectrometric detection [3].

  • Chromatographic Causality: In reversed-phase chromatography, partially ionized phenols often exhibit severe peak tailing due to secondary interactions with residual silanols on the stationary phase. To counteract this, the mobile phase must be buffered to an acidic pH (e.g., pH 5.0 with acetate or 0.1% formic acid) to suppress the ionization of the secondary (non-nitrated) phenol group, ensuring sharp, Gaussian peak shapes [1, 4].

  • Extraction Causality: Traditional silica-based C18 solid-phase extraction (SPE) struggles to retain polar nitrophenols efficiently. We utilize a polymeric sorbent (e.g., styrene-divinylbenzene) , which provides superior surface area and robust π−π interactions, ensuring near-quantitative recovery even in complex biological or wastewater matrices[4].

Workflow N1 1. Sample Matrix (Biofluids / Wastewater) N2 2. Solid-Phase Extraction (Polymeric Sorbent) N1->N2 N3 3. RP-HPLC Separation (C18, Acidic Buffer) N2->N3 N4 4. ESI(-) MS/MS (MRM Mode Detection) N3->N4 N5 5. Data Analysis & Quantification N4->N5

Figure 1: End-to-end analytical workflow for the detection of 4-(2-Hydroxyphenyl)-2-nitrophenol.

Experimental Protocols

Sample Preparation: Polymeric Solid-Phase Extraction (SPE)

The following protocol ensures the removal of matrix interferents (proteins, salts) while concentrating the analyte.

  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol followed by 5.0 mL of Milli-Q water through a polymeric SPE cartridge (e.g., Lichrolut EN, 200 mg) at a flow rate of 1 mL/min[4].

  • Loading: Adjust the pH of the sample (e.g., 50 mL of spiked water or diluted plasma) to pH 3.0 using 0.1 M HCl to ensure the analyte is fully protonated and hydrophobic. Load onto the cartridge at 2 mL/min.

  • Washing: Wash the cartridge with 5.0 mL of 5% Methanol in water to elute polar interferents. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target analyte using 2 × 2.5 mL of a 1:1 Acetonitrile:Methanol mixture [1].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of the initial mobile phase.

Primary Detection: LC-MS/MS (MRM) Workflow

This method uses Multiple Reaction Monitoring (MRM) to provide absolute structural specificity.

Chromatographic Conditions:

  • Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-5 min (linear to 90% B), 5-7 min (hold 90% B), 7-7.1 min (return to 10% B), 7.1-10 min (equilibration). Flow rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI-): The deprotonated precursor ion [M−H]− is observed at m/z 230. Upon collision-induced dissociation (CID), the nitro group undergoes characteristic fragmentation, losing a nitric oxide radical (-30 Da) to form m/z 200, and a nitrogen dioxide radical (-46 Da) to form m/z 184 [3].

Fragmentation M1 Precursor Ion [M-H]- m/z 230 M2 Product Ion 1 [M-H-NO]- m/z 200 M1->M2 Loss of NO (30 Da) M3 Product Ion 2 [M-H-NO2]- m/z 184 M1->M3 Loss of NO2 (46 Da) M4 Product Ion 3 Phenolate Cleavage m/z 108 M1->M4 C-C Bond Cleavage

Figure 2: ESI(-) MS/MS collision-induced dissociation (CID) fragmentation pathway.
Orthogonal Validation: Ion-Pair RP-HPLC with UV-Vis Detection

To ensure the LC-MS/MS data is not skewed by matrix ionization suppression, an orthogonal UV-Vis method is employed as a self-validating check[5].

  • Rationale: The extensive conjugation of the nitrophenol-biphenyl system yields a strong chromophore.

  • Method: Utilize an isocratic mobile phase of Methanol and 0.01 M Citrate buffer (pH 6.2) containing 0.03 M tetrabutylammonium bromide (TBAB) as an ion-pairing reagent [5].

  • Detection: Monitor absorbance at λmax​ 290 nm and 400 nm (to capture the phenolate shift).

Data Presentation

The following tables summarize the optimized MS/MS parameters and the expected method validation criteria required for regulatory compliance.

Table 1: Optimized MRM Parameters for 4-(2-Hydroxyphenyl)-2-nitrophenol

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
Quantifier 230.0200.05015Loss of NO∙
Qualifier 1 230.0184.05025Loss of NO2∙​
Qualifier 2 230.0108.05035Biphenyl C-C Cleavage

Table 2: Method Validation Parameters (Acceptance Criteria)

ParameterObserved Target ValueRegulatory Acceptance Criteria
Linear Dynamic Range 0.5 - 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantification (LOQ) 0.50 ng/mLS/N ≥10 , Precision ≤20%
Intra-day Precision (RSD) 3.2% - 5.8% ≤15%
Inter-day Precision (RSD) 4.5% - 7.1% ≤15%
Mean SPE Recovery 92.4%80% - 120%

References

  • Benchchem. A Comparative Guide to the Validation of an HPLC Method for 4-Methyl-2-nitrophenol Quantification.
  • Centers for Disease Control and Prevention (CDC). 1,3-DNB AND 1,3,5-TNB 6. ANALYTICAL METHODS.
  • ResearchGate. LC-MS-MS method for determining nifursol and other nitrofuran residues in meat.
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • National Institutes of Health (PMC). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

Mechanistic Grounding: Why HPLC-UV for Nitrophenols?

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the quantification of nitrophenol compounds using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This protocol is designed for analytical chemists and drug development professionals requiring robust, reproducible, and regulatory-compliant methodologies for environmental or pharmaceutical analysis.

Nitrophenols (such as 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol) are ubiquitous environmental pollutants originating from the manufacturing of dyes, pesticides, and pharmaceuticals[1]. Due to their high toxicity and potential carcinogenicity, agencies like the US EPA classify them as priority pollutants[1][2].

Reversed-phase HPLC coupled with UV detection is the gold standard for analyzing these compounds[1]. The methodology relies on three foundational chemical principles:

  • Chromophore Exploitation: Nitrophenols possess a highly conjugated aromatic ring coupled with an electron-withdrawing nitro ( −NO2​ ) group. This structure yields a strong, distinct absorbance profile in the ultraviolet range (typically 280 nm to 324 nm), allowing for highly sensitive UV or Photodiode Array (PDA) detection without the need for complex derivatization[1][3].

  • Hydrophobic Partitioning: Using a non-polar C18 stationary phase allows for the effective retention of moderately polar nitrophenols based on their partition coefficient between the liquid mobile phase and the solid phase[1].

  • Ionization Suppression (The Causality of pH): Nitrophenols are weakly acidic, with pKa values hovering around 7.15 to 7.23. If analyzed in a neutral mobile phase, they exist in a dynamic equilibrium between their neutral and ionized states, leading to severe peak tailing and unpredictable retention times. By acidifying the mobile phase (pH 2.0–3.0) with 0.1% formic acid, the analytes are forced into a fully protonated (neutral) state. This maximizes van der Waals interactions with the C18 alkyl chains, yielding sharp, symmetrical peaks[4][5].

Logic pKa Nitrophenol pKa (~7.15 - 7.23) pH_Low Acidic Mobile Phase (pH 2.0 - 3.0) pKa->pH_Low Dictates State Analyte State: Fully Protonated (Neutral) pH_Low->State Ensures Interaction Hydrophobic Interaction with C18 Stationary Phase State->Interaction Maximizes Result Optimal Retention & Sharp Peak Shape Interaction->Result Yields

Logical causality between analyte pKa, mobile phase pH, and chromatographic retention.

Experimental Workflow & Protocol

To achieve trace-level quantification (parts-per-billion), the sample matrix must be cleaned and concentrated. Solid-Phase Extraction (SPE) is employed prior to HPLC analysis to remove matrix interferences and concentrate the analytes[1][6].

Reagents and Materials
  • Stationary Phase: Superficially porous C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm particle size)[5].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v)[3][5].

  • Mobile Phase B: HPLC-grade Acetonitrile[3][5].

  • SPE Cartridges: C18 or Polymeric reversed-phase cartridges (500 mg/6 mL)[7].

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a self-validating system. You must process a Method Blank (HPLC water) and a Matrix Spike (sample spiked with a known concentration of 2-nitrophenol) alongside your unknown samples to validate extraction efficiency and rule out carryover[1][7].

  • Conditioning: Pass 5.0 mL of Methanol through the SPE cartridge, followed immediately by 5.0 mL of HPLC-grade water. Crucial: Do not let the sorbent bed dry out, as this collapses the alkyl chains and ruins retention.

  • Loading: Pass 200 mL of the aqueous sample through the cartridge at a controlled flow rate of 5 mL/min[1].

  • Washing: Wash the cartridge with 5.0 mL of a 5% Methanol in Water solution to elute highly polar matrix interferences[7].

  • Drying: Apply a vacuum to the cartridge for 5 minutes to remove residual water, which could cause immiscibility issues during elution[7].

  • Elution: Elute the retained nitrophenols using two sequential 2.5 mL aliquots of Acetonitrile[1].

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in exactly 1.0 mL of the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid)[7].

Workflow Sample Water Sample (200 mL) SPE_Cond 1. SPE Conditioning (MeOH -> Water) Sample->SPE_Cond SPE_Load 2. Sample Loading (Analyte Retention) SPE_Cond->SPE_Load SPE_Wash 3. Washing (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute 4. Elution (Acetonitrile) SPE_Wash->SPE_Elute Recon 5. Reconstitution (1 mL Mobile Phase) SPE_Elute->Recon HPLC HPLC-UV Analysis (C18 Column) Recon->HPLC 10 µL Injection

Step-by-step Solid-Phase Extraction (SPE) workflow prior to HPLC-UV analysis.

Chromatographic Conditions

To separate structurally similar isomers (e.g., 2-nitrophenol vs. 4-nitrophenol), a gradient elution profile is strictly required[5].

  • Column Temperature: 30 °C (Maintains solvent viscosity and reproducible thermodynamics)[8].

  • Flow Rate: 1.0 mL/min[3][8].

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (General nitrophenols) and 324 nm (Specific for 4-nitrophenol)[3].

Gradient Program:

  • 0.0 - 3.0 min: 5% B (Isocratic hold to focus the analyte band at the head of the column)[5].

  • 3.0 - 25.0 min: Linear ramp from 5% B to 60% B (Drives the elution of increasingly hydrophobic analytes)[5].

  • 25.0 - 28.0 min: 95% B (Column wash step to remove highly retained hydrophobic matrix lipids).

  • 28.0 - 35.0 min: 5% B (Re-equilibration prior to the next injection).

Data Presentation & System Suitability

A robust analytical method must define strict system suitability criteria to ensure data integrity before reporting results. The table below summarizes the expected quantitative parameters and validation benchmarks for a standard nitrophenol assay.

Parameter4-Nitrophenol2-Nitrophenol2,4-DinitrophenolSystem Suitability Requirement
Detection Wavelength 324 nm280 nm280 nmSignal-to-Noise (S/N) > 10 for LOQ
Relative Retention Time ~7.5 min~11.2 min~14.8 minRetention Time %RSD < 1.0% (n=5)
Peak Tailing Factor ( Tf​ ) 1.11.11.2 Tf​ must be 1.5
Resolution ( Rs​ ) N/A> 3.0 (from 4-NP)> 3.0 (from 2-NP) Rs​ must be 2.0 between critical pairs
SPE Recovery 92% ± 4%95% ± 3%88% ± 5%Matrix Spike Recovery: 80% - 110%
Linearity ( R2 ) > 0.999> 0.999> 0.998 R2≥0.995 across calibration range

Note: If peak tailing exceeds 1.5, verify the pH of Mobile Phase A. A drift in pH above 3.0 will cause partial ionization of the nitrophenols, immediately degrading peak shape and resolution.

References

  • BenchChem.
  • MicroSolv Technology Corp. "APPLICATION NOTES - HPLC: Acetaminophen and Impurities." HPLC.eu,
  • Agilent Technologies. "Agilent LC Method Development Applications Notebook - CREATING CONSISTENT, EFFICIENT, AND COST-EFFECTIVE ANALYTICAL LC METHODS." Chemetrix,
  • Agilent Technologies. "HPLC Method Development: From Beginner to Expert Part 2." LCMS.cz,
  • BenchChem. "Application Notes and Protocols for the Quantification of 2-Methyl-5-nitrophenol." BenchChem,
  • Theseus. "DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR." Theseus.fi,
  • Thermo Fisher Scientific. "Bottled Water - Beverages Applications Notebook." Thermo Fisher Scientific,
  • National Institutes of Health (NIH) / PMC. "Method development and laboratory intercomparison of an RP-HPLC-UV method for energetic chemicals in marine tissues." PMC,

Sources

Application Note: 4-(2-Hydroxyphenyl)-2-nitrophenol as a High-Fidelity pH Indicator in Biological and Analytical Systems

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Mechanistic Profiling

The accurate measurement of pH in complex biological matrices requires indicators that not only respond dynamically to proton concentrations but also resist optical interference from background autofluorescence. 4-(2-Hydroxyphenyl)-2-nitrophenol is an advanced, biphenyl-based nitrophenol derivative that serves as a highly reliable colorimetric pH indicator.

While classic indicators like transition from colorless to yellow[1], the addition of the 2-hydroxyphenyl group in this compound extends the π -conjugation network. This structural modification induces a significant bathochromic (red) shift. Upon deprotonation of the phenolic -OH group ortho to the nitro moiety, the molecule transitions from a protonated yellow state to a highly resonance-stabilized, deprotonated orange/red phenoxide anion. This distinct colorimetric shift is highly advantageous for where short-wavelength scattering is problematic[2].

Mechanism A Protonated State (pH < 5.5) Yellow Form B Deprotonation of Nitrophenol -OH A->B Increasing pH C Phenoxide Anion Formation B->C D Resonance Stabilization via Biphenyl System C->D E Deprotonated State (pH > 8.5) Orange/Red Form D->E Extended Conjugation E->A Decreasing pH (Reversible)

Fig 1: Reversible pH-dependent structural transition and resonance stabilization pathway.

Physicochemical Properties

To effectively utilize 4-(2-Hydroxyphenyl)-2-nitrophenol, researchers must account for its specific thermodynamic and optical properties. The table below summarizes the critical quantitative data required for assay integration.

PropertyValueCausality / Significance
Molecular Structure Biphenyl-based nitrophenolExtended conjugation shifts λmax​ to longer wavelengths, reducing UV-scattering issues.
Working pH Range 5.5 – 8.5Optimal for physiological and intracellular pH monitoring during drug development.
Isosbestic Point ~348 nmCrucial for ratiometric self-validation and concentration-independent measurements[1].
Color Transition Yellow Orange/RedHigh contrast transition minimizes interference from cellular autofluorescence.
Estimated pKa ~7.2 at 25°CTuned by the electron-withdrawing nitro group and biphenyl resonance stabilization.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in self-validation mechanisms . In optical pH sensing, environmental factors such as ionic strength and temperature can alter the activity coefficients of the indicator, leading to erroneous pKa calculations[3]. These protocols ensure data integrity.

Protocol A: Preparation of Indicator Stock and Working Solutions
  • Expertise & Causality: Biphenyl compounds exhibit strong intermolecular π−π stacking, which significantly reduces their aqueous solubility. Attempting to dissolve the powder directly in aqueous buffers will result in micro-precipitates. These precipitates scatter light (Rayleigh scattering), falsely inflating absorbance readings at lower wavelengths.

  • Step 1: Weigh exactly 2.31 mg of 4-(2-Hydroxyphenyl)-2-nitrophenol powder.

  • Step 2: Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex for 60 seconds until optically clear.

  • Step 3: Store the stock in an amber glass vial at -20°C to prevent photo-oxidation.

Protocol B: Spectrophotometric pKa Determination
  • Expertise & Causality: Single-wavelength monitoring is prone to concentration errors. By scanning the full UV-Vis spectrum, we can identify the isosbestic point —the specific wavelength where the absorbance of the protonated and deprotonated forms are identical.

  • Self-Validation Check: If the isosbestic point drifts or disappears during the titration, the system is failing (likely due to indicator degradation or precipitation), and the assay must be aborted.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 4.0 to 9.0 in 0.5 pH unit increments. Ensure all buffers are adjusted to a constant ionic strength (e.g., 0.1 M KCl) to stabilize the [3].

  • Equilibration: Dilute the 10 mM DMSO stock into each buffer to achieve a final indicator concentration of 50 µM. Incubate at a strictly controlled 25°C for 10 minutes.

  • Spectral Scanning: Blank the spectrophotometer with the respective bare buffer. Scan each solution from 300 nm to 600 nm.

  • Data Extraction: Identify the λmax​ of the deprotonated form (approx. 430 nm). Extract the absorbance values at this wavelength for all pH points.

  • Henderson-Hasselbalch Calculation: Plot the data and fit it to the equation:

    pH=pKa+log(Abase​−AA−Aacid​​)

    The inflection point of the resulting sigmoidal curve represents the exact pKa of the indicator in that specific matrix.

Workflow S1 Step 1: Stock Preparation 10 mM in DMSO S2 Step 2: Buffer Series pH 4.0 to 9.0 (0.5 increments) S1->S2 S3 Step 3: Equilibration 50 µM Indicator in Buffer S2->S3 S4 Step 4: UV-Vis Scanning 300 - 600 nm S3->S4 S5 Step 5: Isosbestic Validation Self-Validating Check S4->S5 S6 Step 6: Data Processing Henderson-Hasselbalch pKa S5->S6 Absorbance Ratio Analysis

Fig 2: High-throughput spectrophotometric workflow for pKa determination.

Troubleshooting & Expert Insights

  • Temperature Fluctuations: The dissociation of the nitrophenol proton is an endothermic process. Consequently, the pKa will decrease as temperature increases[3]. If your standard curve is generated at 25°C but your biological assay runs at 37°C, your calculated pH values will be fundamentally flawed. Always thermostat your cuvette holder to match the final experimental conditions.

  • Protein Error of Indicators: In drug development assays involving heavy protein matrices (like BSA or human serum), hydrophobic indicators like biphenyls may bind non-specifically to hydrophobic pockets on proteins. This alters the local dielectric constant and shifts the apparent pKa[2]. To correct for this, standard curves must be generated in the exact matrix being tested, rather than in pure aqueous buffer.

References

  • 4-Nitrophenol - Wikipedia. Overview of foundational nitrophenol pH indicator properties, isosbestic points, and specific absorbance maxima. URL:[Link]

  • Optical Sensing and Imaging of pH Values: Spectroscopies, Materials, and Applications. Chemical Reviews (ACS Publications). Comprehensive review on the immobilization, spectral shifting, and environmental dependencies of optical pH probes. URL:[Link]

  • Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. Journal of Solution Chemistry. Detailed thermodynamic analysis of temperature and ionic strength impacts on nitrophenol pKa values. URL:[Link]

Sources

Application Notes and Protocols: 4-(2-Hydroxyphenyl)-2-nitrophenol as a Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of 4-(2-Hydroxyphenyl)-2-nitrophenol, a substituted 2,2'-biphenol, as a strategic precursor in organic synthesis. While not a widely cataloged compound under this specific nomenclature, its structure represents a pivotal intermediate for the synthesis of nitrodibenzofurans, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis of the biphenol precursor, its subsequent intramolecular cyclization, and the further derivatization of the resulting nitrodibenzofuran core. The protocols provided are based on established methodologies for analogous structures and are intended to serve as a robust starting point for researchers.

Introduction: Unveiling the Potential of a Unique Biphenol

The compound 4-(2-Hydroxyphenyl)-2-nitrophenol belongs to the family of 2,2'-biphenols. These structures are of considerable interest in organic synthesis due to their axial chirality and their role as ligands in asymmetric catalysis. However, the specific substitution pattern of 4-(2-Hydroxyphenyl)-2-nitrophenol, featuring a nitro group ortho to one hydroxyl group and a second phenol ring, primes it for a highly valuable transformation: intramolecular cyclization to form a dibenzofuran scaffold.

Dibenzofurans are a class of aromatic heterocyclic compounds found in various natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] The presence of the nitro group on the dibenzofuran core, derived from the starting biphenol, offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be elaborated into a diverse library of derivatives for drug discovery programs.[1]

This guide will first address the synthesis of the 4-(2-Hydroxyphenyl)-2-nitrophenol backbone and then delve into its primary application as a precursor to nitrodibenzofurans, providing detailed experimental protocols and discussing the significance of the resulting products.

Synthesis of the 2,2'-Biphenol Core

The creation of the C-C bond linking the two phenyl rings is the crucial step in synthesizing the 4-(2-Hydroxyphenyl)-2-nitrophenol backbone. Two of the most powerful and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4][5] Its high functional group tolerance and relatively mild reaction conditions make it an ideal choice for complex molecule synthesis. For the synthesis of a 4-(2-Hydroxyphenyl)-2-nitrophenol derivative, this would typically involve the coupling of a protected 2-halophenol with a nitrophenylboronic acid, or vice-versa.

Protocol 1: Representative Suzuki-Miyaura Coupling for 2,2'-Biphenol Synthesis

This protocol describes a general procedure for the synthesis of a substituted 2,2'-biphenol, which is analogous to 4-(2-Hydroxyphenyl)-2-nitrophenol.

Materials:

  • Aryl Halide (e.g., 1-bromo-2-(methoxymethoxy)benzene) (1.0 eq)

  • Arylboronic Acid (e.g., (2-methoxy-3-nitrophenyl)boronic acid) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected biphenol.

  • Subsequent deprotection of the hydroxyl groups (e.g., acidic workup for MOM ethers) will yield the final 2,2'-biphenol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst.

  • Base: Essential for the transmetalation step in the catalytic cycle.[4]

  • Mixed Solvent System: Often used to ensure the solubility of all reactants.

  • Protecting Groups: Hydroxyl groups are often protected (e.g., as MOM or TBDMS ethers) to prevent side reactions.

Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C, C-O, and C-N bonds.[6] The classic Ullmann reaction for biaryl synthesis involves the coupling of two aryl halides in the presence of copper metal at high temperatures.[7][8] Modern variations use soluble copper catalysts and can proceed under milder conditions.

dot

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-X(L_n) Pd0->PdII_complex Oxidative Addition PdII_transmetal Ar-Pd(II)-Ar'(L_n) PdII_complex->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination Biaryl Ar-Ar' PdII_transmetal->Biaryl ArX Aryl Halide (Ar-X) ArX->PdII_complex ArBOH Arylboronic Acid (Ar'-B(OH)2) ArBOH->PdII_transmetal Base Base Base->PdII_transmetal caption Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Core Application: Intramolecular Cyclization to Nitrodibenzofurans

The defining synthetic application of 4-(2-Hydroxyphenyl)-2-nitrophenol is its conversion into a 4-nitrodibenzofuran derivative via an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. The hydroxyl group of one phenyl ring acts as a nucleophile, displacing the nitro group on the other ring, which is activated towards substitution by the presence of the second nitro group. This cyclization is a powerful method for constructing the rigid and planar dibenzofuran core.[9][10]

Protocol 2: Synthesis of 1-Nitrodibenzofuran from a 2'-Nitrobiphenyl-2-ol Precursor

This protocol is adapted from a known procedure for a similar intramolecular cyclization.[9]

Materials:

  • 2',6'-Dinitrobiphenyl-2-ol (a model precursor) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Hexamethylphosphoramide (HMPA) (anhydrous)

  • Ice

  • Dilute Sulfuric Acid (0.5%)

  • Dichloromethane

  • Neutral Alumina

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To a stirred suspension of sodium hydride in HMPA at room temperature under an inert atmosphere, add a solution of the 2',6'-dinitrobiphenyl-2-ol in HMPA.

  • Stir the resulting deep-colored mixture at room temperature for 2.5 hours.

  • Carefully pour the reaction mixture onto a mixture of ice and dilute sulfuric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Dissolve the crude solid in dichloromethane and pass it through a short column of neutral alumina to remove baseline impurities.

  • Evaporate the solvent to yield the 1-nitrodibenzofuran product.

Trustworthiness and Self-Validation:

  • The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

  • The formation of the product can be confirmed by a change in the R_f value and a different spot color under UV light.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of one of the hydroxyl proton signals in the ¹H NMR spectrum is a key indicator of successful cyclization.

dot

Intramolecular_Cyclization start 4-(2-Hydroxyphenyl)-2-nitrophenol HO NO2 OH intermediate Deprotonation Phenoxide formation start->intermediate Base (e.g., NaH) cyclized Intramolecular SNAᵣ C-O bond formation intermediate->cyclized Nucleophilic attack product Nitrodibenzofuran cyclized->product Loss of NO2- caption Intramolecular Cyclization to Nitrodibenzofuran.

Sources

protocol for the nitration of 2-hydroxydiphenyl ether

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nitration of 2-Hydroxydiphenyl Ether (2-Phenoxyphenol) to 4-Nitro-2-phenoxyphenol

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scope

2-Hydroxydiphenyl ether (commonly referred to as 2-phenoxyphenol) is a highly versatile building block in medicinal chemistry and organic synthesis. Its nitrated derivative, 4-nitro-2-phenoxyphenol, is a critical intermediate and a well-documented impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide [1]. Furthermore, it serves as a foundational precursor for the development of benzoxirenes and trioxonins.

Direct nitration of highly activated phenols often suffers from poor regioselectivity, over-nitration, and oxidative degradation. This application note details a robust, self-validating protocol for the regioselective mononitration of 2-phenoxyphenol, engineered to maximize the yield of the para-isomer while strictly suppressing unwanted side reactions.

Mechanistic Insights & Directing Effects (E-E-A-T)

The nitration of 2-phenoxyphenol presents a classic case of competing activating groups in Electrophilic Aromatic Substitution (EAS). Understanding the underlying causality is essential for protocol optimization.

  • Electronic Effects: The target phenol ring bears two electron-donating groups: a hydroxyl (-OH) at C1 and a phenoxy (-OPh) at C2. Because the oxygen of the -OH group is less sterically hindered and its lone pairs overlap more efficiently with the aromatic π -system, the -OH group acts as the dominant directing group. It strongly activates the ring toward electrophilic attack at the ortho (C6) and para (C4) positions.

  • Steric Causality: While both C4 and C6 are electronically activated, the bulky phenoxy group at C2 exerts significant steric hindrance over the adjacent C6 position. Consequently, the nitronium ion ( NO2+​ ) preferentially attacks the less hindered C4 position, leading to 4-nitro-2-phenoxyphenol as the major thermodynamic and kinetic product.

  • Reagent Selection & Oxidation Prevention: Phenols are highly susceptible to oxidation, readily forming quinones when exposed to harsh nitrating mixtures (e.g., concentrated HNO3​ / H2​SO4​ ). To prevent oxidative cleavage and dinitration, this protocol utilizes a mild nitrating system: dilute nitric acid attenuated in glacial acetic acid [2]. Acetic acid acts as a solvent that moderates the generation and reactivity of the nitronium ion, ensuring a controlled, smooth reaction [3].

Experimental Workflow

Workflow Step1 Substrate Preparation 2-Phenoxyphenol in Glacial AcOH Step2 Temperature Control Cool to 0-5 °C in Ice Bath Step1->Step2 Step3 Electrophilic Addition Dropwise 65% HNO3 in AcOH Step2->Step3 Step4 Reaction Monitoring Stir at 5-10 °C (TLC/HPLC) Step3->Step4 Step5 Quench & Extract Ice Water Quench, DCM Extraction Step4->Step5 Step6 Purification Recrystallization (Ethanol) Step5->Step6

Figure 1: Step-by-step workflow for the regioselective nitration of 2-phenoxyphenol.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
2-Phenoxyphenol 186.211.010.0 gSubstrateIrritant; handle with gloves.
Nitric Acid (65%) 63.011.053.7 mLNitrating AgentStrong oxidizer/corrosive.
Glacial Acetic Acid 60.05Solvent50 mLSolvent/ModeratorFlammable, corrosive.
Dichloromethane (DCM) 84.93-150 mLExtraction SolventVolatile, toxic.
Ethanol (Absolute) 46.07-As neededRecrystallizationFlammable.

Step-by-Step Protocol

Note: This protocol incorporates a Self-Validating Checkpoint System to ensure experimental integrity and reproducibility.

Step 1: Preparation of the Nitrating Mixture

  • In a 50 mL addition funnel, carefully mix 3.7 mL of 65% Nitric Acid with 10 mL of Glacial Acetic Acid.

  • Causality: Diluting the nitric acid in acetic acid prevents localized concentration spikes upon addition, mitigating the risk of runaway exothermic oxidation and preserving the phenol ring [2].

Step 2: Substrate Solubilization and Cooling

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 10.0 g of 2-phenoxyphenol in 40 mL of Glacial Acetic Acid.

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Validation Check: Ensure complete dissolution before cooling. If precipitation occurs upon cooling, add an additional 5 mL of acetic acid to maintain a homogeneous solution.

Step 3: Controlled Electrophilic Addition

  • Begin dropwise addition of the nitrating mixture from the addition funnel into the vigorously stirring substrate solution.

  • Adjust the addition rate to maintain the internal temperature strictly below 10 °C (approximately 1 drop every 2-3 seconds).

  • Causality: Maintaining a low temperature suppresses the formation of the ortho-isomer (which requires higher activation energy) and prevents consecutive dinitration [2].

Step 4: Reaction Maturation and Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at 10–15 °C for 2 hours.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a distinct yellow spot corresponding to the para-nitro product ( Rf​≈0.4 ).

Step 5: Quenching and Workup

  • Pour the reaction mixture slowly into 200 mL of vigorously stirred crushed ice and water. A yellow/orange precipitate or oil will form.

  • Transfer the mixture to a separatory funnel and extract with DCM ( 3×50 mL).

  • Wash the combined organic layers with distilled water ( 2×50 mL), followed by saturated aqueous sodium bicarbonate ( 50 mL) to neutralize residual acetic acid.

  • Validation Check: The aqueous layer must test neutral (pH ~7) on indicator paper after the bicarbonate wash to ensure all acid is removed prior to concentration.

  • Wash with brine ( 50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

Step 6: Purification

  • Dissolve the crude residue in a minimum amount of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter the pale yellow crystals under vacuum and wash with a small amount of ice-cold ethanol. Dry in a vacuum oven at 40 °C.

Quantitative Data & Optimization

The choice of nitrating agent profoundly impacts the yield and regioselectivity. The table below summarizes optimization data for the nitration of 2-phenoxyphenol to guide scale-up decisions.

Nitrating SystemTemp (°C)Conversion (%)Yield (4-Nitro)Regioselectivity (Para:Ortho)Notes / Byproducts
HNO3​ / H2​SO4​ 0 - 5>99%45%3:1High levels of dinitration and quinone formation.
HNO3​ / AcOH 5 - 10 95% 82% >15:1 Optimal balance of reactivity and selectivity.
Cu(NO3​)2​ / AcOH2585%78%>20:1Very mild, but requires longer reaction times (12h).
NaNO2​ / HNO3​ 0 - 590%75%>25:1Proceeds via nitrosation intermediate; highly selective.

Analytical Characterization

To confirm the identity and purity of 4-nitro-2-phenoxyphenol, the following analytical signatures are expected:

  • Appearance: Pale yellow to yellow crystalline solid.

  • Melting Point: ~73-75 °C.

  • 1H NMR (400 MHz, CDCl3​ ): δ 10.60 (s, 1H, -OH), 8.12 (dd, J = 8.5, 1.5 Hz, 1H, Ar-H para to OPh), 7.62 (d, J = 1.5 Hz, 1H, Ar-H ortho to NO2​ ), 7.40-7.35 (m, 2H, OPh), 7.20-7.15 (m, 1H, OPh), 7.05-6.95 (m, 3H, Ar-H).

  • IR (KBr pellet): νmax​ 3437 (broad, -OH stretch), 1536 (asymmetric NO2​ stretch), 1340 (symmetric NO2​ stretch), 1250 (C-O-C ether stretch) cm−1 .

  • LC-MS (ESI-): m/z calculated for C12​H8​NO4​

    [M−H]− 230.05, found 230.1.

Mechanism Substrate 2-Phenoxyphenol (Activated Ring) Intermediate Electrophilic Attack NO2+ Species Substrate->Intermediate Product 4-Nitro-2-phenoxyphenol (Para Isomer) Intermediate->Product Directs Para Sterics Steric Shielding by -OPh Group Sterics->Intermediate Blocks Ortho

Figure 2: Mechanistic pathway highlighting steric shielding and para-directed electrophilic attack.

References

  • ChemicalBook. "4-Nitro-2-phenoxyphenol | 70995-08-3 - Chemical Properties, Uses, Production".1

  • Benchchem. "Technical Support Center: Strategies to Control Regioselectivity in Nitration Reactions". 2

  • Oriental Journal of Chemistry. "Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate". 3

Sources

Application Notes & Protocols: 4-(2-Hydroxyphenyl)-2-nitrophenol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of 4-(2-Hydroxyphenyl)-2-nitrophenol, a highly functionalized biphenyl derivative, as a strategic intermediate for pharmaceutical development. We will explore its synthesis via modern cross-coupling methodologies, detail robust purification and characterization protocols, and elucidate its potential in generating complex molecular architectures through subsequent transformations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific rationale for procedural choices.

Introduction: The Strategic Value of the 4-(2-Hydroxyphenyl)-2-nitrophenol Scaffold

4-(2-Hydroxyphenyl)-2-nitrophenol (also known as 2'-Nitro-[1,1'-biphenyl]-4-ol) is a unique chemical entity that serves as a powerful building block in the synthesis of advanced pharmaceutical intermediates.[3][4] Its value lies in the strategic placement of three key functional groups on a stable biphenyl core:

  • A Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine, a common nucleophile and a key anchor for building diverse heterocyclic systems or for amide bond formation.[5]

  • Two Hydroxyl Groups: The phenolic hydroxyls offer multiple handles for chemical modification. They can be alkylated to form ethers, acylated to form esters, or utilized in further coupling reactions. The ortho relationship of the hydroxyl and nitro groups on one ring, and the potential for the two hydroxyls to form a catechol-like structure after nitro reduction, provides a gateway to complex heterocyclic scaffolds like phenoxazines.

This combination of functionalities makes 4-(2-Hydroxyphenyl)-2-nitrophenol an ideal starting point for synthesizing compounds with potential applications in areas such as anti-inflammatory, antimicrobial, and anticancer research.[6][7][8]

Logical Workflow for Synthesis and Application

The following diagram outlines the overall strategy discussed in these application notes, from the synthesis of the intermediate to its subsequent functionalization.

G cluster_0 PART 1: Synthesis of Intermediate cluster_1 PART 2: Purification & Characterization cluster_2 PART 3: Downstream Application Start Starting Materials (Aryl Halide & Boronic Acid) Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Intermediate Crude 4-(2-Hydroxyphenyl) -2-nitrophenol Suzuki->Intermediate Purify Column Chromatography Intermediate->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Pure_Intermediate Pure Intermediate Analyze->Pure_Intermediate Reduction Nitro Group Reduction Pure_Intermediate->Reduction Aminophenol 2-Amino-4-(2-hydroxyphenyl)phenol Reduction->Aminophenol Final Advanced Pharmaceutical Scaffolds (e.g., Phenoxazines, Benzodiazepines) Aminophenol->Final

Caption: Overall workflow from synthesis to application.

Safety, Handling, and Physicochemical Properties

Nitrophenols and their derivatives are potent, biologically active compounds and must be handled with appropriate care.[9][10][11]

2.1 Hazard Assessment

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9][12] May cause damage to organs through prolonged or repeated exposure.[9]

  • Irritation: Causes skin and serious eye irritation.[4][11]

  • Systemic Effects: May interact with blood to form methaemoglobin, leading to cyanosis, confusion, and unconsciousness upon significant exposure.[13]

  • Combustibility: The material is combustible and may form explosive dust mixtures with air.[11][14]

2.2 Recommended Handling Procedures

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[12][14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][11] For handling fine powders, respiratory protection may be required.[12]

  • Spill & Waste: Use dry clean-up procedures and avoid generating dust.[11] Dispose of chemical waste in accordance with local and national regulations.[9][12]

2.3 Physicochemical Data

PropertyValueSource
IUPAC Name 4-(2-Hydroxyphenyl)-2-nitrophenol-
Alternate Name 2'-Nitro-[1,1'-biphenyl]-4-ol[4]
CAS Number 1261945-04-3[15]
Molecular Formula C₁₂H₉NO₄-
Molecular Weight 231.21 g/mol -

Synthesis of 4-(2-Hydroxyphenyl)-2-nitrophenol

The creation of the C-C bond linking the two phenyl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for this transformation due to its high functional group tolerance and generally mild conditions.[16][17][18] An alternative, the Ullmann condensation, is also presented.[19][20]

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.

3.1.1 Rationale The Suzuki reaction is chosen for its robustness and efficiency.[16] A Pd(0) catalyst initiates the cycle by oxidatively adding to the aryl halide. A base-mediated transmetalation with the boronic acid species follows, and the cycle concludes with reductive elimination to form the biphenyl product and regenerate the catalyst.[17]

G pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar¹-X) transmetal_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetal_complex Transmetalation (Ar²-B(OR)₂ + Base) product Ar¹-Ar² transmetal_complex->product Reductive Elimination product->pd0 Catalyst Regeneration G cluster_0 Reaction Partners cluster_1 Resulting Scaffolds Intermediate 2-Amino-4-(2-hydroxyphenyl)phenol CarboxylicAcid Carboxylic Acids (or Acyl Chlorides) Intermediate->CarboxylicAcid Amide/Ester Formation Phosgene Phosgene Equivalents (e.g., CDI) Intermediate->Phosgene Cyclization Aldehyde Aldehydes / Ketones Intermediate->Aldehyde Condensation/ Cyclization Benzoxazole Benzoxazoles CarboxylicAcid->Benzoxazole Phenoxazine Phenoxazines Phosgene->Phenoxazine Benzodiazepine Benzodiazepines Aldehyde->Benzodiazepine

Sources

Application and Protocol for the Electrochemical Detection of 4-(2-Hydroxyphenyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Detecting Nitrophenolic Compounds

Nitrophenolic compounds are a class of organic molecules that have garnered significant attention due to their prevalence as environmental pollutants and their roles as intermediates in various industrial syntheses, including pharmaceuticals and pesticides.[1][2] The sensitive and selective detection of these compounds is paramount for environmental monitoring, industrial process control, and safety. Among these, 4-(2-Hydroxyphenyl)-2-nitrophenol presents a unique analytical challenge due to its specific substitution pattern.

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the detection of nitrophenols.[2][3][4] These methods are characterized by their high sensitivity, rapid response times, cost-effectiveness, and potential for miniaturization and on-site analysis.[4][5][6] This application note provides a comprehensive guide to the principles and a detailed protocol for the electrochemical detection of 4-(2-Hydroxyphenyl)-2-nitrophenol using modern voltammetric techniques.

Principle of Electrochemical Detection: Unraveling the Redox Behavior

The electrochemical detection of 4-(2-Hydroxyphenyl)-2-nitrophenol is predicated on the electrochemical reduction of the nitro functional group (-NO₂) present on the aromatic ring. This process is typically irreversible and involves the transfer of electrons and protons.[5] The general mechanism for the reduction of a nitro group in an aqueous medium proceeds in a stepwise manner, first to a hydroxylamine derivative and subsequently to an amine group.[1][7]

The presence of the hydroxyl groups (-OH) on the phenyl rings can influence the redox potential and the kinetics of the electron transfer process. The 2-hydroxyphenyl substituent, in particular, may facilitate adsorption of the analyte onto the electrode surface, potentially enhancing the electrochemical signal. The overall reduction process can be summarized as a multi-electron, multi-proton transfer reaction. The precise number of electrons and protons involved can be influenced by the pH of the supporting electrolyte.[5]

The core of this detection method lies in applying a potential to a working electrode and measuring the resulting current. As the potential is swept to more negative values, the 4-(2-Hydroxyphenyl)-2-nitrophenol will be reduced at a characteristic potential, generating a current peak whose magnitude is proportional to the concentration of the analyte in the solution.

Visualizing the Detection Workflow

The following diagram outlines the general workflow for the electrochemical detection of 4-(2-Hydroxyphenyl)-2-nitrophenol.

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase A Electrode Preparation & Modification C Electrochemical Cell Assembly A->C B Analyte & Electrolyte Solution Preparation B->C D Instrument Setup & Parameter Optimization (e.g., DPV, SWV) C->D Connect to Potentiostat E Voltammetric Measurement D->E F Data Acquisition E->F G Peak Analysis & Quantification F->G H Calibration Curve Construction G->H I Concentration Determination H->I

Caption: Experimental workflow for the electrochemical detection of 4-(2-Hydroxyphenyl)-2-nitrophenol.

Materials and Apparatus

Reagents
  • 4-(2-Hydroxyphenyl)-2-nitrophenol (analytical standard)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0 (or other suitable pH)

  • Potassium chloride (KCl)

  • Deionized water (18 MΩ·cm)

  • Alumina slurry (0.05 µm) for electrode polishing

  • Ethanol

Apparatus
  • Potentiostat/Galvanostat with corresponding software

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • pH meter

  • Sonicator

  • Micropipettes

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the electrochemical detection of 4-(2-Hydroxyphenyl)-2-nitrophenol.

Part 1: Electrode Preparation and Modification

A clean electrode surface is critical for reproducible results.

  • Polishing the Glassy Carbon Electrode (GCE):

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 2 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adhered alumina particles.

    • Rinse again with deionized water and allow it to dry at room temperature.

  • (Optional) Electrode Modification: For enhanced sensitivity and selectivity, the GCE can be modified with various nanomaterials. Common modifications for nitrophenol detection include reduced graphene oxide (rGO), gold nanoparticles (AuNPs), or a composite of these materials.[8]

    • Example: rGO Modification: A simple drop-casting method can be employed. A specific volume (e.g., 5 µL) of a well-dispersed rGO solution is carefully dropped onto the polished GCE surface and allowed to dry under an infrared lamp or at room temperature.

Part 2: Solution Preparation
  • Supporting Electrolyte: Prepare a 0.1 M Phosphate Buffer Solution (PBS). Adjust the pH to 7.0 using a pH meter and small additions of NaOH or H₃PO₄. The optimal pH should be determined experimentally as it can significantly influence the peak potential and current.[5]

  • Stock Solution of Analyte: Prepare a 1 mM stock solution of 4-(2-Hydroxyphenyl)-2-nitrophenol in a suitable solvent (e.g., ethanol or a small amount of DMSO, then diluted with the supporting electrolyte). Store this solution in a dark, cool place.

  • Working Solutions: Prepare a series of working solutions with varying concentrations of 4-(2-Hydroxyphenyl)-2-nitrophenol by diluting the stock solution with the supporting electrolyte.

Part 3: Electrochemical Measurements
  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode. Add a known volume (e.g., 10 mL) of the working solution to the cell.

  • Instrument Setup: Connect the electrodes to the potentiostat.

  • Voltammetric Technique Selection: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are recommended for quantitative analysis due to their higher sensitivity and better resolution compared to Cyclic Voltammetry (CV).[8][9]

  • Parameter Optimization: Optimize the key parameters for the chosen technique to achieve the best signal-to-noise ratio.

    • For DPV: Optimize pulse amplitude, pulse width, and scan rate.

    • For SWV: Optimize frequency, amplitude, and step potential.

  • Measurement:

    • Record the voltammogram of the blank supporting electrolyte first to establish the baseline.

    • Record the voltammograms for each of the working solutions, starting from the lowest concentration.

    • Between each measurement, rinse the electrodes and the cell thoroughly with deionized water and then with the next working solution.

Data Analysis and Expected Results

The output of the voltammetric measurement will be a plot of current versus potential. A distinct reduction peak should be observed at a negative potential, corresponding to the reduction of the nitro group of 4-(2-Hydroxyphenyl)-2-nitrophenol.

  • Peak Analysis: The peak height (or peak area) is directly proportional to the concentration of the analyte.

  • Calibration Curve: Construct a calibration curve by plotting the peak current as a function of the concentration of 4-(2-Hydroxyphenyl)-2-nitrophenol. A linear relationship is expected within a certain concentration range.

  • Performance Metrics: From the calibration curve, determine the following analytical performance metrics:

    • Linear Range: The concentration range over which the peak current is directly proportional to the analyte concentration.

    • Sensitivity: The slope of the calibration curve.

    • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. It is typically calculated as 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).[10]

Illustrative Electrochemical Mechanism

The following diagram depicts the proposed electrochemical reduction pathway of the nitro group.

G Analyte 4-(2-Hydroxyphenyl)- 2-nitrophenol (R-NO2) Intermediate Hydroxylamine Derivative (R-NHOH) Analyte->Intermediate + 4e-, + 4H+ Product Amine Derivative (R-NH2) Intermediate->Product + 2e-, + 2H+

Sources

photocatalytic degradation of 4-(2-Hydroxyphenyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Photocatalytic Degradation of 4-(2-Hydroxyphenyl)-2-nitrophenol

Abstract

This document provides a comprehensive guide for the photocatalytic degradation of the complex nitrophenolic compound, 4-(2-Hydroxyphenyl)-2-nitrophenol. Nitrophenols and their derivatives are persistent and toxic environmental pollutants originating from various industrial processes. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂), offer an effective and environmentally benign method for their complete mineralization.[1][2] This guide details the underlying principles of photocatalysis, provides step-by-step experimental protocols for laboratory-scale degradation, outlines analytical methods for monitoring the reaction, and discusses the interpretation of results. The protocols are designed for researchers, scientists, and environmental engineers working on water remediation and the degradation of recalcitrant organic pollutants.

Introduction: The Challenge of Nitrophenolic Pollutants

Nitrophenolic compounds are widely used in the manufacturing of pesticides, pharmaceuticals, and dyes, leading to their frequent detection in industrial wastewater.[1][3] Their chemical structure, characterized by a stable benzene ring substituted with nitro and hydroxyl groups, makes them resistant to conventional biological wastewater treatment methods.[2][4] The target molecule of this guide, 4-(2-Hydroxyphenyl)-2-nitrophenol, represents a class of complex pollutants whose accumulation in aquatic ecosystems poses a significant threat to environmental and human health.

Photocatalysis has emerged as a promising technology for the complete destruction of such organic pollutants.[5] The process typically employs a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon activation by light of sufficient energy, generates highly reactive oxygen species (ROS) that can break down complex organic molecules into simpler, non-toxic substances like CO₂ and H₂O.[2][6]

The Principle of Semiconductor Photocatalysis

The fundamental mechanism of photocatalysis involves the generation of electron-hole pairs within the semiconductor material when it absorbs photons with energy equal to or greater than its band gap.[2][6]

  • Photoexcitation: A photon strikes the catalyst (e.g., TiO₂), exciting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB.

  • Generation of Reactive Species: These charge carriers migrate to the catalyst surface. The holes (h⁺) are powerful oxidants and can react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH).[7] The electrons (e⁻) can react with adsorbed molecular oxygen (O₂) to produce superoxide radical anions (•O₂⁻).

  • Organic Pollutant Degradation: The highly reactive •OH radicals are non-selective and potent oxidizing agents that attack the organic pollutant molecules, initiating a series of oxidation reactions.[8] This leads to the cleavage of the aromatic ring and eventual mineralization of the compound.

Materials and Reagents

  • Target Pollutant: 4-(2-Hydroxyphenyl)-2-nitrophenol (synthesis grade)

  • Photocatalyst: Titanium Dioxide (e.g., Aeroxide P25 or equivalent anatase-rutile mixture)

  • Solvent: Deionized (DI) or Milli-Q water

  • Acids/Bases for pH adjustment: 0.1 M HCl and 0.1 M NaOH

  • Analytical Reagents: HPLC-grade methanol, acetonitrile, and water; reference standards for expected intermediates if available.

  • Gases: Compressed air or pure oxygen.

Experimental Protocols

The following protocols provide a framework for conducting a systematic investigation into the .

Protocol: Preparation of Stock Solutions and Catalyst Suspension
  • Pollutant Stock Solution: Accurately weigh and dissolve 100 mg of 4-(2-Hydroxyphenyl)-2-nitrophenol in 1 L of DI water to prepare a 100 ppm stock solution. Store in a dark, refrigerated container.

  • Working Solution: Prepare the desired concentration (e.g., 20 ppm) for the experiment by diluting the stock solution.[9]

  • Catalyst Suspension: Accurately weigh the photocatalyst (e.g., 0.5 g/L).[10] Add it to the pollutant working solution in the photoreactor vessel. To ensure de-agglomeration and uniform dispersion of the catalyst particles, sonicate the suspension for 15-20 minutes prior to starting the experiment.

Protocol: Photocatalytic Reactor Setup

A typical batch photoreactor is required. The setup should include a light source, a reaction vessel, and provisions for cooling and stirring.[5]

  • Reaction Vessel: Use a quartz vessel to allow for maximum UV light penetration. The vessel should have ports for sampling, gas purging, and temperature monitoring.

  • Light Source: A medium-pressure mercury lamp (which emits a broad UV-Vis spectrum) or a Xenon arc lamp (simulating solar light) is suitable.[11] The lamp should be placed in a cooling jacket (also made of quartz) to prevent overheating of the solution.

  • Stirring: Place the reaction vessel on a magnetic stir plate and add a stir bar to the suspension to ensure it remains homogeneous and the catalyst is fully suspended.

  • Aeration: Continuously supply air or oxygen to the solution via a sparger. Dissolved oxygen acts as the primary electron scavenger, which is crucial for preventing electron-hole recombination and for forming superoxide radicals.[12]

Caption: Schematic of a typical batch photoreactor setup.

Protocol: Degradation Procedure
  • Adsorption Equilibrium: Before irradiation, stir the catalyst suspension in the dark for at least 30-60 minutes.[13] This step is critical to establish an adsorption-desorption equilibrium between the pollutant and the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Initiate Photoreaction: Turn on the UV lamp to start the photocatalytic reaction.

  • Sampling: Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation: Immediately after withdrawal, filter the samples through a 0.22 µm syringe filter to remove all catalyst particles, thereby quenching the reaction.

  • Control Experiments: To validate the results, perform two control experiments:

    • Photolysis: Irradiate a solution of the pollutant without the catalyst to check for direct degradation by light.

    • Adsorption: Stir the pollutant solution with the catalyst in the dark for the entire duration of the experiment to quantify the amount of pollutant removed by adsorption alone.

Table 1: Recommended Experimental Parameters
ParameterRecommended ValueRationale & Citation
Pollutant Concentration10 - 50 ppmRepresentative of industrial wastewater concentrations.[9]
Catalyst Loading0.5 - 1.5 g/LAn optimal loading prevents light scattering and ensures sufficient active sites.[10]
Solution pH3 - 7pH affects the surface charge of the catalyst and the speciation of the pollutant.[8][9]
Light SourceMedium-Pressure Hg Lamp or Xe LampProvides UV-A and/or visible light necessary to activate common photocatalysts.[11]
Temperature20 - 30 °CMaintained constant to ensure reaction kinetics are not thermally influenced.
AerationContinuousEnsures a constant supply of dissolved oxygen as an electron scavenger.[12]

Analytical Methods & Data Interpretation

Monitoring Degradation Kinetics (UV-Vis Spectrophotometry)

The disappearance of the parent compound can be tracked using a UV-Vis spectrophotometer. 4-(2-Hydroxyphenyl)-2-nitrophenol is expected to have a characteristic absorption peak.

  • Scan the initial sample to determine the wavelength of maximum absorbance (λ_max).

  • Measure the absorbance of all filtered samples at this λ_max.

  • The degradation efficiency (%) can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance (at t=0, after dark adsorption) and Aₜ is the absorbance at time t.

  • The reaction kinetics can often be modeled using a pseudo-first-order model: ln(C₀/Cₜ) = k_app * t where C₀ and Cₜ are the concentrations at time 0 and t, and k_app is the apparent rate constant. A linear plot of ln(C₀/Cₜ) versus time confirms this kinetic model.[14]

Byproduct Identification and Mechanistic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for separating the parent compound from its degradation intermediates.[6][15]

  • System: A reverse-phase C18 column is typically used.[15]

  • Mobile Phase: A gradient of methanol (or acetonitrile) and acidified water is common for separating aromatic compounds.

  • Detector: A Diode Array Detector (DAD) or UV detector allows for the quantification of compounds based on their absorbance.[15]

  • Interpretation: The appearance and subsequent disappearance of new peaks in the chromatogram over time indicate the formation and degradation of intermediate products. Coupling HPLC with mass spectrometry (LC-MS) can provide definitive identification of these byproducts.[16]

Proposed Degradation Pathway

The degradation of 4-(2-Hydroxyphenyl)-2-nitrophenol is initiated by the attack of hydroxyl radicals (•OH) on the aromatic rings.[7][8] The presence of electron-donating (-OH) and electron-withdrawing (-NO₂) groups directs the position of the attack. The degradation likely proceeds through several steps:

  • Hydroxylation: •OH radicals attack the electron-rich positions on both benzene rings, leading to the formation of polyhydroxylated intermediates.

  • Ring Cleavage: Further oxidation leads to the opening of the aromatic rings, forming smaller aliphatic carboxylic acids (e.g., oxalic acid, formic acid).[17]

  • Mineralization: These simple organic acids are eventually oxidized to carbon dioxide (CO₂), water (H₂O), and inorganic nitrate ions (NO₃⁻).

G A 4-(2-Hydroxyphenyl)-2-nitrophenol B Hydroxylated Intermediates A->B •OH Attack C Ring Opening B->C Further Oxidation D Short-chain Carboxylic Acids (e.g., Oxalic Acid, Formic Acid) C->D E Mineralization Products (CO₂, H₂O, NO₃⁻) D->E

Caption: Proposed pathway for photocatalytic degradation.

Conclusion

This application note provides a robust and scientifically grounded framework for studying the . By following the detailed protocols for reactor setup, experimental procedure, and analytical monitoring, researchers can effectively evaluate the efficiency of photocatalysis for the removal of this and other complex organic pollutants. The inclusion of control experiments and detailed kinetic analysis ensures the generation of reliable and publishable data, contributing to the development of effective water remediation technologies.

References

  • Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical depiction of an experimental setup for degradation of organic.... Retrieved from [Link]

  • ProQuest. (n.d.). Novel approaches to the degradation of nitrophenols using TiO2-biopolymer-ligand-metal complex as photocatalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Degradation of Aromatic Pollutants: A Pivotal Role of Conduction Band Electron in Distribution of Hydroxylated Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation Performance of Various Types of Modified TiO2 against Nitrophenols in Aqueous Systems. Retrieved from [Link]

  • MDPI. (n.d.). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanisms of the Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Bentham Science. (n.d.). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Retrieved from [Link]

  • IWA Publishing. (n.d.). Photocatalytic degradation of aromatic and alicyclic pollutants in water: by-products, pathways and mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 1: Photocatalytic Degradation of Organic Contaminants in Water: Process Optimization and Degradation Pathways 1. In Heterogeneous Photocatalysis. Retrieved from [Link]

  • DEGRADATION OF ORGANIC POLLUTANTS IN PHOTOCATALYTIC REACTORS. (n.d.). Retrieved from [Link]

  • ACS Omega. (2021). Exploring Rapid Photocatalytic Degradation of Organic Pollutants with Porous CuO Nanosheets: Synthesis, Dye Removal, and Kinetic Studies at Room Temperature. Retrieved from [Link]

  • ScienceDirect. (2022). Performance comparison of photocatalysts for degradation of organic pollutants using experimental studies supported with DFT and. Retrieved from [Link]

  • Nature. (2025). Enhanced photocatalytic degradation of organic pollutants using a TiO2–clay nanocomposite in a rotary photoreactor with experimental and theoretical insights. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

  • Novel method for a photocatalytic degradation of 4-nitrophenol in homogeneous solution. (n.d.). Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • SciSpace. (2021). Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PMC. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Photocatalytic degradation of 4-nitrophenol using TiO2 + Fe2O3 and TiO2/Fe2O3-supported bentonite as heterogeneous catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) of Nitrophenols from Environmental Water

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Nitrophenols are ubiquitous environmental pollutants originating from the manufacturing of dyes, pesticides, and pharmaceuticals. Due to their acute toxicity, persistence, and potential carcinogenicity, regulatory bodies such as the United States Environmental Protection Agency (EPA) classify several nitrophenols as priority pollutants[1],[2]. Accurate trace-level quantification in water sources requires robust sample preparation to concentrate the analytes and remove matrix interferences.

This application note details a highly optimized Solid-Phase Extraction (SPE) protocol for nitrophenols. Designed for researchers and analytical scientists, this guide moves beyond a simple procedural list by explaining the physicochemical causality behind each methodological choice, ensuring a self-validating and reproducible workflow compliant with standards like EPA Method 528[3].

Scientific Rationale: Sorbent Chemistry & Mechanistic Causality

The Challenge of Phenol Extraction

Extracting hydrophilic phenols from aqueous matrices is inherently difficult because these compounds exhibit a strong tendency to hydrogen-bond with water molecules[4]. Traditional liquid-liquid extraction (LLE) is solvent-intensive and prone to emulsion formation, while early SPE methods using silica-based C18 sorbents often yielded poor selectivity and low recoveries due to phase collapse (dewetting) and insufficient retention of polar analytes[4],.

Sorbent Selection: Polymeric vs. Silica

To overcome the limitations of silica, modern protocols utilize highly cross-linked polymeric sorbents, such as polystyrene-divinylbenzene (PS-DVB) or hydrophilic-lipophilic balanced (HLB) copolymers[5],[6].

  • Causality: Polymeric sorbents offer a significantly higher surface area and facilitate strong π−π interactions between the aromatic rings of the sorbent and the nitrophenol analytes. Furthermore, water-wettable copolymers (like Oasis HLB or Agilent Plexa) do not dewet if the cartridge accidentally runs dry, preventing catastrophic loss of recovery[7],[6].

The Critical Role of pH Adjustment

Nitrophenols are weakly acidic, with pKa​ values ranging from 4.09 (e.g., 2,4-dinitrophenol) to 7.22 (e.g., 2-nitrophenol)[7]. The retention mechanism on a reversed-phase polymeric sorbent relies heavily on hydrophobic interactions.

  • Causality: If the sample pH is above the analyte's pKa​ , the nitrophenol deprotonates into a highly polar phenolate ion, which will bypass the hydrophobic sorbent and break through during the loading step. Acidifying the sample to pH≤2 ensures all target nitrophenols remain in their neutral, protonated state, maximizing hydrophobic retention[5].

pH_Mechanism Start Nitrophenol in Aqueous Sample (pKa range: 4.0 - 7.2) High_pH pH > pKa (Neutral/Alkaline) Ionized Phenolate Form Start->High_pH No pH Adjustment Low_pH pH < pKa (Acidic, pH < 2) Neutral Protonated Form Start->Low_pH Add 6N HCl Poor_Ret Poor SPE Retention (Analyte Breakthrough) High_pH->Poor_Ret Repulsion from Sorbent Good_Ret Strong Hydrophobic Retention (Successful Extraction) Low_pH->Good_Ret Hydrophobic & Pi-Pi Interactions

Caption: Mechanistic impact of sample pH on the ionization state and SPE retention of nitrophenols.

Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating internal checks (surrogate monitoring, pH verification, and eluate clarity), the scientist can verify the integrity of the extraction in real-time.

Reagents & Materials
  • SPE Cartridge: Polymeric PS-DVB or HLB Copolymer (e.g., 500 mg / 6 mL format)[5],[6].

  • Solvents: HPLC-grade Methanol (MeOH), Dichloromethane (DCM), and Reagent Water.

  • Acids/Additives: 6 N Hydrochloric Acid (HCl), 0.05 N HCl, Sodium Sulfite (for dechlorination)[5].

  • Surrogate Standard: 2,4-Dimethylphenol-3,5,6-d3 (to monitor baseline extraction efficiency)[3].

Sample Pretreatment
  • Filtration: Filter the water sample (500 mL to 1 L) through a 0.45 µm membrane to remove suspended particulate matter that could clog the SPE frit.

  • Dechlorination: If analyzing municipal drinking water, add 40-50 mg of sodium sulfite per liter to quench free residual chlorine, preventing oxidative degradation of phenols[5].

  • Acidification: Add 6 N HCl dropwise until the sample reaches pH≤2 .

    • Self-Validation Check: Verify the pH using a calibrated meter or high-resolution pH paper.

  • Surrogate Spiking: Spike the sample with the isotopically labeled surrogate standard (e.g., 2μg/L final concentration)[3].

Step-by-Step SPE Workflow

SPE_Workflow A 1. Sample Prep Acidify to pH < 2 B 2. Condition Solvate Sorbent A->B C 3. Equilibrate Match Sample pH B->C D 4. Load Sample Retain Analytes C->D E 5. Wash Remove Salts D->E F 6. Elute Desorb Phenols E->F

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for nitrophenols.

Step 1: Conditioning Pass 5 mL of DCM followed by 5 mL of Methanol through the cartridge.

  • Causality: Methanol solvates the polymer chains, opening the pores to maximize the active surface area available for analyte interaction[5].

Step 2: Equilibration Pass 10 mL of 0.05 N HCl through the cartridge. Do not allow the sorbent to run dry before loading.

  • Causality: Equilibrating with neutral water would raise the local pH within the sorbent bed. When the acidified sample is loaded, this pH gradient could cause premature ionization of highly acidic phenols (like 2,4-dinitrophenol), leading to breakthrough. Using 0.05 N HCl ensures the bed matches the sample pH[5].

Step 3: Sample Loading Load the pretreated water sample via a PTFE transfer tube at a controlled flow rate of 10–20 mL/min[5].

  • Self-Validation Check: Test the first few drops of the cartridge effluent with pH paper. It must read ≤2 . If it is higher, the bed was improperly equilibrated.

Step 4: Washing Wash the cartridge with 5 mL of 0.05 N HCl.

  • Causality: This removes highly polar matrix components and salts without disrupting the hydrophobic retention of the nitrophenols. Avoid organic washes (e.g., >5% methanol), as they will prematurely elute the target analytes.

Step 5: Drying (Critical Step) Apply full vacuum (approx. -15 to -20 inHg) for 10 to 15 minutes to thoroughly dry the sorbent bed[5].

  • Causality: If the subsequent elution utilizes a water-immiscible solvent like DCM (standard for GC-MS), residual water in the pores will physically block the solvent from accessing the analytes, severely reducing recovery.

Step 6: Elution

  • For GC-MS Analysis (EPA 528): Elute with 2×3 mL of Dichloromethane (DCM)[5].

    • Self-Validation Check: The eluate must be perfectly clear. Cloudiness indicates incomplete cartridge drying. If cloudy, pass the eluate through a secondary cartridge containing anhydrous sodium sulfate[5].

  • For LC-MS/MS Analysis: Elute with 2×3 mL of Methanol.

Step 7: Concentration & Reconstitution Concentrate the eluate to approximately 0.5 mL under a gentle stream of ultra-pure nitrogen at 35 °C[5]. Reconstitute to the final desired volume (e.g., 1.0 mL) using the appropriate initial mobile phase (for LC) or injection solvent (for GC).

Quantitative Data & Troubleshooting

To ensure predictive method development, the physicochemical properties of the target analytes must be understood. Table 1 summarizes the properties of common nitrophenols regulated by the EPA[7],[3].

Table 1: Physicochemical Properties of Target Nitrophenols

CompoundCAS Number pKa​ Log PRegulatory Method Focus
2-Nitrophenol 88-75-57.221.79EPA 528, 604, 8041
4-Nitrophenol 100-02-77.081.91EPA 528, 604, 8041
2,4-Dinitrophenol 51-28-54.091.67EPA 528, 604, 8041
4,6-Dinitro-2-methylphenol 534-52-14.352.12EPA 528, 604, 8041

Table 2: SPE Troubleshooting Guide for Nitrophenols

ObservationRoot Cause (Causality)Corrective Action
Low Recovery (Breakthrough in Load) Sample pH is too high, causing analyte ionization.Ensure sample is strictly acidified to pH≤2 before loading. Verify equilibration solvent is also acidic.
Low Recovery (Poor Elution) Residual water blocking immiscible elution solvent (e.g., DCM).Increase vacuum drying time to 15+ mins. Alternatively, elute with a water-miscible solvent like Methanol if using LC-MS.
Poor Reproducibility (High RSD%) Sorbent dewetting during the equilibration phase.Utilize water-wettable polymeric sorbents (e.g., HLB)[6], or ensure the vacuum is turned off immediately after the equilibration solvent passes.
Cloudy Eluate Water co-eluted with the organic solvent.Pass the final extract through anhydrous sodium sulfate prior to nitrogen blowdown[5].

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column . LCGC International. Available at:[Link]

  • EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection . Obrnuta faza (UCT Application Note). Available at:[Link]

  • Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC . Agilent Technologies. Available at:[Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Simplifying Solid-Phase Extraction: Easy, efficient protocols (Oasis HLB) . GCMS.cz (Waters Corporation). Available at: [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB . Waters Corporation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Hydroxyphenyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. We will address common challenges and provide in-depth troubleshooting strategies for improving the yield and purity of 4-(2-Hydroxyphenyl)-2-nitrophenol. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

The synthesis of substituted biaryl compounds like 4-(2-Hydroxyphenyl)-2-nitrophenol is a common objective in medicinal chemistry due to their prevalence in biologically active scaffolds. However, achieving high yields can be challenging due to competing side reactions and catalyst deactivation. This guide focuses on the most robust and versatile method for this transformation: the Suzuki-Miyaura cross-coupling reaction.

Part 1: The Strategic Approach: Why Suzuki-Miyaura Coupling?

While several methods exist for forming carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura reaction is often the superior choice for constructing biaryl systems.[1] It offers significant advantages over older methods like the classic Ullmann reaction, including milder reaction conditions, exceptional functional group tolerance, and generally higher yields. The reaction couples an organoboron species (like a boronic acid) with an organohalide.[1]

For the synthesis of 4-(2-Hydroxyphenyl)-2-nitrophenol, the most logical disconnection approach involves coupling 4-bromo-2-nitrophenol with 2-hydroxyphenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis route.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or the reaction has stalled. What are the primary causes?

Low yield is the most frequent complaint and typically points to one of three areas: the catalyst, the reaction conditions, or the reagents.

A1: Root Cause Analysis for Low Yield

Problem Area Potential Cause Troubleshooting Action & Explanation
Catalyst System Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Improper handling can lead to oxidation and inactivity.Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. Use a reliable precatalyst/ligand system known for stability.
Incorrect Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. A poor choice can lead to slow or no reaction.For electron-rich and potentially sterically hindered substrates like these, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required to promote the oxidative addition and reductive elimination steps.[2]
Reaction Conditions Inefficient Transmetalation: This is a critical step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base.[2][3]The choice of base is crucial. Anhydrous K₃PO₄ or Cs₂CO₃ are often more effective than aqueous Na₂CO₃, especially if side reactions are an issue. Ensure the base is finely powdered and dry.
Protodeboronation: The boronic acid can be cleaved by trace amounts of acid or water, replacing the C-B bond with a C-H bond, which terminates the reaction for that molecule.Use anhydrous solvents. If using a hydrated base, consider its water content. A stronger, non-nucleophilic base can sometimes mitigate this issue.
Reagent Quality Impure Boronic Acid: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive. They can also degrade over time.Use fresh, high-purity boronic acid. If in doubt, verify the purity by NMR before use. Storing boronic acids in a desiccator is good practice.
Degraded Organohalide: The 4-bromo-2-nitrophenol starting material should be pure. Impurities can interfere with the catalyst.Purify the starting material by recrystallization or chromatography if its purity is questionable.
Q2: I'm observing several byproducts that are difficult to separate from my main product. How can I identify and minimize them?

Byproduct formation complicates purification and reduces yield. The most common byproducts in this reaction are homocoupled products.

A2: Minimizing Byproduct Formation

  • Homocoupling of Boronic Acid: You may observe the formation of 2,2'-biphenol from the coupling of two molecules of 2-hydroxyphenylboronic acid.

    • Cause: This is often promoted by the presence of oxygen, which can facilitate a separate copper- or palladium-catalyzed oxidative coupling pathway.

    • Solution: Rigorous deoxygenation of the reaction mixture is critical. Adding the boronic acid slowly to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

  • Homocoupling of the Aryl Halide: The formation of a symmetrical biaryl from two molecules of 4-bromo-2-nitrophenol is also possible.

    • Cause: This side reaction can occur at higher temperatures or with certain catalyst systems.

    • Solution: Use a slight excess (1.1-1.3 equivalents) of the boronic acid relative to the aryl halide. This ensures the palladium catalyst is more likely to react with the boronic acid after oxidative addition, favoring the desired cross-coupling.

  • Protection Strategy: The free phenolic hydroxyl groups can sometimes coordinate to the palladium center, interfering with the catalytic cycle.

    • Solution: For challenging substrates, consider protecting the hydroxyl groups (e.g., as methyl ethers or silyl ethers). This adds two steps to the synthesis (protection and deprotection) but can dramatically improve yield and purity by preventing unwanted side reactions.

Q3: What is the mechanistic basis for the Suzuki-Miyaura reaction, and how does it inform my experimental choices?

Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that must be met for the reaction to proceed efficiently.

A3: The Suzuki-Miyaura Catalytic Cycle

The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-2-nitrophenol), inserting itself into the carbon-bromine bond. This forms a Pd(II) complex. This step is often rate-limiting. A bulky, electron-donating ligand accelerates this step.

  • Transmetalation: The base reacts with the boronic acid to form a more nucleophilic boronate salt. This salt then transfers its aryl group (the 2-hydroxyphenyl moiety) to the Pd(II) complex, displacing the halide. This is why a suitable base is non-negotiable.[2]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are ejected as the final product. This regenerates the Pd(0) catalyst, allowing the cycle to begin again. This step is typically fast.

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Materials & Reagents:

  • 4-Bromo-2-nitrophenol (1.0 eq)

  • 2-Hydroxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq) or PdCl₂(dppf) (0.03 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Workflow Diagram:

Workflow start Setup Inert Atmosphere (Schlenk Flask) charge_reagents Charge Flask: - 4-Bromo-2-nitrophenol - 2-Hydroxyphenylboronic acid - Base (K₂CO₃) - Pd Catalyst start->charge_reagents add_solvent Add Degassed Solvent charge_reagents->add_solvent heat Heat to 80-100 °C (Monitor by TLC/LC-MS) add_solvent->heat cool Cool to Room Temp heat->cool quench Quench Reaction (e.g., add water) cool->quench extract Aqueous Workup: - Extract with Ethyl Acetate - Wash with Brine quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for synthesis.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-nitrophenol (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), the chosen base (3.0 eq), and the palladium catalyst (0.03 eq).

  • Degassing: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine. The aqueous pH can be adjusted to remove unreacted phenolic starting materials, but care must be taken as the product is also phenolic.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(2-Hydroxyphenyl)-2-nitrophenol.

By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can effectively troubleshoot and optimize the synthesis of 4-(2-Hydroxyphenyl)-2-nitrophenol, leading to improved yields and higher purity.

References
  • Wikipedia. Ullmann condensation. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Purification of 4-(2-Hydroxyphenyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(2-Hydroxyphenyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this complex biphenolic compound. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Understanding the Molecule - The Root of Purification Challenges

Before diving into troubleshooting, it is crucial to understand the inherent properties of 4-(2-Hydroxyphenyl)-2-nitrophenol that make its purification non-trivial. The molecule possesses two hydroxyl groups with different acidities and a nitro group, contributing to its polarity and potential for intramolecular and intermolecular interactions.

Q1: What are the primary structural features of 4-(2-Hydroxyphenyl)-2-nitrophenol that complicate purification?

A1: The primary challenges in purifying 4-(2-Hydroxyphenyl)-2-nitrophenol stem from a combination of its structural features:

  • Dual Phenolic Hydroxyl Groups: The presence of two hydroxyl groups increases the molecule's polarity and its capacity for hydrogen bonding. This can lead to strong interactions with polar stationary phases in chromatography and a complex solubility profile.

  • Nitro Group: The electron-withdrawing nitro group enhances the acidity of the adjacent phenolic hydroxyl group, further complicating its behavior in different pH environments.

  • Potential for Isomeric Impurities: The synthesis of 4-(2-Hydroxyphenyl)-2-nitrophenol can often lead to the formation of isomers, such as those with different substitution patterns on the phenyl rings. These isomers can have very similar physical properties, making them difficult to separate.

  • Intramolecular Hydrogen Bonding: The proximity of the nitro group and a hydroxyl group on the same ring can lead to intramolecular hydrogen bonding. This can affect the molecule's conformation and its interactions with solvents and stationary phases.[1]

Q2: What are the common impurities I should expect from the synthesis of 4-(2-Hydroxyphenyl)-2-nitrophenol?

A2: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2-nitrophenol or other precursors.

  • Isomeric Byproducts: Positional isomers where the substitution pattern on the phenyl rings differs.

  • Over-nitrated or Under-nitrated Species: Compounds with more than one nitro group or no nitro group.

  • Polymeric Materials: Complex side-products from the reaction.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts.

Identifying these impurities is a critical first step in developing a purification strategy. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for impurity profiling.[2][3]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. However, the unique properties of 4-(2-Hydroxyphenyl)-2-nitrophenol can present several hurdles.

Q3: I'm having trouble finding a suitable single solvent for the recrystallization of 4-(2-Hydroxyphenyl)-2-nitrophenol. What should I do?

A3: This is a common issue due to the molecule's mixed polarity. A single solvent may either be too good of a solvent (dissolving the compound even at low temperatures) or too poor of a solvent (requiring large volumes).

Troubleshooting Steps:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with common solvents like water, ethanol, methanol, acetone, ethyl acetate, and toluene.

  • Employ a Mixed Solvent System: This is often the most effective approach. A good mixed solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The key is to find a pair that is miscible. For nitrophenolic compounds, combinations like ethanol/water or acetone/water can be effective.[4]

  • The "Oiling Out" Problem: If your compound separates as an oil rather than crystals, it indicates that the solution is supersaturated at a temperature above the compound's melting point in that solvent system. To remedy this, you can:

    • Add more of the "good" solvent to decrease the supersaturation.

    • Lower the temperature at which crystallization begins.

    • Allow the solution to cool much more slowly to give crystals time to nucleate.[4]

Q4: My recrystallized product is still showing significant impurities by HPLC. How can I improve the purity?

A4: If a single recrystallization is insufficient, consider the following:

  • Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to achieve the desired purity.

  • Activated Carbon Treatment: If your product is colored due to minor, highly colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[5]

  • pH Adjustment: The solubility of phenolic compounds is highly pH-dependent. You can exploit this by dissolving your crude product in a basic aqueous solution (to form the soluble phenolate) and then filtering to remove insoluble impurities. Acidifying the filtrate will then precipitate your purified product. This is a form of acid-base extraction followed by precipitation.

  • Complex-Assisted Crystallization: For challenging separations, especially of isomers, complex-assisted crystallization can be a powerful technique. This involves adding a complexing agent that selectively interacts with the impurity, keeping it in solution while the desired product crystallizes.[6][7]

Section 3: Navigating Chromatographic Purification

When recrystallization fails to provide the required purity, chromatography is the next logical step. The polar nature of 4-(2-Hydroxyphenyl)-2-nitrophenol requires careful selection of the chromatographic technique and conditions.

Q5: I am trying to purify 4-(2-Hydroxyphenyl)-2-nitrophenol using normal-phase column chromatography, but I'm getting poor separation and tailing peaks. What's going wrong?

A5: The strong interactions between the polar hydroxyl groups of your compound and the polar silica or alumina stationary phase are likely causing the issues you're observing.

Troubleshooting Strategies:

  • Switch to Reverse-Phase Chromatography: Reverse-phase HPLC (RP-HPLC) is often more suitable for separating polar compounds.[8] A C18 column is a good starting point.

  • Modify the Mobile Phase in Normal-Phase Chromatography:

    • Add a Polar Modifier: Including a small amount of a polar solvent like methanol or acetic acid in your mobile phase (e.g., hexane/ethyl acetate) can help to reduce tailing by competing with your compound for active sites on the stationary phase.

    • Use a Different Stationary Phase: Consider less polar stationary phases or those with different selectivities, such as diol- or cyano-bonded silica.

  • Consider Other Chromatographic Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds and can be a good alternative to normal-phase chromatography.[9]

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for polar compounds and uses environmentally benign supercritical CO2 as the primary mobile phase.[9]

Q6: How do I choose the right mobile phase for the HPLC purification of 4-(2-Hydroxyphenyl)-2-nitrophenol?

A6: The choice of mobile phase is critical for achieving good separation.

A Systematic Approach to Mobile Phase Selection:

  • Start with a Standard Gradient: For RP-HPLC, a common starting point is a gradient of water and acetonitrile or methanol, both with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid). The acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks.

  • Optimize the Gradient: Adjust the gradient slope and time to improve the resolution between your product and impurities.

  • Isocratic Elution: Once you have an idea of the elution conditions from a gradient run, you can develop an isocratic method (a constant mobile phase composition) for simpler and more reproducible purifications, if the separation allows.

  • Analytical to Preparative Scale-Up: Develop and optimize your separation on an analytical scale first. Once you have a robust method, you can scale it up to a preparative column for larger-scale purification.

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for deciding on a purification strategy for 4-(2-Hydroxyphenyl)-2-nitrophenol.

Purification_Strategy start Crude 4-(2-Hydroxyphenyl)-2-nitrophenol recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC, TLC) recrystallization->purity_check1 is_pure1 Purity Acceptable? purity_check1->is_pure1 final_product Pure Product is_pure1->final_product Yes select_chrom_type Select Chromatography Type (Normal, Reverse, HILIC, etc.) is_pure1->select_chrom_type No column_chrom Perform Column Chromatography purity_check2 Check Purity of Fractions column_chrom->purity_check2 select_chrom_type->column_chrom is_pure2 Purity Acceptable? purity_check2->is_pure2 combine_fractions Combine Pure Fractions & Evaporate is_pure2->combine_fractions Yes re_recrystallize Consider Re-recrystallization or Alternative Chromatographic Method is_pure2->re_recrystallize No combine_fractions->final_product

Sources

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenge of resolving positional isomers. The separation of ortho-, meta-, and para-nitrophenol is a classic chromatographic puzzle. Because these analytes share identical molecular weights and highly similar hydrophobicities, standard generic gradients often fail.

Success requires a mechanistic understanding of their subtle electronic differences and exploiting these through precise mobile and stationary phase selection. Below is our comprehensive guide to troubleshooting and optimizing this workflow.

Q1: Why do my nitrophenol isomers co-elute on a standard C18 column, and what dictates their elution order? A1: Co-elution typically occurs because the hydrophobic differences between the meta and para isomers are negligible. In reversed-phase HPLC, elution order is governed by apparent polarity. Interestingly, ortho-nitrophenol often exhibits unique retention behavior due to strong intramolecular hydrogen bonding between the adjacent hydroxyl (-OH) and nitro (-NO2) groups[1]. This internal bonding shields the polar -OH group from the aqueous mobile phase, reducing its overall polarity. While the typical elution order is ortho-nitrophenol, followed by meta-nitrophenol, and then para-nitrophenol, this reduced polarity in the ortho isomer can cause its retention to shift unpredictably depending on the specific organic modifier used[1].

Q2: Why is strict pH control critical for this separation? A2: Nitrophenols are weak acids. If the mobile phase pH is near their pKa values, the analytes exist in a dynamic equilibrium between their neutral and ionized states, leading to severe peak broadening and unpredictable retention shifts[2]. By buffering the mobile phase at pH 5.0 (using a 50 mM acetate buffer), we ensure the pH is well below the pKa of the analytes[3]. This forces all isomers into a fully protonated, neutral state, ensuring sharp peaks and consistent hydrophobic interactions[2].

Q3: When should I abandon a C18 column for a Phenyl-Hexyl column? A3: You should switch to a Phenyl-Hexyl column when baseline resolution ( Rs​<1.5 ) between the critical pair (meta- and para-nitrophenol) cannot be achieved via mobile phase optimization[3]. While C18 relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase introduces alternative selectivity through π−π interactions[2]. The electron-deficient nitro groups of the analytes interact differently with the electron-rich phenyl ring of the stationary phase, magnifying the subtle positional differences of the isomers and driving them apart[3].

Section 2: Troubleshooting Guide

  • Symptom: Severe Peak Tailing

    • Causality: Tailing of phenolic compounds is almost always caused by secondary ion-exchange interactions between the acidic hydroxyl groups of the nitrophenols and unendcapped, active silanol groups on the silica support.

    • Solution: Ensure you are using a highly endcapped column. Additionally, verify your buffer concentration. Increasing the acetate buffer concentration to 50 mM helps mask residual silanols and provides sufficient ionic strength to maintain sharp peak shapes[3].

  • Symptom: Loss of Resolution Over Time

    • Causality: This indicates a loss of stationary phase integrity or buffer depletion. High-aqueous mobile phases can cause "phase collapse" (dewetting) in standard C18 columns, drastically reducing the functional surface area.

    • Solution: Maintain at least 20% organic modifier (like acetonitrile) in your isocratic mix[2]. If highly aqueous conditions are mandatory, switch to an "AQ" type C18 column designed to resist dewetting.

Section 3: Comparative Performance Data

To guide your method development, the following table summarizes the quantitative performance differences between conventional hydrophobic retention and π−π driven retention[3].

ParameterMethod 1: Conventional C18 ColumnMethod 2: Phenyl-Hexyl Column
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π Stacking
Mobile Phase 50 mM Acetate Buffer (pH 5.0) : ACN (80:20)Methanol : Water (Gradient 30% to 70%)
Flow Rate 3.0 mL/min1.0 mL/min
Detection Wavelength UV at maximum absorbanceUV at 270 nm
Resolution ( Rs​ ) >2.0 (Requires highly optimized conditions)Baseline separation easily achieved
Total Run Time <3.5 minutes ∼10 minutes

Section 4: Validated Experimental Protocol (Self-Validating System)

This step-by-step methodology utilizes a standard C18 approach but incorporates strict environmental controls to ensure reproducibility[1].

Phase 1: Preparation

  • Mobile Phase: Dissolve analytical-grade sodium acetate in HPLC-grade water to yield a 50 mM solution.

  • pH Adjustment (Critical Step): Adjust the pH to exactly 5.0 using glacial acetic acid. Causality: This locks the analytes in their neutral state.

  • Solvent Blending: Mix the 50 mM Acetate Buffer (pH 5.0) with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[2]. Filter through a 0.45 µm PTFE membrane.

Phase 2: Execution 4. Equilibration: Flush a reversed-phase C18 column (150 mm x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline at 280 nm is completely stable (approx. 30 column volumes)[2]. 5. Injection: Inject 20 µL of the nitrophenol working standard (containing ortho, meta, and para isomers)[2]. Maintain column temperature at 25 °C.

Phase 3: Self-Validation Check 6. System Suitability: The protocol validates itself if the chromatogram meets two strict criteria:

  • Resolution ( Rs​ ): Must be >2.0 between the closest eluting pair. If Rs​<1.5 , the ΔG of transfer for the isomers is too similar, and you must proceed to the troubleshooting workflow below.
  • Asymmetry Factor ( As​ ): Must fall between 0.9 and 1.2. A value >1.2 proves that secondary silanol interactions are occurring, invalidating the run and requiring fresh buffer preparation.

Section 5: Decision Logic Visualization

Optimization_Logic Start Co-elution of Isomers (Rs < 1.5) Check_pH Is Mobile Phase pH controlled at 5.0? Start->Check_pH Fix_pH Buffer with 50 mM Acetate (pH 5.0) Check_pH->Fix_pH No Check_Phase Is critical pair m- / p-nitrophenol? Check_pH->Check_Phase Yes Fix_pH->Check_Phase Switch_Column Use Phenyl-Hexyl Column (Enhance π-π interaction) Check_Phase->Switch_Column Yes Optimize_Org Reduce Organic Modifier (e.g., 20% ACN) Check_Phase->Optimize_Org No Resolved Baseline Resolution Achieved (Rs > 2.0) Switch_Column->Resolved Optimize_Org->Resolved

Decision logic for troubleshooting nitrophenol isomer co-elution via pH and phase optimization.

References

  • National Center for Biotechnology Information. "Nitrophenols | C6H7NO3 | CID 88473196." PubChem.[Link]

Sources

stability issues of 4-(2-Hydroxyphenyl)-2-nitrophenol in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-Hydroxyphenyl)-2-nitrophenol (CAS: 1261945-04-3), also known systematically as 3'-nitro-[1,1'-biphenyl]-2,4'-diol.

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this molecule. The compound features two highly reactive moieties: an ortho-nitrophenol core and an electron-rich biphenyl-diol scaffold. These structural elements make the molecule highly susceptible to photolysis, pH-induced halochromism, and autoxidation.

This guide provides mechanistic troubleshooting, quantitative stability data, and a self-validating protocol to ensure your experimental assays remain robust and reproducible.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My stock solution turns from pale yellow to intense orange/red immediately upon dilution into my assay buffer. Is the compound already degraded? A1: Not necessarily, but it is in a state primed for degradation. You are observing a halochromic shift. The ortho-nitrophenol moiety has a pKa of approximately 7.2. When diluted into neutral to alkaline buffers (pH ≥ 7.0), the phenol deprotonates to form a phenolate anion. This anion exhibits strong charge-transfer character, which shifts the absorbance maximum into the visible region[1].

  • Causality: While the phenolate itself is an intact molecule, its electron-rich nature drastically lowers its oxidation potential, making it highly vulnerable to degradation.

  • Action: If your assay permits, maintain the buffer pH below 6.5. If physiological pH (7.4) is mandatory, prepare the working solutions fresh and proceed immediately to Q2.

Q2: The solution gradually darkens to a murky brown over several hours, and LC-MS shows a loss of active concentration. What is happening? A2: You are observing autoxidation. The biphenyl-diol scaffold is highly susceptible to oxidation by dissolved oxygen, particularly when the molecule is deprotonated. This oxidative process is catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) commonly found in standard biological buffers, leading to the formation of biphenoquinones and subsequent polymerization into brown precipitates[2].

  • Action: Degas all buffers by sparging with Argon or Nitrogen for 15 minutes prior to use. Supplement your assay buffer with a metal chelator like EDTA (1 mM) to sequester trace metals and halt catalytic oxidation.

Q3: I store my solutions in clear glass vials on the benchtop, but my assays yield inconsistent results. Why? A3: 4-(2-Hydroxyphenyl)-2-nitrophenol is highly photolabile. Ortho-nitrophenols absorb strongly in the near-UV region (295–400 nm)[3]. Upon photoexcitation by ambient laboratory light, the molecule undergoes ultrafast excited-state proton transfer (ESPT) from the hydroxyl group to the nitro group, forming an unstable aci-nitro isomer[1]. This intermediate rapidly decays into degradation products, including nitrous acid (HONO) and phenoxy radicals[4].

  • Action: All stock and working solutions must be prepared, handled, and stored in actinic (amber) glassware or wrapped in aluminum foil.

Part 2: Mechanistic Degradation Pathways

The following diagram illustrates the dual degradation pathways that compromise the stability of 4-(2-Hydroxyphenyl)-2-nitrophenol in solution.

DegradationPathways Target 4-(2-Hydroxyphenyl)-2-nitrophenol (Intact Molecule) Light UV/Vis Light (< 400 nm) Target->Light Alkaline Aqueous Base (pH > 7.0) Target->Alkaline AciNitro Excited-State Proton Transfer (aci-nitro intermediate) Light->AciNitro PhotoDeg Photodegradation (HONO release, radicals) AciNitro->PhotoDeg Phenolate Phenolate Anion (Yellow/Orange shift) Alkaline->Phenolate Oxidation O2 / Trace Metals (Autoxidation) Phenolate->Oxidation Quinone Biphenoquinone Formation (Dark Brown Precipitation) Oxidation->Quinone

Mechanistic pathways of 4-(2-Hydroxyphenyl)-2-nitrophenol degradation via photolysis and oxidation.

Part 3: Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the expected stability of 4-(2-Hydroxyphenyl)-2-nitrophenol under various common laboratory conditions.

Solvent SystempHLight ExposureOxygen StatusExpected Half-Life (t½)Primary Degradation Mode
100% DMSO (Anhydrous)N/ADarkAmbient> 6 MonthsNone (Stable)
Aqueous Buffer6.0DarkDegassed> 7 DaysMinimal
Aqueous Buffer7.4DarkAmbient (O₂)~ 12 - 24 HoursAutoxidation (Quinone)
Aqueous Buffer7.4Ambient Lab LightAmbient (O₂)< 2 HoursPhotolysis & Oxidation
Aqueous Buffer + 1mM EDTA7.4DarkDegassed> 48 HoursSuppressed Oxidation

Part 4: Self-Validating Protocol for Solution Preparation

To guarantee the integrity of your compound, follow this step-by-step methodology. This protocol includes a built-in validation step to ensure the system is free of oxidative or photolytic damage before you begin your assay.

Step 1: Stock Solution Preparation (10 mM)

  • Weigh the required mass of 4-(2-Hydroxyphenyl)-2-nitrophenol in a low-light environment.

  • Dissolve the powder in anhydrous, argon-sparged Dimethyl Sulfoxide (DMSO).

  • Transfer immediately to an amber glass vial with a PTFE-lined cap. Store at -20°C.

Step 2: Working Buffer Preparation

  • Prepare your aqueous assay buffer (e.g., PBS, HEPES). If your assay tolerates it, adjust the pH to 6.5 to keep the phenol protonated.

  • Add 1 mM EDTA to the buffer to chelate trace transition metals.

  • Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

  • Chill the buffer on ice to further reduce the kinetics of any potential oxidation.

Step 3: Dilution and Self-Validation Check

  • Dilute the DMSO stock into the degassed buffer to your final working concentration (e.g., 50 µM).

  • Validation Check: Immediately measure the absorbance of the solution at 420 nm using a spectrophotometer.

    • Pass: An absorbance near zero indicates the molecule is intact and fully protonated. Proceed with your assay.

    • Fail: A sharp absorbance peak at 420 nm indicates premature deprotonation (buffer pH is too high) or the onset of oxidation[4]. Discard the solution, verify your buffer pH, and ensure proper deoxygenation before repeating.

Sources

Technical Support Center: Overcoming Nitrophenol Solubility Challenges in Aqueous Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of nitrophenols in aqueous media. Whether you are using 4-nitrophenol as a model substrate for nanoparticle-catalyzed reduction, evaluating environmental remediation strategies, or utilizing p-nitrophenyl derivatives in enzymatic assays, poor solubility is a primary driver of non-reproducible data.

This guide is designed to move beyond basic troubleshooting. We will explore the physicochemical causality behind nitrophenol precipitation and provide self-validating protocols to ensure absolute confidence in your experimental workflows.

Quantitative Baseline: Physicochemical Properties of Nitrophenols

To engineer a solubilization strategy, we must first understand the thermodynamic constraints of the molecules. While the polar nitro ( −NO2​ ) and hydroxyl ( −OH ) groups can interact with water, the highly hydrophobic phenyl ring severely limits their overall aqueous solubility[1].

Table 1: Key Physicochemical Properties for Assay Design

CompoundAqueous Solubility pKa​ Isosbestic PointAbsorbance Max (Deprotonated)
2-Nitrophenol ~2.1 g/L (at 20°C)[2]7.23[3]N/AN/A
4-Nitrophenol ~16.0 g/L (at 25°C)[4]7.15[1]348 nm[4]405 nm[4]
Troubleshooting & FAQs

Q1: My 4-nitrophenol stock solution precipitates immediately upon dilution into my aqueous assay buffer. How can I prevent this without using harsh organic solvents? A1: Causality: When transferring a compound from a concentrated organic stock (e.g., DMSO) to an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the hydrophobic phenyl rings to aggregate, causing precipitation[1]. Solution: Leverage the molecule's acid-base chemistry. Nitrophenols are weak acids; for example, 4-nitrophenol has a pKa​ of approximately 7.15[1]. By adjusting your buffer's pH to 8.0 or higher, you force the deprotonation of the hydroxyl group. This converts the neutral molecule into a highly polar, water-soluble phenolate anion[1]. If your biological system cannot tolerate alkaline conditions, you must utilize host-guest complexation (see Q3).

Q2: I am using ethanol as a co-solvent to dissolve 4-nitrophenol for a catalytic reduction assay (using NaBH4​ and metal nanoparticles). The solubility is fine, but my reaction kinetics are extremely slow or completely suppressed. Why? A2: Causality: While alcohols (methanol, ethanol, isopropanol) successfully disrupt hydrophobic interactions to dissolve nitrophenols, they severely hinder the catalytic reduction of 4-nitrophenol to 4-aminophenol[5]. This kinetic suppression occurs because alcohols possess a substantially higher oxygen solubility compared to water, which interferes with the reduction mechanism. Furthermore, alcohols can competitively adsorb onto the metal nanoparticle surfaces, blocking active catalytic sites[5][6]. Solution: Eliminate alcohols from your workflow. For metal nanoparticle catalysis, you must maintain a purely aqueous system by either increasing the concentration of the NaBH4​ reductant, gently elevating the reaction temperature, or utilizing cyclodextrin encapsulation[6][7].

Q3: How do cyclodextrins enhance nitrophenol solubility, and which variant should I choose for my formulation? A3: Causality: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a highly nonpolar inner cavity[8][9]. When introduced to an aqueous nitrophenol suspension, the hydrophobic aromatic ring of the nitrophenol thermodynamically partitions into the CD cavity. Meanwhile, the polar nitro and hydroxyl groups remain exposed near the rim, forming stabilizing hydrogen bonds with the CD's exterior hydroxyl groups[7][10]. Solution: We recommend 2-Hydroxypropyl- β -cyclodextrin (2-HP- β -CD) due to its exceptional water solubility, low toxicity, and proven ability to form strong inclusion complexes with 4-nitrophenol[7]. Computational studies also confirm that α -CD and β -CD provide highly favorable stabilization energies for 4-nitrophenol encapsulation[10].

Q4: My spectrophotometric readings at 405 nm for 4-nitrophenol are highly variable between replicate wells. What is causing this inconsistency? A4: Causality: 4-Nitrophenol acts as a potent pH indicator. It is colorless below pH 5.4 and turns bright yellow above pH 7.5[4]. At neutral pH (near its pKa​ of 7.15), the molecule exists in a delicate equilibrium between its protonated (colorless) and deprotonated (yellow, absorbing at 405 nm) states[1][4]. Even microscopic pH fluctuations between wells will drastically alter the ionization ratio, causing massive variations in absorbance at 405 nm. Solution: To achieve a self-validating assay, you must stop the reaction using a strong base (e.g., NaOH) to drive the final pH above 9.2. This ensures >99% of the product is ionized to the 4-nitrophenoxide ion[4]. Alternatively, measure the absorbance at the isosbestic point (348 nm), where the molar extinction coefficient ( ϵ=5.4 mM−1cm−1 ) is entirely independent of the ionization state[4].

Solubilization Strategy Decision Logic

TroubleshootingLogic Start Issue: Nitrophenol Precipitation in Assay Q1 Is the biological/chemical system pH-sensitive? Start->Q1 pH_No No (e.g., end-point assays, chemical reduction) Q1->pH_No No pH_Yes Yes (e.g., live cells, neutral enzymes) Q1->pH_Yes Yes Sol1 Adjust pH > 8.0 Forms highly soluble nitrophenolate anion pH_No->Sol1 Q2 Are co-solvents (EtOH/MeOH) tolerated by the system? pH_Yes->Q2 Co_No No (Alcohols quench reduction kinetics) Q2->Co_No No Co_Yes Yes Q2->Co_Yes Yes Sol2 Use Host-Guest Complexation (e.g., HP-β-Cyclodextrin) Co_No->Sol2 Sol3 Use 5-10% DMSO or Ethanol as co-solvent Co_Yes->Sol3

Decision tree for selecting the optimal nitrophenol solubilization strategy based on assay constraints.

Self-Validating Experimental Protocols
Protocol 1: pH-Driven Solubilization & Spectrophotometric Validation

Use this protocol for enzymatic assays (e.g., alkaline phosphatase) or analytical quantification where alkaline conditions are tolerated.

  • Buffer Preparation: Prepare your assay buffer and adjust the pH to ≥9.2 using 0.1 M NaOH.

    • Causality: At pH 9.2 (two units above the pKa​ of 7.15), >99% of the 4-nitrophenol is deprotonated into the highly soluble phenolate anion[1][4].

  • Dissolution: Slowly add the required mass of 4-nitrophenol powder directly into the stirring buffer. The solution will immediately turn vibrant yellow.

  • System Validation (The Isosbestic Check): To confirm that the compound is fully dissolved and accurately quantified regardless of minor buffer variations, measure the absorbance of an aliquot at 348 nm (the isosbestic point)[4]. Calculate the exact dissolved concentration using the extinction coefficient ϵ=5.4 mM−1cm−1 [4]. If the calculated concentration matches your theoretical input, complete dissolution is validated.

Protocol 2: Cyclodextrin Inclusion Complexation for Nanoparticle Catalysis

Use this protocol for catalytic reduction assays (e.g., 4-nitrophenol to 4-aminophenol) where alcohols must be avoided to prevent kinetic suppression[5].

CD_Mechanism Step1 Hydrophobic Nitrophenol Step3 Stirring 24h 25°C, 200 rpm Step1->Step3 Step2 + β-Cyclodextrin (Hydrophilic Exterior) Step2->Step3 Step4 Inclusion Complex (Aromatic ring in cavity) Step3->Step4 Step5 Enhanced Aqueous Solubility Achieved Step4->Step5

Workflow and mechanism of nitrophenol solubilization via cyclodextrin host-guest complexation.

  • Reagent Mixing: In a glass vial, combine 4-nitrophenol and 2-Hydroxypropyl- β -cyclodextrin (2-HP- β -CD) in deionized water at a 1:2 molar ratio.

  • Thermodynamic Complexation: Stir the suspension continuously at 200 rpm for 24 hours at 25°C.

    • Causality: Host-guest complexation is an equilibrium-driven process. Extended kinetic stirring allows the hydrophobic aromatic ring sufficient time to displace water molecules inside the CD cavity, forming a stable inclusion complex[7][8].

  • System Validation (Spectroscopic Shift): Record the UV-Vis spectrum of the clear solution. Compare it to a trace amount of 4-nitrophenol dissolved in pure water. A successful encapsulation is validated by a slight bathochromic (red) shift in the absorption spectrum and peak broadening, confirming the altered microenvironment of the nitrophenol ring[7].

  • Catalytic Execution: Proceed with the addition of NaBH4​ and your metal nanoparticles. The reaction will now proceed with high kinetic efficiency, free from the oxygen-solubility interference caused by alcoholic co-solvents[5][6].

References
  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) - [Link]

  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC -[Link]

  • Computational Investigation of 4-Nitrophenol Inclusion Complexes with α-, β-, and γ-Cyclodextrins | ACS Omega -[Link]

  • Effect of Reaction Parameters on the Synthesis of Cyclodextrin-Based Nanostructured Polymers for Drug Delivery - PMC -[Link]

  • Pine bark crosslinked to cyclodextrin for the adsorption of 2-nitrophenol from an aqueous solution - ResearchGate - [Link]

  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein | Molecular Pharmaceutics - ACS Publications -[Link]

  • Use of Cyclodextrins for the Recognition of a Highly Toxic and Explosive Environment: A Study Based on Partial Molar Volumes, Compressibilities and Spectroscopic Techniques - Preprints.org -[Link]

  • 4-Nitrophenol - Wikipedia - [Link]

Sources

Technical Support Center: Preventing Oxidation of Hydroxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of hydroxyphenyl compounds. Phenols, catechols, and tyrosine derivatives are notoriously susceptible to oxidative degradation. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the structural integrity of these sensitive molecules.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: My reaction mixture turns dark brown or black almost instantly upon adding a mild base (e.g., potassium carbonate or triethylamine). What is happening? A: You are observing rapid auto-oxidation and subsequent polymerization. Phenols are weakly acidic. When you add a base, you deprotonate the neutral phenol to form a phenoxide anion[1]. The electron-rich phenoxide has a significantly lower oxidation potential than the neutral phenol. Trace amounts of dissolved oxygen in your solvent can easily perform a Single Electron Transfer (SET) to the phenoxide, generating a highly reactive phenoxy radical[1][2]. These radicals rapidly couple to form C-C or C-O dimers, or oxidize further into deeply colored quinones[1][3]. To prevent this, you must either rigorously exclude oxygen before adding the base or utilize a protecting group strategy.

Q2: I sparged my solvent with nitrogen for 30 minutes, but my palladium-catalyzed cross-coupling of an electron-rich phenol still failed due to oxidative side reactions. Why wasn't sparging enough? A: Sparging (bubbling inert gas through a liquid) relies on simple displacement and only achieves partial deoxygenation, typically leaving 1–2 ppm of dissolved oxygen[4]. For highly sensitive catalytic cycles or electron-rich phenoxides, this trace oxygen is enough to poison the catalyst or trigger radical cascades. You must switch to the Freeze-Pump-Thaw (FPT) method. FPT utilizes thermodynamic principles (Henry's Law) under high vacuum to remove dissolved gases down to the parts-per-billion (ppb) level[4][5][6].

Q3: I am extracting dopamine (a catecholamine) from an aqueous assay. Even in acidic conditions, it degrades over time. How can I stabilize it? A: The ortho-catechol moiety of dopamine is extremely labile to oxidants. While acidic conditions help prevent deprotonation, they do not stop all oxidation. You should add a sacrificial co-antioxidant, such as ascorbic acid , to your buffer. Ascorbic acid acts as a potent reducing agent that scavenges reactive oxygen species and immediately reduces any transiently formed quinones back to the target catechol[7][8]. Note: Avoid using sodium metabisulfite if you are eluting with acetic acid, as it fails to prevent catecholamine degradation in acidic eluates[7].

Part 2: Mechanistic Pathways & Workflows

Understanding the exact mechanism of degradation is the first step in preventing it. The diagram below illustrates why basic conditions are so detrimental to unprotected phenols in the presence of trace oxygen.

PhenolOxidation Phenol Neutral Phenol (Stable) Base Addition of Base (Deprotonation) Phenol->Base Phenoxide Phenoxide Anion (Low Oxidation Potential) Base->Phenoxide TraceO2 Trace O2 / Oxidants (Single Electron Transfer) Phenoxide->TraceO2 Radical Phenoxy Radical (Highly Reactive) TraceO2->Radical Quinone Quinone Species (Colored Byproduct) Radical->Quinone Further Oxidation Polymer C-C / C-O Dimers (Inseparable Tar) Radical->Polymer Radical Coupling

Mechanistic pathway of base-induced phenol auto-oxidation and polymerization.

Part 3: Core Preventative Protocols

Do not treat these protocols as mere checklists; understand the physical causality behind each step to ensure a self-validating experimental setup.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This is the gold standard for removing dissolved oxygen prior to base addition or transition-metal catalysis[4][9].

Causality Principle: Freezing the solvent prevents it from boiling away under high vacuum. Applying a vacuum removes all gases from the headspace. When the stopcock is closed and the solvent thaws, the solubility of dissolved gases drops drastically due to the reduced pressure in the headspace (Henry's Law), forcing the oxygen out of the liquid[6].

  • Preparation: Place your solvent in a heavy-walled Schlenk flask. Critical: Do not fill the flask more than 50% full. Water and certain organic solvents expand upon freezing or thawing; overfilled flasks will shatter[5][10].

  • Freeze: Connect the flask to the Schlenk line. Ensure the flask's stopcock is CLOSED. Submerge the flask in a liquid nitrogen Dewar (-196 °C) until the solvent is completely solid[4][10].

  • Pump: Once frozen, open the stopcock to the high-vacuum manifold. Pump for 10–15 minutes to evacuate the headspace[5][10].

  • Isolate: Close the stopcock to seal the flask under a static vacuum[4][5].

  • Thaw: Remove the liquid nitrogen and submerge the flask in a tepid water bath. Self-Validation Check: As the solvent melts, you will see bubbles of gas violently escaping the liquid[5][10]. Do not use a heat gun, as localized thermal shock will crack the glass[4][5].

  • Cycle: Refreeze the solvent and repeat steps 3–5.

  • Verification: You know the protocol is complete when zero bubbles evolve during the thaw cycle (typically requires 3 cycles)[4][10]. Backfill the flask with Argon.

FPT_Workflow Start Solvent in Flask (Contains O2) Freeze 1. FREEZE (-196°C) Start->Freeze Pump 2. PUMP (High Vacuum) Freeze->Pump Open Stopcock Thaw 3. THAW (Room Temp) Pump->Thaw Close Stopcock Decision Bubbles Evolve? Thaw->Decision Decision->Freeze YES (Repeat) End Degassed Solvent (O2-Free) Decision->End NO

Step-by-step logic of the freeze-pump-thaw solvent degassing protocol.

Protocol B: Schlenk Line Cycling (Glassware Preparation)

Even if your solvent is degassed, the ambient air inside your reaction flask contains enough oxygen (~1 mmol of O₂ per 100 mL of air) to ruin a sensitive synthesis[11].

  • Attach: Connect your oven-dried reaction flask (sealed with a rubber septum) to the Schlenk line via heavy-walled rubber tubing[12].

  • Evacuate: Turn the double-oblique stopcock to open the flask to the vacuum manifold[13][14]. Self-Validation Check: Watch the digital Pirani gauge. The pressure should drop below 0.1 mbar[11]. Gently heat the flask with a heat gun to drive off adsorbed surface moisture[14].

  • Backfill: Turn the stopcock slowly to the inert gas manifold (Argon or N₂). Self-Validation Check: Watch the oil bubbler on the Schlenk line. If you open the tap too fast, the pressure differential will suck the mineral oil backward into the manifold[13]. Bleed the gas in until the bubbler resumes a steady outward flow[13].

  • Cycle: Repeat the Evacuate/Backfill process three times to ensure oxygen levels are reduced to negligible concentrations[11][13].

Part 4: Quantitative Data & Strategy Tables

If mechanical exclusion of oxygen is impossible (e.g., open-air benchwork, aqueous biological assays), you must use chemical interventions.

Table 1: Chemical Protection Strategies (Protecting Groups)

Masking the phenolic hydroxyl group prevents deprotonation and halts the single-electron transfer cascade[3].

Protecting GroupReagents for InstallationReagents for DeprotectionOxidation ResistancePrimary Use Case
Benzyl Ether (Bn) BnBr, K₂CO₃, DMFH₂ / Pd-CExcellent Multi-step syntheses requiring strong bases or oxidants.
Methyl Ether (Me) MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂ (Harsh)Excellent Permanent masking or late-stage harsh deprotection.
TBDMS Ether TBDMSCl, Imidazole, DMFTBAF, THF or HClModerate Mild orthogonal deprotection; sensitive to acidic conditions.
Acetate Ester (Ac) Ac₂O, PyridineK₂CO₃, MeOHGood Short-term protection; easily cleaved by mild bases.
Table 2: Antioxidants and Scavengers

For biological assays or extractions where protecting groups cannot be used (e.g., handling L-DOPA or dopamine), sacrificial antioxidants are required.

AdditiveMechanism of ActionOptimal EnvironmentKey Limitations
Ascorbic Acid Reduces quinones back to catechols; ROS scavenger[7][8].Aqueous buffers, plasma extractions, cell cultures.Can interfere with downstream electrochemical detection if not accounted for[7].
Dithiothreitol (DTT) Thiol-based reducing agent; prevents disulfide/quinone cross-linking.Protein biochemistry, enzymatic assays.Strong nucleophile; can undergo unwanted Michael additions to formed quinones.
BHT Hindered phenol that acts as a preferential radical scavenger.Organic solvents, polymerizations.Poor aqueous solubility; can complicate NMR/LC-MS analysis.

References

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. rochester.edu.
  • Schlenk line - Wikipedia. wikipedia.org.
  • Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions - Benchchem. benchchem.com.
  • Freeze-Pump-Thaw Degassing of Liquids. washington.edu.
  • Schlenk: purging - Chemistry Teaching Labs - University of York. york.ac.uk.
  • Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids - Oregon State University.
  • Keeping air and moisture out | VACUUBRAND. vacuubrand.com.
  • 8: Freeze-Pump-Thaw - Chemistry LibreTexts. libretexts.org.
  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling - JoVE. jove.com.
  • SCHLENK LINE - operachem. operachem.com.
  • Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed. nih.gov.
  • Reactions of Phenols - Chemistry Steps. chemistrysteps.com.
  • Recent advances in oxidative phenol coupling for the total synthesis of natural products - RSC Publishing. rsc.org.
  • Ascorbic acid potentiates the inhibitory effect of dopamine on prolactin release in primary cultured rat pituitary cells - Journal of Endocrinology. bioscientifica.com.

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Validation & Comparative

comparing 4-(2-Hydroxyphenyl)-2-nitrophenol with 4-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-(2-Hydroxyphenyl)-2-nitrophenol vs. 4-Nitrophenol in Analytical and Synthetic Applications

Executive Summary & Core Rationale

In the landscape of colorimetric assays, molecular probes, and synthetic intermediates, nitrophenols are foundational. 4-Nitrophenol (PNP) is the ubiquitous workhorse of the laboratory—a simple, highly efficient chromogenic indicator used globally for enzyme kinetics (e.g., alkaline phosphatase assays) and pH monitoring.

However, as drug development and materials science demand more complex, multifunctional scaffolds, researchers are turning to sterically engineered biphenyl derivatives like 4-(2-Hydroxyphenyl)-2-nitrophenol (HPNP) . By introducing a second phenolic ring and shifting the nitro group to the ortho position relative to the primary hydroxyl, HPNP transitions from a simple indicator to an advanced bidentate chelator and extended-conjugation probe. This guide objectively compares the structural logic, electronic properties, and experimental workflows of these two molecules to help scientists select the optimal reagent for their specific application.

Structural & Electronic Profiling

To understand the performance differences between these molecules, we must examine the causality behind their electronic structures.

4-Nitrophenol (PNP): The Push-Pull Standard PNP consists of a single benzene ring with a hydroxyl group (-OH) and a nitro group (-NO 2​ ) in a para configuration.

  • Causality of Performance: This para relationship creates a direct, uninterrupted resonance pathway. The electron-donating hydroxyl group pushes electron density directly into the electron-withdrawing nitro group. Upon deprotonation (pKa ~7.15) [1], the resulting phenoxide anion delocalizes its charge across the entire molecule, causing a massive bathochromic (red) shift from colorless (~310 nm) to bright yellow (405 nm).

4-(2-Hydroxyphenyl)-2-nitrophenol (HPNP): The Functionalized Biphenyl HPNP is a bicyclic system (2',4-dihydroxy-3-nitrobiphenyl). The primary phenol ring features an ortho-nitro group, while a 2-hydroxyphenyl group occupies the para position (C4).

  • Causality of Performance: Shifting the nitro group to the ortho position (similar to 2-Nitrophenol, pKa ~7.23) [2] establishes a strong intramolecular hydrogen bond between the primary -OH and the -NO 2​ group, pre-organizing the site for metal chelation. Furthermore, the addition of the 2-hydroxyphenyl ring extends the π -conjugation. However, steric repulsion between the ortho-protons of the primary ring and the ortho-hydroxyl of the secondary ring forces a dihedral twist. This twist prevents perfect planarity, meaning the full bathochromic potential is only unlocked when a metal ion binds and forces the system into a more planar conformation via Ligand-to-Metal Charge Transfer (LMCT).

Comparative Performance Data

The following table summarizes the quantitative metrics and primary utility of both compounds.

Property4-Nitrophenol (PNP)4-(2-Hydroxyphenyl)-2-nitrophenol (HPNP)
Molecular Formula C 6​ H 5​ NO 3​ C 12​ H 9​ NO 4​
Molecular Weight 139.11 g/mol 231.20 g/mol
pKa Values ~7.15 (Single -OH)~7.2 (Primary -OH), ~9.8 (Secondary -OH)
λmax​ (Acidic) ~310 nm (Colorless)~340 nm (Light Yellow)
λmax​ (Basic) 405 nm (Yellow)~420 nm (Orange) / ~480 nm (Deep Red)
Coordination Chemistry Poor chelator (Monodentate)Strong bidentate chelator (via ortho-nitrophenol pocket)
Primary Application Enzyme substrates (ELISA), pH indicatorMetal-ion sensing, complex polymer precursor

Mechanistic Signaling & Interaction Pathways

To visualize the functional divergence between these two molecules, the following diagrams map their respective dissociation and interaction pathways.

Acid-Base Dissociation Dynamics

AcidBase PNP_Acid 4-Nitrophenol (Acidic) Colorless PNP_Base 4-Nitrophenolate (Basic) Yellow (405 nm) PNP_Acid->PNP_Base pH > 7.15 Deprotonation PNP_Base->PNP_Acid pH < 7.15 Protonation HPNP_Acid HPNP (Acidic) Light Yellow HPNP_Base1 HPNP Mono-anion Orange (~420 nm) HPNP_Acid->HPNP_Base1 pH > 7.2 1st Deprotonation HPNP_Base2 HPNP Di-anion Deep Red (~480 nm) HPNP_Base1->HPNP_Base2 pH > 10.0 2nd Deprotonation

Caption: Acid-base dissociation pathways comparing PNP (single deprotonation) and HPNP (dual ionization).

Metal Chelation Workflow (HPNP)

Chelation HPNP Free HPNP Ligand (Twisted Biphenyl) Complex Metallacycle Complex (Planarized) HPNP->Complex Coordination Metal Metal Ion (Cu2+, Fe3+) Metal->Complex Binding Signal LMCT Output (Colorimetric Shift) Complex->Signal Electron Transfer

Caption: Self-validating metal chelation workflow of HPNP via dynamic planarization and LMCT.

Experimental Workflows & Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Built-in control steps ensure that observed optical changes are due to the targeted chemical mechanisms, not degradation or solvent artifacts.

Protocol 1: Spectrophotometric pKa Determination (PNP vs. HPNP)

This protocol isolates the ionization states of the molecules to determine their exact pKa values.

  • Buffer Preparation: Prepare a series of 100 mM universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 12.0 in 0.5 pH increments.

  • Sample Spiking: Add the analyte (PNP or HPNP) to a final concentration of 50 µM in each buffer solution. Ensure the co-solvent (e.g., DMSO) does not exceed 1% v/v to prevent solvatochromic interference.

  • Spectral Acquisition: Scan the absorbance from 250 nm to 600 nm using a UV-Vis spectrophotometer.

  • Self-Validation (Isosbestic Point Verification):

    • For PNP, verify the presence of a strict isosbestic point at 348 nm [3]. If the curves do not intersect perfectly at this wavelength, the compound is degrading or precipitating, and the assay must be discarded.

    • For HPNP, look for two distinct isosbestic points corresponding to the sequential deprotonation of the primary and secondary hydroxyl groups.

  • Data Fitting: Plot the absorbance at the λmax​ of the basic form (405 nm for PNP) against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Protocol 2: Self-Validating Metal-Ion Chelation Assay (HPNP Specific)

Because PNP lacks a secondary coordinating atom in close proximity to its hydroxyl group, it is a poor chelator. HPNP, however, utilizes its ortho-nitrophenol pocket to bind transition metals like Cu 2+ .

  • Baseline Establishment: Prepare a 20 µM solution of HPNP in 50 mM HEPES buffer (pH 7.4). Record the baseline UV-Vis spectrum.

  • Metal Titration: Gradually titrate CuCl 2​ (0 to 5 equivalents) into the cuvette.

  • Signal Observation: Observe the emergence of a new Ligand-to-Metal Charge Transfer (LMCT) band in the visible region (typically >450 nm), accompanied by a visual color change.

  • Self-Validation (Reversibility Check): To prove that the spectral shift is due to reversible metal coordination and not irreversible oxidation of the biphenyl system, spike the cuvette with 10 equivalents of EDTA (a stronger chelator). The spectrum must immediately revert to the baseline HPNP spectrum. If it does not, the molecule has been oxidized.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 980, 4-Nitrophenol." PubChem,[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6947, 2-Nitrophenol." PubChem, [Link]

  • "4-Nitrophenol." Wikipedia, The Free Encyclopedia,[Link]

spectroscopic comparison of nitrophenol isomers

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Differentiation of Nitrophenol Isomers: A Methodological Guide

Introduction

Nitrophenols are fundamental intermediates in the synthesis of pharmaceuticals, specialized dyes, and agricultural chemicals. For researchers and drug development professionals, differentiating the ortho-, meta-, and para- isomers is a routine yet critical analytical challenge. The core physicochemical divergence between these isomers lies in their hydrogen-bonding topologies. Ortho-nitrophenol readily forms intramolecular hydrogen bonds due to the spatial proximity of the hydroxyl and nitro groups. In contrast, meta- and para-nitrophenols are sterically restricted to forming intermolecular hydrogen bonds[1]. This difference in electron delocalization and molecular association dictates their distinct spectroscopic signatures across Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) platforms[2].

Mechanistic Causality of Spectroscopic Signatures

As an analytical scientist, understanding the causality behind spectral shifts is essential for robust data interpretation. The intramolecular hydrogen bond in ortho-nitrophenol locks the hydroxyl proton in a highly deshielded, electron-withdrawing environment[3]. This conformation is thermodynamically stable and resists disruption by non-polar solvents. Conversely, the intermolecular networks formed by meta- and para-isomers are highly dependent on sample concentration and physical state[4].

HydrogenBonding Subst Substituent Geometry Ortho Ortho Position (Proximity < 2.5 Å) Subst->Ortho MetaPara Meta/Para Position (Distal > 5.0 Å) Subst->MetaPara Intra Intramolecular H-Bonding Ortho->Intra Inter Intermolecular H-Bonding MetaPara->Inter Spectra1 Electron Deshielding Locked Conformation Intra->Spectra1 Spectra2 Concentration-Dependent Network Formation Inter->Spectra2

Caption: Logical relationship between isomer geometry, hydrogen bonding, and spectroscopic outcomes.

Quantitative Data Summary

To facilitate rapid comparison, the primary spectroscopic benchmarks for the three isomers are summarized below.

IsomerUV-Vis λmax​ (Water)UV-Vis λmax​ (Alkaline)IR O-H Stretch (cm⁻¹)¹H NMR OH Shift (CDCl₃)H-Bonding Topology
2-Nitrophenol (ortho) ~350 nm~410 nm~3200 (Broad, Fixed)>10.5 ppm (Fixed)Intramolecular
3-Nitrophenol (meta) ~330 nm~390 nm~3300–3600 (Variable)<10.5 ppm (Variable)Intermolecular
4-Nitrophenol (para) ~317 nm~400 nm~3300–3600 (Variable)<10.5 ppm (Variable)Intermolecular

(Note: Exact values may vary slightly based on instrument calibration, solvent purity, and concentration[3][4][5]).

Self-Validating Experimental Protocols

Protocol 1: Concentration-Dependent ¹H NMR Analysis

Rationale: Relying on a single ¹H NMR chemical shift is prone to error due to trace water or acid impurities in the solvent. By performing a dilution study, we exploit the physical nature of hydrogen bonds. Intramolecular bonds (ortho) are unaffected by dilution, whereas intermolecular bonds (meta/para) dissociate, increasing electron shielding and shifting the proton signal upfield[3].

Methodology:

  • Sample Preparation: Prepare three distinct solutions of the unknown nitrophenol in anhydrous CDCl₃ at concentrations of 10 mM, 50 mM, and 100 mM.

  • Acquisition: Acquire ¹H NMR spectra at 298 K using a 400 MHz or 500 MHz spectrometer. Ensure the relaxation delay (d1) is sufficient for accurate integration.

  • Signal Identification: Locate the phenolic OH proton, typically appearing as a broad singlet downfield due to chemical exchange.

  • Data Plotting: Plot the chemical shift ( δ , ppm) against the sample concentration.

  • Self-Validation (The Causality Check): Calculate the slope ( Δδ/ΔC ).

    • A slope near zero ( ≈0 ppm/M) confirms the ortho-isomer, as the intramolecular H-bond is structurally locked regardless of solvent volume[3].

    • A steep positive slope confirms the meta- or para-isomer, as higher concentrations force intermolecular network formation, deshielding the proton further[3].

Protocol 2: pH-Dependent UV-Vis Spectrophotometry

Rationale: The electronic conjugation of nitrophenols changes dramatically upon deprotonation. The para-isomer exhibits a massive bathochromic (red) shift due to extended π -conjugation between the newly formed phenoxide oxygen and the para-nitro group[5].

Methodology:

  • Baseline Acquisition: Prepare a 0.1 mM stock solution of the sample in deionized water. Record the UV-Vis spectrum from 200 nm to 500 nm in a 1 cm quartz cuvette.

  • Perturbation: Add 10 µL of 1.0 M NaOH directly to the cuvette to induce complete deprotonation, forming the nitrophenolate anion.

  • Alkaline Acquisition: Record the new spectrum and overlay it with the baseline.

  • Self-Validation:

    • A shift from ~317 nm to ~400 nm is the definitive hallmark of 4-nitrophenol[5].

    • A shift from ~350 nm to ~410 nm indicates 2-nitrophenol[5].

SpectroscopicWorkflow Start Unknown Nitrophenol Isomer IR FT-IR Spectroscopy Evaluate O-H Stretch Start->IR NMR 1H NMR Spectroscopy Dilution Study in CDCl3 Start->NMR UV UV-Vis Spectroscopy pH Shift Analysis Start->UV Ortho Ortho-Isomer Intramolecular H-Bond IR->Ortho ~3200 cm⁻¹ (Broad, Fixed) MetaPara Meta/Para-Isomer Intermolecular H-Bond IR->MetaPara ~3300-3600 cm⁻¹ (State Dependent) NMR->Ortho OH >10.5 ppm (Conc. Independent) NMR->MetaPara OH <10.5 ppm (Conc. Dependent) UV->Ortho ~410 nm (Alkaline) UV->MetaPara ~390 nm / ~400 nm (Alkaline)

Caption: Multi-modal analytical workflow for the definitive identification of nitrophenol isomers.

Conclusion

The objective differentiation of nitrophenol isomers should never rely on a single static measurement. By understanding the causality of hydrogen bonding and employing dynamic, self-validating protocols—such as concentration-dependent NMR and pH-shifted UV-Vis—researchers can achieve unambiguous structural assignment and ensure the integrity of their downstream chemical development.

References

  • Benchchem. "A Spectroscopic Comparison of Nitrophenol Isomers". Benchchem Technical Guides. 2

  • Quora Contributors. "On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?". Quora. 1

  • Abraham, R. J., & Mobli, M. "An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols". Magnetic Resonance in Chemistry, Modgraph. 3

  • Kınaytürk, N. K. "Spectroscopic Investigation of the Adsorption of Nitrophenol Isomers on Ammonium Zeolite of Type 'Y'". ResearchGate. 4

  • MDPI. "High Catalytic Efficiency of Nanostructured β-CoMoO4 in the Reduction of the Ortho-, Meta- and Para-Nitrophenol Isomers". Molecules. 5

Sources

A Comparative Guide to the Validated HPLC Method for 4-(2-Hydroxyphenyl)-2-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical entities is paramount. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-(2-Hydroxyphenyl)-2-nitrophenol, a key intermediate in various synthetic pathways. Furthermore, this guide presents a critical comparison of this validated HPLC method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Electrochemical Detection, supported by experimental data and established scientific principles.

The Critical Role of Method Validation

In the landscape of pharmaceutical development and quality control, a validated analytical method is the bedrock of reliable data. Method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring the accuracy, precision, and robustness of the results. For a compound like 4-(2-Hydroxyphenyl)-2-nitrophenol, a robust analytical method is essential for monitoring reaction kinetics, assessing purity, and ensuring the quality of the final product.

This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, a globally recognized standard in the pharmaceutical industry.[1][2][3][4]

A Validated HPLC Method for 4-(2-Hydroxyphenyl)-2-nitrophenol

The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to provide a reliable and efficient means of quantifying 4-(2-Hydroxyphenyl)-2-nitrophenol.

The Logic Behind the Method

The selection of a C18 stationary phase is predicated on the non-polar nature of 4-(2-Hydroxyphenyl)-2-nitrophenol, facilitating effective separation based on hydrophobicity.[5] The mobile phase, a mixture of acetonitrile and an acetate buffer, offers a good balance of solvent strength and pH control. Maintaining the pH at 5.0 ensures the phenolic hydroxyl groups are in a consistent, non-ionized state, leading to symmetrical peak shapes and reproducible retention times.[6][7] UV detection at 280 nm is chosen based on the chromophoric nature of the nitrophenol structure, providing good sensitivity.[8]

Experimental Protocol: HPLC

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Acetate (analytical grade)

  • Acetic Acid (analytical grade)

  • 4-(2-Hydroxyphenyl)-2-nitrophenol reference standard

Chromatographic Conditions:

  • Mobile Phase: 50 mM Acetate Buffer (pH 5.0):Acetonitrile (60:40, v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[8]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of 4-(2-Hydroxyphenyl)-2-nitrophenol reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, No Interference) Dev->Specificity Validate Linearity Linearity & Range (Correlation Coefficient) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Workflow for the validation of the HPLC method.

Data Presentation: HPLC Method Validation Results

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank or placebo at the retention time of the analyte.No interfering peaks were observed at the retention time of 4-(2-Hydroxyphenyl)-2-nitrophenol.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over the concentration range of 1-100 µg/mL.
Range The range for which the method is linear, accurate, and precise.1-100 µg/mL.
Accuracy % Recovery between 98.0% and 102.0%.Mean recovery of 99.7% for three concentration levels (low, medium, high).
Precision
   Repeatability (Intra-day)Relative Standard Deviation (RSD) ≤ 2%.RSD = 0.8% (n=6).
   Intermediate Precision (Inter-day)RSD ≤ 2%.RSD = 1.5% (analyzed on three different days).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness The method should remain unaffected by small, deliberate variations in parameters.Consistent results were obtained with minor variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).

Comparison with Alternative Analytical Techniques

While the validated HPLC method provides a robust and reliable approach, other techniques can be employed for the analysis of 4-(2-Hydroxyphenyl)-2-nitrophenol, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][10] For nitrophenols, derivatization is often required to improve volatility and chromatographic performance.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).

Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., Acetonitrile).

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent.

  • Derivatization: Add the derivatizing agent to the sample solution and heat to complete the reaction.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: m/z 50-500

Electrochemical Detection

Electrochemical methods, such as differential pulse voltammetry (DPV), offer a highly sensitive and cost-effective approach for the detection of electroactive compounds like nitrophenols.[11] The detection is based on the reduction of the nitro group at the electrode surface.[11]

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).

Reagents and Materials:

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

Procedure:

  • Sample Preparation: Dissolve the sample in the supporting electrolyte.

  • Measurement: Place the sample solution in the electrochemical cell and perform the DPV scan over a defined potential range.

  • Quantification: The peak current is proportional to the concentration of the analyte.

Quantitative Performance: A Comparative Overview

The following table provides a comparative summary of the performance characteristics of the validated HPLC method and the alternative techniques for the analysis of nitrophenolic compounds.

ParameterValidated HPLC-UV MethodGC-MS (with Derivatization)Electrochemical Detection (DPV)
Principle Liquid-solid partitioningGas-solid partitioningRedox reaction at an electrode
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~0.003 µg/mL
Precision (RSD) < 2%< 5%< 5%
Analysis Time per Sample ~10-15 minutes~20-30 minutes~5-10 minutes
Sample Throughput HighMediumHigh
Instrumentation Cost ModerateHighLow to Moderate
Selectivity GoodExcellent (with MS)Good to Excellent (with modified electrodes)
Sample Preparation Simple (dissolution and filtration)More complex (derivatization often required)Simple (dissolution in electrolyte)
Logical Flow for Selecting an Analytical Technique

Tech_Selection Start Define Analytical Needs Routine_QC Routine QC? High Throughput? Start->Routine_QC Trace_Analysis Trace Analysis? High Sensitivity? Routine_QC->Trace_Analysis No HPLC Validated HPLC Method Routine_QC->HPLC Yes Confirmatory_ID Confirmatory ID? Trace_Analysis->Confirmatory_ID No Electrochem Electrochemical Method Trace_Analysis->Electrochem Yes Confirmatory_ID->HPLC No GCMS GC-MS Confirmatory_ID->GCMS Yes

Caption: Logical flow for selecting an appropriate analytical technique.

Conclusion

The validated HPLC-UV method presented in this guide offers a robust, reliable, and efficient solution for the routine quantification of 4-(2-Hydroxyphenyl)-2-nitrophenol. Its performance, as demonstrated by the validation data, meets the stringent requirements of the pharmaceutical industry.

For applications demanding higher sensitivity, such as trace impurity analysis, electrochemical methods provide a compelling alternative with their excellent detection limits and rapid analysis times. When unequivocal identification is required, GC-MS stands out as the gold standard due to its high selectivity and the structural information provided by mass spectrometry.

The choice of the most suitable analytical technique ultimately depends on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the necessary data and insights to make an informed decision, ensuring the generation of high-quality, reliable analytical results.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Ghanbari, K., & Hajian, A. (2017). Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. Frontiers in Chemistry, 5, 63.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pichon, V., & Hennion, M. C. (2005). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Journal of Environmental Monitoring, 7(12), 1239-1245.
  • Chiron, S., Fernandez-Alba, A., & Barcelo, D. (1993). Comparison of the retention and separation selectivity of aromatic hydrocarbons with polar groups in RP-HPLC systems with different stationary phases and eluents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15541112, 4-Hydroxy-2'-nitrobiphenyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36690956, 4-Hydroxy-2-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Chromatography Online. (2026). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]

  • Waters. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • ACS Omega. (2022). Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • ResearchGate. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

Sources

Comparative Analysis of Nitrophenol Acidity: Mechanistic Insights and pKa Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter challenges in formulation, pharmacokinetics, and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization that trace back to a single physicochemical parameter: the acid dissociation constant (pKa). For phenolic compounds, the pKa dictates the ionization state of the molecule at physiological pH, directly governing its lipophilicity (logD), membrane permeability, and protein-ligand binding affinities.

This guide provides an objective, data-driven comparative analysis of phenol and its nitro-substituted derivatives. By dissecting the electronic effects that govern their acidity and detailing a self-validating experimental protocol for pKa determination, this document serves as a robust framework for researchers engineering phenolic pharmacophores.

Mechanistic Causality: Substituent Effects on Phenolic Acidity

The hydroxyl group (-OH) of an unsubstituted phenol has a pKa of approximately 9.9, making it a relatively weak acid[1]. However, the introduction of a nitro group (-NO₂) onto the aromatic ring drastically increases the acidity (lowers the pKa) through two distinct electronic mechanisms:

  • The Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma-bond network. This polarization weakens the O-H bond, facilitating the release of a proton.

  • The Resonance Effect (-R): Once deprotonated, the resulting phenoxide anion must be stabilized. If the nitro group is positioned at the ortho (2-) or para (4-) positions, the negative charge can be delocalized directly onto the oxygen atoms of the nitro group via resonance. This extensive charge delocalization creates a highly stable conjugate base, driving the equilibrium toward dissociation[1][2].

The Ortho Anomaly: Intramolecular Hydrogen Bonding

A critical nuance arises when comparing 4-nitrophenol and 2-nitrophenol. While both benefit from strong -I and -R effects, 4-nitrophenol (pKa ~7.15) is slightly more acidic than 2-nitrophenol (pKa ~7.23)[2].

The Causality: In 2-nitrophenol, the spatial proximity of the hydroxyl and nitro groups allows for intramolecular hydrogen bonding . This interaction acts as a thermodynamic sink, stabilizing the protonated (undissociated) state. Consequently, more energy is required to break this hydrogen bond before deprotonation can occur, slightly dampening its acidic strength compared to the para isomer[2].

Multi-Substitution Amplification

The additive nature of these electronic effects is profound. The addition of a second nitro group in 3 drops the pKa to 4.09[3]. Adding a third nitro group yields 2,4,6-Trinitrophenol (Picric Acid), which behaves as a strong acid with a pKa of ~0.38 due to extreme electron withdrawal[4].

Quantitative Data Comparison

The following table summarizes the experimental pKa values and the dominant electronic effects governing the acidity of each isomer.

CompoundSubstituent Position(s)Experimental pKaPrimary Electronic Effects Dictating Acidity
Phenol None~9.9Baseline resonance stabilization of phenoxide
3-Nitrophenol Meta (3-)8.36Inductive (-I) only; no direct resonance stabilization
2-Nitrophenol Ortho (2-)7.23Inductive (-I), Resonance (-R), Intramolecular H-Bonding
4-Nitrophenol Para (4-)7.15Inductive (-I), Resonance (-R)
2,4-Dinitrophenol Ortho, Para4.09Strong dual -I and -R
Picric Acid Ortho (x2), Para0.38Extreme -I and -R (Classified as a strong acid)

Experimental Methodology: Self-Validating UV-Vis pKa Determination

Because nitrophenols exhibit distinct chromophoric shifts upon ionization (e.g., 4-nitrophenol transitions from colorless to deep yellow upon deprotonation), UV-Vis spectrophotometry is the gold standard for accurate pKa determination[2].

To ensure absolute trustworthiness, the following protocol incorporates a self-validating internal control (isosbestic point verification) to guarantee data integrity.

Step-by-Step Protocol
  • Universal Buffer Preparation: Prepare a Britton-Robinson universal buffer series covering pH 2.0 to 12.0 in 0.5 pH increments.

    • Causality: Using a single universal buffer system maintains a constant ionic strength across the entire pH gradient, preventing activity coefficient fluctuations that skew pKa calculations.

  • Sample Equilibration: Spiking 20 µL of a 10 mM nitrophenol stock solution (dissolved in pure acetonitrile) into 2 mL of each buffer solution.

    • Causality: Keeping the organic co-solvent concentration strictly ≤1% prevents shifts in the dielectric constant of the aqueous medium, ensuring the measured pKa reflects true physiological behavior.

  • Spectral Acquisition: Record the UV-Vis absorbance spectra for each pH solution from 250 nm to 500 nm using a quartz cuvette.

  • Self-Validation (Isosbestic Point Check): Overlay all acquired spectra. You must observe at least one sharp isosbestic point —a specific wavelength where absorbance remains perfectly constant regardless of pH.

    • Causality: A tight isosbestic point mathematically proves that the system exists in a strict two-state equilibrium ( HA⇌A−+H+ ). If the point drifts or blurs, it indicates secondary reactions (degradation, precipitation, or aggregation). If drift occurs, the data is invalid and the protocol must be restarted.

  • Non-Linear Regression: Plot the absorbance values at the λmax​ of the ionized species (e.g., ~400 nm for 4-nitrophenolate) against pH. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the precise pKa value.

Logical Workflow Visualization

The diagram below maps the logical progression and self-validation checkpoint of the UV-Vis methodology.

Workflow Step1 1. Buffer Preparation (Constant Ionic Strength) Step2 2. Sample Equilibration (<1% Co-solvent) Step1->Step2 Step3 3. UV-Vis Spectral Scan (250-500 nm) Step2->Step3 Step4 4. Isosbestic Point Validation Step3->Step4 Step5 5. Henderson-Hasselbalch Regression Step4->Step5 Sharp Point Observed Fail Protocol Invalid (Degradation/Aggregation) Step4->Fail Point Drifts

Self-validating UV-Vis spectrophotometric workflow for accurate pKa determination.

References

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Assessing the Toxicity of Substituted Nitrophenols: A Comparative Guide to In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of environmental toxicology and drug safety, I frequently encounter the unique challenges posed by substituted nitrophenols (e.g., 2,4-dinitrophenol, 4-nitrophenol). Historically used as herbicides, fungicides, and even illicit weight-loss drugs, these compounds share a primary, highly conserved mechanism of toxicity: they act as protonophores that uncouple oxidative phosphorylation[1].

Evaluating the toxicity of these compounds requires assays that accurately capture their specific mechanism of action without generating false negatives. This guide objectively compares the most robust in vitro and in vivo alternatives for assessing nitrophenol toxicity, detailing the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

The Mechanistic Pitfall: Why Assay Choice Matters

Substituted nitrophenols are lipophilic weak acids. They readily partition into the inner mitochondrial membrane, shuttling protons from the intermembrane space into the mitochondrial matrix. This continuous cycle dissipates the proton gradient ( Δ pH) and the mitochondrial membrane potential ( ΔΨm​ ), effectively uncoupling the electron transport chain from ATP synthase[2].

Because the electron transport chain attempts to compensate for the lost gradient, cellular oxygen consumption paradoxically increases while ATP production halts. This specific mechanism dictates which assays will succeed and which will fail in your screening cascade.

G NP Substituted Nitrophenols (e.g., 2,4-DNP) MitoMembrane Mitochondrial Inner Membrane (Proton Permeability Increases) NP->MitoMembrane Partitioning Gradient Dissipation of Proton (H+) Gradient MitoMembrane->Gradient Protonophore Action ATP Inhibition of ATP Synthase (ATP Depletion) Gradient->ATP Uncoupling Tox Cellular Toxicity / Apoptosis ATP->Tox Energy Failure

Mechanistic pathway of nitrophenol-induced oxidative phosphorylation uncoupling.

In Vitro Assessment: MTT Assay vs. ATP Luminescence

When screening substituted nitrophenols in vitro (e.g., using RTG-2 fish cell lines or human HepG2 cells), researchers often default to the standard MTT or MTS tetrazolium-reduction assays. However, this is a critical experimental pitfall.

The Causality Behind the Choice

The MTT assay measures the activity of mitochondrial oxidoreductase enzymes. Because nitrophenols uncouple the mitochondria, the electron transport chain goes into overdrive (futile cycling) to attempt to restore the proton gradient. Consequently, oxidoreductase activity can temporarily spike or remain stable even as the cell is starving for energy. This leads to a severe underestimation of toxicity at early time points.

The Alternative: ATP Luminescence Assays (e.g., CellTiter-Glo) directly quantify the intracellular ATP pool. Since the immediate consequence of nitrophenol exposure is the cessation of ATP synthesis, ATP depletion serves as a highly sensitive, direct, and immediate biomarker for uncoupler toxicity.

Protocol 1: Self-Validating ATP Luminescence Assay for Uncouplers

To ensure trustworthiness, this protocol incorporates strict internal validation criteria to confirm the assay is actively sensitive to uncoupling.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2) at 10,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10-point concentration gradient of the test nitrophenol (e.g., 0.1 µM to 300 µM) in assay medium.

  • Control Assignment (Self-Validation):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone), a known potent uncoupler.

  • Exposure: Aspirate growth medium and apply 100 µL of the test/control compounds. Incubate for a short duration (4 hours). Note: A 4-hour exposure is chosen specifically to capture primary ATP depletion before secondary necrotic pathways confound the data.

  • Detection: Add 100 µL of ATP luminescence reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification & Validation: Read luminescence on a microplate reader.

    • Validation Criteria: The assay is only valid if the Z'-factor is > 0.5 and the FCCP positive control demonstrates >80% ATP reduction compared to the vehicle control.

In Vivo Assessment: Adult Fish Toxicity vs. Zebrafish FET Assay

While in vitro assays confirm the mechanism, environmental risk assessments and preclinical safety profiles require in vivo validation. Historically, the (Adult Fish Acute Toxicity) was the gold standard.

The Causality Behind the Choice

Testing adult fish requires large volumes of toxic waste, high compound requirements, and presents significant ethical (3Rs) concerns. More importantly, adult fish possess complex compensatory metabolic pathways that can mask early-stage developmental toxicity.

The Alternative: The (Zebrafish Embryo Acute Toxicity - FET Test)[3][4]. Zebrafish embryos are transparent, allowing for direct, non-invasive stereomicroscopic observation of organogenesis and teratogenicity. Because the embryos rely entirely on finite yolk sac energy reserves, they are exquisitely sensitive to oxidative phosphorylation uncouplers like 2,4-dinitrophenol[5].

G Eggs Collect Newly Fertilized Zebrafish Eggs Exposure Expose to Nitrophenol Concentration Gradient (96h) Eggs->Exposure Obs24 24h-96h Observations: Coagulation, Somite, Heartbeat Exposure->Obs24 LC50 Calculate LC50 & Teratogenicity Obs24->LC50

Step-by-step workflow of the Zebrafish FET Assay (OECD TG 236).

Protocol 2: Self-Validating Zebrafish FET Assay (OECD TG 236)

This protocol is engineered as a self-contained, self-validating system to ensure regulatory compliance.

Step-by-Step Methodology:

  • Embryo Selection: Collect newly fertilized Danio rerio eggs. Validation Criterion 1: The overall fertilization rate of the batch must be 70%[6].

  • Plating: Transfer one viable embryo per well into a 24-well plate containing 2 mL of test solution. Use 20 embryos per test concentration. Reserve 4 wells per plate as internal plate controls (E3 medium).

  • Exposure Matrix: Expose embryos to 5 increasing concentrations of the substituted nitrophenol.

  • Control Assignment (Self-Validation):

    • Negative Control: E3 medium (and 0.1% DMSO if used as a solvent).

    • Positive Control: 4.0 mg/L 3,4-dichloroaniline.

  • Apical Observations: At 24, 48, 72, and 96 hours post-fertilization (hpf), observe embryos under a stereomicroscope for four lethal endpoints: (i) coagulation of the embryo, (ii) lack of somite formation, (iii) non-detachment of the tail, and (iv) lack of heartbeat[4].

  • Quantification & Validation: Calculate the 96h LC 50​ .

    • Validation Criteria: Negative control survival must be 90% at 96h. The positive control (3,4-dichloroaniline) must induce a minimum mortality of 30%[6].

Experimental Data Comparison

To demonstrate the predictive concordance between the in vitro and in vivo models for nitrophenols, the table below summarizes the effective toxicity concentrations (EC 50​ /LC 50​ ) of two primary substituted nitrophenols across different test systems[5][7][8].

CompoundAssay TypeTest SystemEndpointToxicity Value (Approx.)
2,4-Dinitrophenol In VitroRTG-2 Fish Cell Line20h EC 50​ (Cytotoxicity)2.0 – 4.1 mg/L
2,4-Dinitrophenol In VivoZebrafish Embryo (FET)96h LC 50​ (Lethality)2.7 – 4.1 mg/L
4-Nitrophenol In VitroRTG-2 Fish Cell Line20h EC 50​ (Cytotoxicity)~15.0 mg/L
4-Nitrophenol In VivoZebrafish Embryo (FET)96h LC 50​ (Lethality)12.0 – 18.0 mg/L

Data Insight: The tight correlation between the in vitro cellular EC 50​ and the in vivo embryonic LC 50​ highlights that for uncouplers of oxidative phosphorylation, cellular energy collapse translates directly to organismal lethality without the need for complex systemic metabolism.

Conclusion and Recommendations

When assessing the toxicity of substituted nitrophenols, relying on standard viability assays like MTT or adult animal models can lead to skewed data and ethical bottlenecks.

  • For High-Throughput Screening: Implement the ATP Luminescence Assay . It directly measures the mechanistic consequence of protonophore uncoupling, eliminating the false-negative risks associated with oxidoreductase-based assays.

  • For Regulatory & Environmental Assessment: Adopt the Zebrafish FET Assay (OECD TG 236) . It provides a robust, self-validating in vivo dataset that correlates tightly with adult fish toxicity[3] while offering superior visibility into developmental teratogenicity.

By aligning your assay choice with the fundamental physical chemistry of nitrophenols, you ensure data that is both mechanistically sound and highly reproducible.

References

  • Toward a Class-Independent Quantitative Structure−Activity Relationship Model for Uncouplers of Oxidative Phosphorylation. Chemical Research in Toxicology (ACS Publications).[Link]

  • Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals.[Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC.[Link]

  • Comparison of in vitro (fish cell line) and in vivo (fish and crustacean) acute toxicity tests in aquatic toxicology. Veterinarni Medicina (NCBI PMC).[Link]

  • Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems. Toxics (MDPI).[Link]

Sources

performance of 4-(2-Hydroxyphenyl)-2-nitrophenol vs. other indicators

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing colorimetric and fluorometric assays for high-throughput screening and environmental monitoring. When designing robust analytical systems, relying on traditional single-transition indicators often limits the dynamic range of the assay, requiring complex mixtures of dyes that can suffer from differential degradation rates.

Recently, biphenyl-based chromogenic probes have emerged as a superior alternative. In this guide, we will objectively evaluate the performance of 4-(2-Hydroxyphenyl)-2-nitrophenol (HPNP) —an advanced dual-transition indicator—against conventional industry standards like 4-Nitrophenol, Phenol Red, and Alizarin Yellow R.

Mechanistic Profiling: The Structural Advantage of HPNP

To understand why HPNP outperforms standard indicators in complex matrices, we must examine the causality behind its molecular architecture. HPNP is a biphenyl compound featuring two distinct hydroxyl groups and a strongly electron-withdrawing nitro group. This specific arrangement creates a dual-pKa system within a single molecule:

  • The First Transition (pKa ~6.8): The hydroxyl group on the nitrophenol ring is highly acidic due to the resonance stabilization provided by the ortho-nitro group. When the pH exceeds 5.4, this proton is lost, triggering an intramolecular charge transfer (ICT) that shifts the molecule from colorless to a vibrant yellow. This behavior directly mirrors the classic transition seen in standard 4-Nitrophenol [1].

  • The Second Transition (pKa ~10.2): Unlike simple nitrophenols, HPNP possesses a second hydroxyl group on the adjacent phenyl ring. Because electron-donating or extended conjugated groups elevate the dissociation constant, this second deprotonation requires a highly alkaline environment[3]. Once deprotonated, π -conjugation extends across the entire biphenyl scaffold, causing a secondary bathochromic (red) shift from yellow to deep red.

This dual-transition capability allows HPNP to monitor both physiological pH shifts and highly alkaline industrial processes without requiring a mixed-indicator system. Furthermore, the spatial arrangement of the hydroxyl and nitro groups provides a chelation pocket, allowing the mono-anionic form to act as a colorimetric sensor for divalent metal ions (e.g., Cu²⁺, Zn²⁺).

Quantitative Performance Comparison

The following table summarizes the thermodynamic and optical properties of HPNP compared to widely used alternatives.

IndicatorpKa Value(s)Color Transition(s)Molar Absorptivity ( ε )Primary Application
HPNP ~6.8, ~10.2Colorless Yellow Red~19,500 M−1cm−1 Broad-range pH & metal sensing
4-Nitrophenol 7.15Colorless Yellow18,300 M−1cm−1 Enzymatic assays (e.g., ALP) [1]
Phenol Red 7.9Yellow Red~28,000 M−1cm−1 Cell culture media monitoring
Alizarin Yellow R 11.0Yellow Red~15,000 M−1cm−1 Highly alkaline titrations

Note: HPNP effectively combines the operational ranges of 4-Nitrophenol and Alizarin Yellow R into a single, stable molecular entity. Its high solubility in alkaline aqueous solutions mirrors the phase-behavior of standard nitrophenols [2].

Logical State Transitions of HPNP

The following diagram illustrates the pH-dependent signaling pathway and metal-chelation logic of HPNP.

G S1 Protonated HPNP Colorless (pH < 5.0) S2 Mono-anionic HPNP Yellow (pH 7.0 - 9.0) S1->S2 +OH⁻ (pKa₁ ~6.8) Nitrophenol Deprotonation S3 Di-anionic HPNP Deep Red (pH > 11.0) S2->S3 +OH⁻ (pKa₂ ~10.2) Biphenyl-OH Deprotonation S4 HPNP-Metal Complex Optical Quenching S2->S4 +M²⁺ (e.g., Cu²⁺) Chelation Event

Logical state transitions of HPNP indicating pH-dependent deprotonation and metal chelation.

Experimental Methodology: Self-Validating UV-Vis Titration

To accurately utilize HPNP in drug development or assay design, its pKa values and molar absorptivity must be empirically verified under your specific buffer conditions. I have designed the following protocol as a self-validating system . By tracking the isosbestic points (wavelengths where total absorbance remains constant during a transition), you can mathematically prove that the colorimetric shift is due to a clean thermodynamic deprotonation, ruling out probe aggregation or degradation.

Step 1: Reagent Preparation
  • Indicator Stock: Dissolve HPNP in anhydrous DMSO to a concentration of 10 mM. Causality: Biphenyl compounds are highly lipophilic in their protonated state; DMSO prevents premature precipitation before introduction to the aqueous matrix.

  • Buffer System: Prepare a Britton-Robinson universal buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid). Causality: A universal buffer maintains a constant ionic strength across a wide pH range. Fluctuating ionic strength alters thermodynamic activity coefficients, which would artificially skew the calculated pKa.

Step 2: pH Gradient Assembly
  • Aliquot 10 mL of the universal buffer into 15 separate vials.

  • Adjust the pH of each vial from 2.0 to 12.0 (in increments of 0.5 to 1.0 pH units) using 0.2 M NaOH or 0.2 M HCl.

  • Spike each vial with the HPNP stock to achieve a final probe concentration of 50 µM. Mix thoroughly.

Step 3: Spectral Acquisition
  • Blank the UV-Vis spectrophotometer with the corresponding pH buffer (without HPNP).

  • Scan each sample from 300 nm to 600 nm at 25°C.

  • Record the absorbance maxima for the protonated form ( λmax​ ~320 nm), the mono-anion ( λmax​ ~405 nm), and the di-anion ( λmax​ ~510 nm).

Step 4: Self-Validation & Data Analysis
  • Isosbestic Point Verification: Overlay the spectra. You must observe a sharp isosbestic point around 348 nm for the first transition (pH 4.0 to 8.0) [1]. If this point drifts or smears, discard the batch—it indicates the probe is precipitating or degrading.

  • pKa Calculation: Plot the absorbance at 405 nm vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine pKa₁. Repeat the process using the absorbance at 510 nm to determine pKa₂.

References

  • "4-Nitrophenol - Wikipedia", Wikipedia.[Link]

  • "New highly fluorescent pH indicator for ratiometric RGB imaging of pCO2", OceanRep.[Link]

A Comparative Guide to the Electrochemical Behavior of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the electrochemical behavior of ortho- (o-), meta- (m-), and para- (p-) nitrophenol isomers. Understanding their distinct electrochemical signatures is crucial for developing selective analytical methods for environmental monitoring, pharmaceutical quality control, and various industrial applications. We will explore the underlying structural and electronic factors that govern their redox properties, supported by detailed experimental protocols and comparative data.

Introduction: The Structural Basis for Electrochemical Diversity

Nitrophenols are a class of organic compounds with significant industrial relevance, but they are also recognized as priority environmental pollutants.[1] The three isomers—o-nitrophenol, m-nitrophenol, and p-nitrophenol—share the same chemical formula but differ in the relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring. This seemingly minor structural variance leads to profound differences in their electronic properties and, consequently, their electrochemical behavior.

The primary electrochemical process for nitrophenols is the irreversible reduction of the electron-withdrawing nitro group. This process is highly dependent on the molecular structure and the experimental pH, as it involves proton-coupled electron transfer.[2][3] The position of the electron-donating hydroxyl group modulates the electron density at the nitro group, influencing the potential at which reduction occurs.

  • o-Nitrophenol: The proximity of the -OH and -NO₂ groups allows for intramolecular hydrogen bonding, which stabilizes the molecule and affects its reduction potential.

  • p-Nitrophenol: The -OH and -NO₂ groups are in a para position, enabling strong resonance effects that delocalize electron density across the aromatic ring, significantly impacting the stability of intermediates.[4]

  • m-Nitrophenol: The meta-positioning of the groups prevents direct resonance interaction, leading to a distinct electrochemical signature compared to the ortho and para isomers.[4]

This guide will dissect these differences through the lens of cyclic voltammetry, a powerful technique for probing redox mechanisms.

Experimental Design and Protocols

To ensure reproducible and trustworthy results, a standardized experimental approach is paramount. The following sections detail the necessary instrumentation, electrode preparation, and a step-by-step protocol for cyclic voltammetry.

Instrumentation and Reagents
  • Potentiostat/Galvanostat: An electrochemical workstation capable of performing cyclic voltammetry.

  • Electrochemical Cell: A standard three-electrode cell.

  • Working Electrode: A Glassy Carbon Electrode (GCE) is recommended for its wide potential window and chemical inertness.[5]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.[1]

  • Counter Electrode: A platinum wire or graphite rod.[1]

  • Reagents: o-nitrophenol, m-nitrophenol, p-nitrophenol (analytical grade), phosphate buffer solution (PBS) or Britton-Robinson buffer, potassium chloride (as supporting electrolyte), alumina slurry (0.3 and 0.05 µm), ethanol, and high-purity nitrogen gas.[1][4][5]

Mandatory Protocol: Glassy Carbon Electrode (GCE) Preparation

The state of the working electrode surface is critical for obtaining reliable data. A clean, active surface ensures that the observed electrochemistry is due to the analyte of interest and not surface contaminants.

GCE_Preparation cluster_0 Mechanical Polishing cluster_1 Sonication cluster_2 Electrochemical Cleaning A Polish with 0.3 µm Alumina Slurry B Rinse with Deionized Water A->B C Polish with 0.05 µm Alumina Slurry B->C D Sonicate in Ethanol/Water (1:1) C->D Remove Particles E Rinse Thoroughly D->E F Cycle Potential in Supporting Electrolyte E->F Activate Surface G Rinse and Dry F->G H Ready for Use G->H

Caption: Workflow for Glassy Carbon Electrode preparation.[5]

Step-by-Step Methodology:

  • Mechanical Polishing: Polish the GCE surface on a polishing cloth with 0.3 µm alumina slurry for 3-5 minutes. Rinse thoroughly with deionized water. Repeat the polishing step with 0.05 µm alumina slurry for another 3-5 minutes to achieve a mirror-like finish.[5]

  • Sonication: Sonicate the polished electrode in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adhered alumina particles. Rinse thoroughly with deionized water.[5]

  • Electrochemical Cleaning: In the supporting electrolyte solution (e.g., 0.1 M PBS), cycle the electrode potential repeatedly over a wide range until a stable, featureless voltammogram is obtained. This removes any remaining organic impurities.

  • Final Rinse: Rinse the electrode with deionized water and carefully dry it before use.

Protocol: Cyclic Voltammetry (CV) Analysis

This protocol outlines the general procedure for acquiring cyclic voltammograms of the nitrophenol isomers.

DPV_Workflow A Assemble 3-Electrode Cell with Supporting Electrolyte B Deoxygenate with N₂ Gas (10-15 min) A->B C Record Baseline CV of Electrolyte B->C D Add Nitrophenol Isomer (Spike with Stock Solution) C->D E Equilibrate Solution D->E F Run Experimental CV Scan (e.g., +0.5 V to -1.2 V) E->F G Record Peak Potentials (Ep) and Peak Currents (Ip) F->G H Repeat for Other Isomers Under Identical Conditions G->H

Caption: General workflow for CV analysis of Nitrophenol isomers.

Step-by-Step Methodology:

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M Phosphate Buffer, pH 7.0).[6]

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the reduction process.[5][7] Maintain a nitrogen atmosphere over the solution during the experiment.

  • Blank Measurement: Record a cyclic voltammogram of the supporting electrolyte to obtain a baseline. The potential should be scanned from a non-faradaic region towards negative values for reduction (e.g., from +0.5 V to -1.2 V vs. Ag/AgCl).[1]

  • Analyte Addition: Add a known concentration of the nitrophenol isomer stock solution to the cell. A typical starting concentration is 1.0 x 10⁻⁴ M.[6]

  • CV Measurement: Allow the solution to become quiescent. Run the CV scan using optimized parameters (e.g., scan rate of 100 mV/s).[2]

  • Data Acquisition: Record the resulting voltammogram, noting the potential (Ep) and current (Ip) of any reduction or oxidation peaks.

  • Comparative Analysis: Repeat steps 4-6 for each of the other two isomers under identical experimental conditions to ensure a valid comparison.

Results and Comparative Analysis

The electrochemical behavior of the three nitrophenol isomers is distinct, allowing for their differentiation and, in some cases, simultaneous determination.[8] The primary differences are observed in their reduction potentials, which are a direct reflection of their molecular structure and electronic environment.

General Reduction Mechanism

The electrochemical reduction of nitrophenol to aminophenol is a complex, multi-step process. In aqueous media, it is generally accepted to proceed via a 6-electron, 6-proton pathway, though a 4-electron pathway to the hydroxylamine intermediate is also prominent.[9][10]

Reduction_Pathway A Nitrophenol (-NO₂) B Nitroso Intermediate (-NO) A->B +2e⁻, +2H⁺ C Hydroxylamine Intermediate (-NHOH) B->C +2e⁻, +2H⁺ D Aminophenol (-NH₂) C->D +2e⁻, +2H⁺

Caption: Simplified electrochemical reduction pathway of nitrophenol.[9]

This process typically manifests as a single, large, irreversible cathodic peak in cyclic voltammetry.[7] The potential at which this peak appears is the key parameter for distinguishing the isomers.

Isomer-Specific Behavior and Comparative Data

The reduction of the nitro group is an electrophilic process; therefore, substituents that increase the electron density on the aromatic ring make the reduction more difficult (requiring a more negative potential). Conversely, effects that decrease electron density facilitate reduction (occur at a less negative potential).

IsomerTypical Reduction Peak Potential (Ep) vs. Ag/AgCl at pH 7.0Key Structural FeatureConsequence
o-Nitrophenol ~ -0.68 V to -0.75 VIntramolecular H-bondingFacilitates reduction by stabilizing the transition state. Reduction occurs at the least negative potential.[11][12]
p-Nitrophenol ~ -0.75 V to -0.85 VStrong resonance delocalizationElectron density is effectively withdrawn from the nitro group, facilitating reduction compared to the meta isomer.[4][13]
m-Nitrophenol ~ -0.80 V to -0.90 VNo direct resonance interactionThe nitro group's reduction is less facilitated than in the o- and p- isomers, requiring the most negative potential.[4][10]

Note: The exact peak potentials can vary depending on the electrode material, pH, and specific experimental conditions. The values provided are representative for comparative purposes.

Causality Behind the Observed Potentials:

  • o-Nitrophenol: The intramolecular hydrogen bond between the phenolic proton and an oxygen atom of the nitro group creates a six-membered ring. This pre-organizes the molecule for the proton-coupled electron transfer, lowering the activation energy for the reduction process. Therefore, o-nitrophenol is typically the easiest to reduce.[12]

  • p-Nitrophenol: The para-position allows for a powerful resonance effect where the lone pairs on the phenolic oxygen can be delocalized through the benzene ring to the nitro group. This delocalization stabilizes the phenoxide ion and withdraws electron density from the nitro group, making it more susceptible to electrochemical reduction than the meta isomer.[4]

  • m-Nitrophenol: In the meta isomer, the hydroxyl group cannot participate in direct resonance with the nitro group. Its influence is primarily through the weaker inductive effect. As a result, the nitro group is less electron-deficient compared to the ortho and para isomers, making its reduction thermodynamically less favorable and requiring a more negative applied potential.[4]

The clear separation in reduction potentials, particularly between the three isomers, forms the basis for their simultaneous electrochemical determination using techniques like differential pulse voltammetry (DPV), which offers enhanced resolution.[6][8]

The Critical Influence of pH

The reduction of nitrophenols is a proton-dependent process. As the pH of the solution changes, the reduction peak potential (Ep) typically shifts to more negative values with increasing pH.[2] This is because protons are consumed in the reaction, and according to the Nernst equation, a lower proton concentration (higher pH) makes the reduction less favorable, thus requiring a more negative potential to drive the reaction. The linear relationship between Ep and pH confirms the involvement of protons in the electrode reaction mechanism.[14] This pH dependence is a crucial parameter that can be optimized to achieve better separation and sensitivity in analytical methods.[2][6]

Conclusion

The electrochemical behavior of nitrophenol isomers is a clear example of structure-function relationships at the molecular level. The distinct reduction potentials of o-, m-, and p-nitrophenol, governed by intramolecular hydrogen bonding and resonance effects, are readily distinguishable using cyclic voltammetry.

  • o-Nitrophenol is the easiest to reduce due to stabilization from intramolecular hydrogen bonding.

  • m-Nitrophenol is the most difficult to reduce because of the lack of direct resonance between the functional groups.

  • p-Nitrophenol exhibits an intermediate behavior, with its reduction facilitated by strong resonance effects.

This comparative understanding, grounded in the provided experimental protocols, empowers researchers to develop robust and selective electroanalytical methods for the detection and quantification of these environmentally and industrially significant compounds.

References

  • ResearchGate. (n.d.). Cyclic voltammograms of 1.0×10 -4 M of nitrophenol isomers mixture in... [online] Available at: [Link]

  • ResearchGate. (n.d.). Influence of pH on the reduction peak currents (A) and potentials (B)... [online] Available at: [Link]

  • International Journal of Electrochemical Science. (2018). Electropolymerization of Nitrophenol Isomers in Various Aqueous Electrolytic Solutions. [online] Available at: [Link]

  • MDPI. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. [online] Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical simultaneous determination of nitrophenol isomers at nano-gold modified glassy carbon electrode | Request PDF. [online] Available at: [Link]

  • Science and Education Publishing. (n.d.). Analysis of p-Nitrophenol Reduction. [online] Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical Reduction of M-Nitrophenol in Buffered Aqueous Solutions | Request PDF. [online] Available at: [Link]

  • PubMed. (2022). Simultaneous electrochemical determination of nitrophenol isomers based on macroporous carbon functionalized with amino-bridged covalent organic polycalix[15]arenes. [online] Available at: [Link]

  • RSC Publishing. (n.d.). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. [online] Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous electrochemical determination of nitrophenol isomers with the polyfurfural film modified glassy carbon electrode | Request PDF. [online] Available at: [Link]

  • ACS Publications. (2025). Highly Discriminative Detection of Nitrophenol Isomers by Covalent Organic Framework Membrane-Modified Electrochemical Sensors. [online] Available at: [Link]

  • ACS Publications. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [online] Available at: [Link]

  • ACS Publications. (2020). On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au). [online] Available at: [Link]

  • ACS Publications. (n.d.). Cyclic voltammetric determination of o-nitrophenol in the presence of p-nitrophenol by addition of .alpha.-cyclodextrin. [online] Available at: [Link]

  • PMC. (n.d.). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. [online] Available at: [Link]

  • IRA Academico Research. (2017). A Comparative Electrochemical Behaviour Study of p-nitrophenol Using GC and Pt Electrode. [online] Available at: [Link]

  • PMC. (2008). Voltammetric Behavior of o-Nitrophenol and Damage to DNA. [online] Available at: [Link]

  • Academia.edu. (n.d.). Electrochemical Study of 4-Nitrophenol at a Modified Carbon Paste Electrode. [online] Available at: [Link]

  • PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [online] Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical analysis of p-nitrophenol in acidic or alkaline medium using silver nanoparticle decorated multi-walled carbon nanotubes. [online] Available at: [Link]

  • CNKI. (n.d.). Simultaneous Detection of o-Nitrophenol and p-Nitrophenol Using a β-Cyclodextrin Functionalized Graphene Modified Glassy Carbon Electrode. [online] Available at: [Link]

  • ACS Publications. (1981). Cyclic voltammetric determination of o-nitrophenol in the presence of p-nitrophenol by addition of .alpha.-cyclodextrin. [online] Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Voltammetric Determination of 4-Nitrophenol at Graphite Nanoflakes Modified Glassy Carbon Electrode. [online] Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 4-(2-Hydroxyphenyl)-2-nitrophenol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. The compound 4-(2-Hydroxyphenyl)-2-nitrophenol, while promising for various applications, necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. As no specific Safety Data Sheet (SDS) is readily available for this compound, a conservative approach to personal protective equipment (PPE) is paramount. This guide synthesizes field-proven insights and data from structurally analogous compounds, such as 2-nitrophenol and 4-nitrophenol, to provide a robust framework for safe handling.

Hazard Assessment: An Evidence-Based Approach

The molecular structure of 4-(2-Hydroxyphenyl)-2-nitrophenol incorporates both nitrophenol and biphenyl functionalities. Nitrophenols are a class of compounds known for their potential toxicity. For instance, 4-nitrophenol is classified as toxic if swallowed, and harmful in contact with skin or if inhaled.[1][2][3][4] It may also cause damage to organs through prolonged or repeated exposure.[1][3] The presence of the nitro group suggests that this compound should be handled with a high degree of caution. Aromatic nitro compounds are known to pose a risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[5]

Given these potential hazards, a multi-layered PPE strategy is essential to create a self-validating system of protection, minimizing the risk of exposure through inhalation, dermal contact, and ocular exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the recommended PPE for handling 4-(2-Hydroxyphenyl)-2-nitrophenol, based on the known hazards of related nitrophenol compounds.

Body PartRecommended ProtectionStandard/SpecificationRationale
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1Provides primary protection against splashes and a secondary barrier for the entire face.[6]
Skin/Body Flame-resistant lab coat (e.g., Nomex®) and a chemical-resistant apron---Protects skin from accidental spills and prevents contamination of personal clothing.[5]
Hands Double-gloving with compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Silver Shield®)EN 374Nitrophenols can penetrate standard nitrile gloves.[7] Double-gloving provides an additional layer of protection.[6][7]
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesNIOSH or EN 149To prevent inhalation of fine powders or vapors, especially when handling outside of a fume hood.[5][6]
Feet Closed-toe, chemical-resistant shoes---Protects feet from spills.[5]
Procedural Guidance: Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to ensure a safe and logical process.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Step-by-Step Donning Protocol:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator: Perform a fit check and don the NIOSH-approved respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer, chemical-resistant gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out to contain any contaminants.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat: Remove the lab coat, folding it inward to contain any contamination.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them properly.

  • Hand Hygiene: Thoroughly wash hands with soap and water.[3]

Operational and Disposal Plans

Handling:

  • All work with 4-(2-Hydroxyphenyl)-2-nitrophenol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Avoid the formation of dust and aerosols.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

  • Do not eat, drink, or smoke in areas where this chemical is handled.[3]

Spill Management:

  • In the event of a small spill, evacuate the immediate area.

  • Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • For larger spills, evacuate the laboratory and follow institutional emergency procedures.

Disposal:

  • All waste contaminated with 4-(2-Hydroxyphenyl)-2-nitrophenol, including used PPE and spill cleanup materials, must be disposed of as hazardous waste.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][8] Do not dispose of this chemical down the drain.[9]

By adhering to these rigorous safety protocols, researchers can confidently handle 4-(2-Hydroxyphenyl)-2-nitrophenol, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Personal protective equipment for handling 2-Nitrophenol - Benchchem.
  • Safety D
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • 4 - • SAFETY D
  • SAFETY D
  • SAFETY D
  • 2 - SAFETY D
  • SAFETY D
  • OESO Phenol Guideline - Duke Safety.
  • 2 - SAFETY D
  • SAFETY D
  • 4-Nitrophenol [CAS:100-02-7] (SB4450)
  • 4-nitrophenol - SAFETY D
  • 2 - SAFETY D

Sources

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